3-Bromo-5-methylbenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGGBJGKQMUYOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561724 | |
| Record name | 3-Bromo-5-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124289-21-0 | |
| Record name | 3-Bromo-5-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-methylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 3-Bromo-5-methylbenzonitrile. This information is intended to support researchers, scientists, and professionals in the field of drug development in utilizing this versatile chemical intermediate.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN | [1] |
| Molecular Weight | 196.04 g/mol | [1] |
| Appearance | Solid (likely a white to off-white powder) | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in common organic solvents | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from the readily available precursor, 3-bromo-5-methylaniline.[4] This two-step process first involves the diazotization of the aniline, followed by a copper-catalyzed cyanation.
Experimental Protocol: Sandmeyer Reaction
Step 1: Diazotization of 3-Bromo-5-methylaniline
-
Dissolve 3-bromo-5-methylaniline in an aqueous acidic solution, typically hydrochloric acid or sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while maintaining the low temperature.
-
Stir the reaction mixture for a short period to ensure the complete formation of the diazonium salt.
Step 2: Cyanation of the Diazonium Salt
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, the reaction mixture is typically warmed to room temperature and then heated to ensure the completion of the reaction.
-
The product, this compound, can then be isolated by extraction with an organic solvent, followed by washing, drying, and purification, typically by distillation or recrystallization.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. While a complete set of spectral data is not available in the provided search results, references indicate the availability of proton nuclear magnetic resonance (¹H NMR) spectra.[5] For structurally similar compounds like 3-bromobenzonitrile, comprehensive spectral data including ¹³C NMR, IR, and mass spectrometry are available and can provide expected ranges for the signals of this compound.[6][7] Aromatic nitriles typically exhibit a characteristic sharp C≡N stretching band in the IR spectrum around 2240-2220 cm⁻¹.[8]
| Spectroscopy | Key Features (Predicted) |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, a singlet for the methyl protons around 2.4 ppm. |
| ¹³C NMR | Signals for the nitrile carbon, the bromine- and methyl-substituted aromatic carbons, and the unsubstituted aromatic carbons. |
| IR | A sharp, strong absorption band for the nitrile (C≡N) stretch around 2230 cm⁻¹. C-H stretching and bending vibrations for the aromatic ring and the methyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (196.04 g/mol ) with a characteristic isotopic pattern for bromine. |
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is primarily dictated by the presence of the aryl bromide and the nitrile functional groups. The bromine atom makes the molecule an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of complex molecular architectures in medicinal chemistry.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[9][10][11][12] This reaction is widely used to synthesize biaryl and substituted aromatic compounds, which are common motifs in pharmaceutical agents.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine.[13][14][15][16][17] This reaction provides a direct route to synthesize N-aryl and N-heteroaryl compounds, which are prevalent in a vast array of biologically active molecules.
Role as a Synthetic Intermediate
The utility of substituted benzonitriles as intermediates in drug discovery is well-established. For instance, the related compound 3-Bromo-5-(hydroxymethyl)-benzonitrile is utilized in the preparation of triazolopyridines, which act as phosphodiesterase inhibitors for the treatment of dermal diseases.[18] This highlights the potential of the this compound scaffold as a key building block for the synthesis of novel therapeutic agents. The nitrile group itself can serve as a precursor to other functional groups, such as carboxylic acids or amines, further expanding its synthetic versatility.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety precautions include working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and avoiding inhalation, ingestion, and skin contact.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its ability to participate in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the efficient construction of complex molecular frameworks. While some of its physical properties require further experimental determination, its synthetic utility is evident from the established chemistry of related compounds. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage this compound in their synthetic endeavors.
References
- 1. This compound Manufacturer & Supplier China | CAS 42822-15-7 | High Purity Bulk Supply & Safety Data [nj-finechem.com]
- 2. 2-Bromo-5-methylbenzonitrile 97 42872-83-3 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. 3-Bromo-5-methylaniline | C7H8BrN | CID 3018526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(124289-21-0) 1H NMR spectrum [chemicalbook.com]
- 6. 3-Bromobenzonitrile | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Bromobenzonitrile(6952-59-6) 13C NMR spectrum [chemicalbook.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide to 3-Bromo-5-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-5-methylbenzonitrile, a key aromatic nitrile compound with applications in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, and structural information.
Core Compound Information
Chemical Identity:
-
IUPAC Name: this compound
-
CAS Number: 124289-21-0
-
Molecular Formula: C₈H₆BrN
-
Synonyms: 3-Bromo-5-methyl-benzonitrile, Benzonitrile, 3-bromo-5-methyl-
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Weight | 196.04 g/mol |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₆BrN |
Chemical Structure
The chemical structure of this compound consists of a benzene ring substituted with a bromo group, a methyl group, and a nitrile group at positions 3, 5, and 1, respectively.
Caption: Chemical structure of this compound.
Experimental Data
Synthesis
Spectroscopic Data
Detailed ¹H and ¹³C NMR spectra for this compound are not consistently available in public spectral databases. Commercial suppliers may provide this data upon request with a purchase. For researchers planning to synthesize or use this compound, it is highly recommended to perform their own spectroscopic analysis to confirm the identity and purity of the material.
Applications in Research and Development
This compound serves as a valuable building block in the synthesis of more complex molecules. The presence of three distinct functional groups—nitrile, bromo, and methyl—on the aromatic ring allows for a variety of chemical transformations. This makes it a useful intermediate for the development of novel pharmaceutical compounds and other specialized chemicals. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the bromo group can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-methylbenzonitrile from 3,5-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Bromo-5-methylbenzonitrile, a valuable building block in medicinal chemistry and materials science, from 3,5-dimethylaniline presents a significant synthetic challenge due to the directing effects of the functional groups on the aromatic ring. A direct conversion is not readily achievable. This technical guide outlines a robust and chemically sound multi-step synthetic pathway, providing detailed experimental protocols and quantitative data to facilitate its successful implementation in a laboratory setting.
The proposed synthetic route involves three key stages:
-
Sandmeyer Reaction: Conversion of the amino group of 3,5-dimethylaniline to a bromo group via a diazonium salt intermediate, yielding 1-bromo-3,5-dimethylbenzene.[1][2]
-
Oxidation: Selective oxidation of one of the methyl groups of 1-bromo-3,5-dimethylbenzene to a carboxylic acid, affording 3-bromo-5-methylbenzoic acid.
-
Nitrile Formation: Conversion of the carboxylic acid functionality into the target nitrile group to yield this compound.
This guide provides detailed methodologies for each of these critical transformations.
Experimental Protocols
Stage 1: Synthesis of 1-bromo-3,5-dimethylbenzene via Sandmeyer Reaction
This stage focuses on the diazotization of 3,5-dimethylaniline followed by the copper(I) bromide-mediated replacement of the diazonium group with a bromine atom.[3][4]
Methodology:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of 3,5-dimethylaniline in aqueous hydrobromic acid is prepared. The flask is cooled to 0-5 °C in an ice-salt bath.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The completion of diazotization can be monitored using starch-iodide paper.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in aqueous hydrobromic acid is prepared and cooled to 0 °C.
-
The cold diazonium salt solution is slowly added to the copper(I) bromide solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for one hour to ensure complete decomposition of the diazonium salt, which is indicated by the cessation of nitrogen gas evolution.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with aqueous sodium hydroxide solution to remove any acidic impurities, followed by a wash with brine. The organic layer is then dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to yield pure 1-bromo-3,5-dimethylbenzene.
Stage 2: Synthesis of 3-bromo-5-methylbenzoic acid via Oxidation
This stage involves the selective oxidation of one methyl group of 1-bromo-3,5-dimethylbenzene to a carboxylic acid using potassium permanganate.[5]
Methodology:
-
Reaction Setup: A solution of 1-bromo-3,5-dimethylbenzene is prepared in a mixture of pyridine and water in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. The solution is heated to 80 °C.[5]
-
Oxidation: Potassium permanganate is added portion-wise to the heated solution over a period of 45 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature at 80 °C.[5]
-
After the addition is complete, the reaction mixture is heated at 80 °C for an additional 1.5 hours to ensure complete oxidation.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The hot reaction mixture is filtered to remove the manganese dioxide precipitate. The filter cake is washed with hot water. The combined filtrate is cooled and acidified with concentrated hydrochloric acid to precipitate the product.[5]
-
The precipitated 3-bromo-5-methylbenzoic acid is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Stage 3: Synthesis of this compound from 3-bromo-5-methylbenzoic acid
This final stage describes the conversion of the carboxylic acid to the nitrile via a two-step process involving the formation of a primary amide followed by dehydration.
Methodology:
-
Amide Formation:
-
3-bromo-5-methylbenzoic acid is converted to its acid chloride by reacting with thionyl chloride, with a catalytic amount of dimethylformamide (DMF), under reflux. Excess thionyl chloride is removed by distillation.
-
The crude acid chloride is then dissolved in an inert solvent (e.g., dichloromethane) and added dropwise to a cooled, concentrated aqueous solution of ammonia with vigorous stirring.
-
The resulting precipitate of 3-bromo-5-methylbenzamide is collected by filtration, washed with cold water, and dried.
-
-
Dehydration to Nitrile:
-
The dry 3-bromo-5-methylbenzamide is mixed with a dehydrating agent such as phosphorus pentoxide or thionyl chloride in an inert solvent.
-
The mixture is heated under reflux until the reaction is complete (monitored by TLC or GC).
-
Work-up and Purification: The reaction mixture is cooled and carefully quenched with ice water. The product is extracted with an organic solvent. The organic layer is washed with aqueous sodium bicarbonate solution, water, and brine. After drying over anhydrous sodium sulfate, the solvent is evaporated. The crude this compound is then purified by column chromatography or recrystallization to afford the final product.
-
Quantitative Data Summary
| Step | Starting Material | Reagents | Molar Ratio (Starting Material:Reagent) | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| 1 | 3,5-dimethylaniline | 1. NaNO₂, HBr2. CuBr, HBr | 1 : 1.1 : 1.2 | Water | 0-5 | 1-2 | 1-bromo-3,5-dimethylbenzene | 70-80 |
| 2 | 1-bromo-3,5-dimethylbenzene | KMnO₄ | 1 : 2 | Pyridine/Water | 80 | 2-3 | 3-bromo-5-methylbenzoic acid | 60-70 |
| 3a | 3-bromo-5-methylbenzoic acid | 1. SOCl₂2. NH₄OH | 1 : 1.2 | Dichloromethane | 0 to RT | 2-4 | 3-bromo-5-methylbenzamide | 85-95 |
| 3b | 3-bromo-5-methylbenzamide | P₂O₅ or SOCl₂ | 1 : 1.5 | Inert Solvent | Reflux | 3-5 | This compound | 80-90 |
Note: Yields are approximate and can vary depending on reaction scale and optimization.
Logical Workflow Diagram
References
An In-depth Technical Guide to 3-Bromo-5-methylbenzonitrile
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3-Bromo-5-methylbenzonitrile, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN | [1][2] |
| Molecular Weight | 196.04 g/mol | [1][2] |
Synthesis Protocols
Hypothetical Synthesis Workflow:
A logical workflow for the synthesis and purification of a chemical compound like this compound is outlined below. This diagram illustrates the general steps from starting materials to a purified final product.
Caption: General workflow for the synthesis and characterization of a chemical compound.
Experimental Methodologies
General Analytical Protocols:
The characterization of this compound would typically involve standard analytical techniques to confirm its identity and purity. While specific validated methods for this compound are not detailed in the literature, the following are standard procedures for similar small organic molecules:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure of the molecule. Spectral data for this compound is available in chemical databases.
-
Mass Spectrometry (MS): This technique would be employed to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, notably the nitrile (C≡N) stretch.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods would be developed to assess the purity of the synthesized compound and for quantitative analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is a powerful tool for separation and identification.
Biological Activity and Signaling Pathways
Currently, there is a lack of direct experimental data in the scientific literature regarding the specific biological activity or signaling pathway interactions of this compound. However, the benzonitrile scaffold and the presence of a bromine atom are features found in various biologically active molecules, suggesting potential for further investigation in drug discovery programs. Research on structurally similar brominated benzonitrile derivatives has indicated potential for anticancer and antimicrobial activities.
Logical Workflow for Biological Screening:
For researchers interested in exploring the biological potential of this compound, a general workflow for screening novel compounds is presented below.
Caption: General workflow for the discovery of biologically active compounds.
References
Spectroscopic Profile of 3-Bromo-5-methylbenzonitrile: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-5-methylbenzonitrile (C₈H₆BrN), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the fields of chemical research and drug development, offering detailed spectroscopic information and the methodologies for its acquisition.
Core Spectroscopic Data
The following sections and tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This data is critical for the structural elucidation and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl group protons. Based on the analysis of similar compounds, the predicted chemical shifts (δ) in parts per million (ppm) are presented below.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.8 | s | 1H | Aromatic H |
| ~ 7.5 - 7.7 | s | 1H | Aromatic H |
| ~ 7.4 - 7.6 | s | 1H | Aromatic H |
| ~ 2.4 | s | 3H | -CH₃ |
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule.
| Chemical Shift (ppm) | Assignment |
| ~ 140 - 145 | Aromatic C-CH₃ |
| ~ 135 - 140 | Aromatic C-H |
| ~ 130 - 135 | Aromatic C-H |
| ~ 125 - 130 | Aromatic C-H |
| ~ 120 - 125 | Aromatic C-Br |
| ~ 115 - 120 | -C≡N |
| ~ 110 - 115 | Aromatic C-C≡N |
| ~ 20 - 25 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption bands for this compound are tabulated below.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2950 - 2850 | Medium-Weak | Aliphatic C-H Stretch (-CH₃) |
| ~ 2230 - 2210 | Strong, Sharp | C≡N Stretch (Nitrile) |
| ~ 1600 - 1580 | Medium-Strong | Aromatic C=C Stretch |
| ~ 1470 - 1430 | Medium-Strong | Aromatic C=C Stretch |
| ~ 800 - 700 | Strong | C-H Bending (out-of-plane) |
| ~ 600 - 500 | Medium-Strong | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound are listed below. The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
| m/z | Ion |
| 195/197 | [M]⁺ (Molecular Ion) |
| 116 | [M - Br]⁺ |
| 115 | [M - HBr]⁺ |
| 90 | [C₇H₆]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
NMR Spectroscopy
A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in an NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and for ¹³C NMR, from 0 to 200 ppm. Data is processed with appropriate software to apply Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
For solid samples, the KBr (potassium bromide) pellet method is commonly employed. A small amount of the sample (1-2 mg) is ground with anhydrous KBr (100-200 mg) to a fine powder. This mixture is then pressed under high pressure to form a transparent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography. The standard EI energy is 70 eV. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The data is presented as a plot of relative intensity versus mass-to-charge ratio (m/z).
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
Physical properties of 3-Bromo-5-methylbenzonitrile (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 3-Bromo-5-methylbenzonitrile, a chemical compound of interest in various research and development applications. The focus of this document is on its melting and boiling points, presenting the available data and the standard methodologies for their determination.
Core Physical Properties
This compound is a solid at room temperature. Its fundamental physical properties, the melting and boiling points, are critical parameters for its handling, purification, and use in synthetic chemistry.
Data Presentation
The experimentally determined physical properties of this compound are summarized in the table below for clear reference.
| Physical Property | Value | Conditions |
| Melting Point | 57-58.5 °C | Not specified |
| Boiling Point | 256.1 ± 20.0 °C | 760 Torr[1] |
Experimental Protocols
While the specific experimental reports for the determination of the physical properties of this compound are not publicly detailed, the following outlines the standard and widely accepted methodologies for ascertaining the melting and boiling points of solid organic compounds.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. This is a key indicator of purity.
Methodology: Capillary Method
-
Sample Preparation: A small, finely powdered sample of the solid is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor. The apparatus allows for controlled heating and clear observation of the sample.
-
Heating: The sample is heated at a steady, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid is observed to the temperature at which the entire sample has melted. A narrow melting point range (typically less than 2 °C) is indicative of a pure compound.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology: Distillation Method (for larger quantities)
-
Apparatus Setup: The compound is placed in a distillation flask connected to a condenser, with a thermometer positioned so that the top of the bulb is level with the side arm of the flask leading to the condenser.
-
Heating: The flask is heated gently. As the liquid boils, the vapor rises, and its temperature is measured by the thermometer.
-
Equilibrium: The temperature reading that remains constant during the distillation process is recorded as the boiling point at the given atmospheric pressure.
Methodology: Siwoloboff Method (for small quantities)
-
Sample Preparation: A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at the top end, is inverted and placed inside the fusion tube.
-
Heating: The fusion tube is attached to a thermometer and heated in a liquid bath.
-
Observation: As the temperature rises, air escapes from the capillary tube. The heat is then removed, and the bath is allowed to cool. The boiling point is the temperature at which the liquid is drawn up into the capillary tube. This occurs when the external pressure equals the vapor pressure of the substance.
Logical Relationships
The following diagram illustrates the relationship between the physical state of this compound and temperature, based on its known melting and boiling points.
References
Commercial Suppliers and Technical Guide for 3-Bromo-5-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on commercial suppliers, synthesis, purification, and analytical methodologies for 3-Bromo-5-methylbenzonitrile (CAS No. 124289-21-0). This versatile organic compound serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1]
Commercial Supplier Information
A variety of chemical suppliers offer this compound, typically with purities of 97% or higher. The compound is generally available in quantities ranging from milligrams to hundreds of grams. Pricing varies by supplier and quantity. Below is a summary of publicly available information from several suppliers. For the most current pricing and availability, it is recommended to contact the suppliers directly.
| Supplier | Product Name | CAS No. | Molecular Formula | Purity | Available Quantities |
| AOBChem | This compound | 124289-21-0 | C₈H₆BrN | 97% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g |
| Alachem | This compound | 124289-21-0 | C₈H₆BrN | N/A | Inquire |
| Capot Chemical | This compound | 124289-21-0 | C₈H₆BrN | >95% | Inquire |
| Chemrio | This compound | 124289-21-0 | C₈H₆BrN | N/A | Inquire |
| CymitQuimica | This compound | 124289-21-0 | C₈H₆BrN | N/A | 1g, 5g, 10g |
| Nanjing Finechem Holding Co.,Limited | This compound | 124289-21-0 | C₈H₆BrN | N/A | Inquire for sample and bulk |
| United States Biological | This compound | 124289-21-0 | C₈H₆BrN | Highly Purified | Inquire |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 196.04 g/mol [2][3] |
| Appearance | White to off-white solid[1][3] |
| Solubility | Soluble in common organic solvents like dichloromethane and chloroform; insoluble in water.[3] |
| Storage | Store in a cool, dry, well-ventilated area away from heat and oxidizing agents.[2][3] For long-term storage, -20°C is recommended.[2] |
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 3-Amino-5-methylbenzonitrile.[4][5][6] This reaction involves the conversion of the amino group to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.
Materials:
-
3-Amino-5-methylbenzonitrile
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-Amino-5-methylbenzonitrile in a mixture of hydrobromic acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane.
-
Wash the combined organic layers with water and then with a dilute sodium hydroxide solution to remove any acidic impurities.
-
Wash again with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity solid.
Materials:
-
Crude this compound
-
Ethanol or a mixture of ethanol and water
-
Activated charcoal (optional)
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added.
-
Hot Filtration: If charcoal was added, perform a hot filtration to remove it.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Analytical Methods
GC-MS is a suitable method for assessing the purity of this compound and identifying any volatile impurities.
Instrumentation and Conditions:
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl polysiloxane column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Detector:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Reversed-phase HPLC can be used for the quantitative analysis of this compound.
Instrumentation and Conditions:
-
HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 40% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector at 254 nm.
-
Injection Volume: 10 µL.
NMR spectroscopy is essential for structural confirmation. Spectral data for this compound is available in chemical databases.[8]
-
¹H NMR (CDCl₃): The spectrum is expected to show signals for the aromatic protons and the methyl group protons.
-
¹³C NMR (CDCl₃): The spectrum will show distinct signals for each of the unique carbon atoms in the molecule.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for this compound.
References
- 1. CAS 124289-21-0: this compound | CymitQuimica [cymitquimica.com]
- 2. usbio.net [usbio.net]
- 3. This compound Manufacturer & Supplier China | CAS 42822-15-7 | High Purity Bulk Supply & Safety Data [nj-finechem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ijpsr.com [ijpsr.com]
- 8. This compound(124289-21-0) 1H NMR [m.chemicalbook.com]
3-Bromo-5-methylbenzonitrile: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Bromo-5-methylbenzonitrile is a valuable bifunctional aromatic building block in organic synthesis. Its structure, featuring a reactive bromine atom, a synthetically versatile nitrile group, and a methyl group on a benzene ring, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its utility in key cross-coupling reactions, offering detailed experimental protocols and insights into its application in the synthesis of complex organic molecules relevant to pharmaceutical and materials science research.
Physicochemical Properties and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN | [1] |
| Molecular Weight | 196.04 g/mol | [1] |
| Appearance | Solid (likely a white to off-white powder) | [1] |
| CAS Number | 124289-21-0 |
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position of the benzonitrile ring serves as a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through well-established palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern synthetic organic chemistry, enabling the construction of complex molecular architectures from simpler precursors.
Logical Workflow for Employing this compound in Synthesis
Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. This reaction is widely used to synthesize biaryl scaffolds, which are prevalent in many biologically active molecules.
Reaction Scheme:
General Reaction Scheme for Suzuki-Miyaura Coupling
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
Materials:
-
Aryl bromide (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
Procedure:
-
To a reaction vessel, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.
-
Add the degassed solvent system to the reaction vessel.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (typically 2-24 hours).
-
Reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl compound.
| Parameter | Typical Conditions |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ |
| Solvent | Toluene/Water, Dioxane/Water, DMF/Water |
| Temperature | 80-110 °C |
| Reaction Time | 2-24 hours |
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is a highly versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines.
Reaction Scheme:
General Reaction Scheme for Buchwald-Hartwig Amination
Experimental Protocol: Generalized Buchwald-Hartwig Amination
Materials:
-
Aryl bromide (e.g., this compound) (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, DavePhos) (1-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst, the phosphine ligand, and the base.
-
The aryl bromide and the amine are then added, followed by the anhydrous, degassed solvent.
-
The reaction vessel is sealed and heated to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
The reaction is monitored by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove palladium residues.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to yield the desired aryl amine.
| Parameter | Typical Conditions |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, DavePhos, XPhos |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-120 °C |
| Reaction Time | 4-24 hours |
Sonogashira Coupling: Synthesis of Aryl-Alkynes
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is a reliable method for the synthesis of substituted alkynes.
Reaction Scheme:
General Reaction Scheme for Sonogashira Coupling
While specific experimental details for the Sonogashira coupling of this compound are scarce, a general protocol for the coupling of aryl bromides is outlined below.
Experimental Protocol: Generalized Sonogashira Coupling
Materials:
-
Aryl bromide (e.g., this compound) (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI) (1-10 mol%)
-
Base (e.g., Et₃N, i-Pr₂NH) (2.0-5.0 equiv, can also be the solvent)
-
Solvent (e.g., THF, DMF, or the amine base itself)
Procedure:
-
A reaction flask is charged with the aryl bromide, palladium catalyst, and copper(I) co-catalyst.
-
The flask is evacuated and backfilled with an inert atmosphere.
-
The solvent and the amine base are added, followed by the terminal alkyne.
-
The reaction is stirred at room temperature or heated (typically to 40-80 °C) until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is diluted with an organic solvent and washed with saturated aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography to afford the target aryl-alkyne.
| Parameter | Typical Conditions |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Co-catalyst | CuI |
| Base | Et₃N, i-Pr₂NH, Piperidine |
| Solvent | THF, DMF, Toluene, or the amine base |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 1-12 hours |
Conclusion
This compound is a highly adaptable building block for the synthesis of a diverse range of substituted aromatic compounds. Its utility in palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions allows for the efficient construction of biaryl, aryl amine, and aryl-alkyne motifs, respectively. These structural motifs are of significant interest in the fields of medicinal chemistry and materials science. While specific, detailed experimental protocols for this particular substrate are not extensively reported in readily accessible literature, the generalized procedures provided herein offer a solid foundation for the development of robust synthetic routes. Researchers are encouraged to optimize these conditions for their specific coupling partners to achieve the desired outcomes.
References
An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3-Bromo-5-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the nitrile group in 3-Bromo-5-methylbenzonitrile. The presence of the bromine and methyl substituents on the aromatic ring significantly influences the reactivity of the nitrile functionality, making this molecule a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This document details key transformations of the nitrile group, including hydrolysis, reduction, Grignard reactions, and cycloadditions, supported by experimental protocols and quantitative data where available.
Influence of Substituents on Nitrile Group Reactivity
The reactivity of the nitrile group (-C≡N) is primarily governed by the electrophilicity of the nitrile carbon. In this compound, the electronic effects of the substituents on the benzene ring play a crucial role. The bromine atom at the meta-position acts as an electron-withdrawing group through its inductive effect (-I), which tends to increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. Conversely, the methyl group, also at a meta-position, is a weak electron-donating group through its inductive effect (+I), which slightly deactivates the nitrile group towards nucleophiles. The interplay of these opposing electronic influences dictates the overall reactivity profile of the molecule.
Key Reactions of the Nitrile Group
The nitrile group in this compound can undergo a variety of chemical transformations, providing access to a diverse range of functional groups and molecular scaffolds.
Hydrolysis to Carboxylic Acid
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This reaction can be catalyzed by either acid or base.
Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom and facilitating the attack of water.[1] Studies on substituted benzonitriles have shown that electron-withdrawing groups generally accelerate the rate of acid-catalyzed hydrolysis.[1]
Product: 3-Bromo-5-methylbenzoic acid
Table 1: Synthesis of 3-Bromo-5-methylbenzoic acid (Analogous Product Data)
| Starting Material | Reagents and Conditions | Product | Yield (%) | Spectroscopic Data (¹H NMR) |
| (3-bromo-5-methylphenyl)methanol | KMnO₄, water, acetone, reflux | 3-Bromo-5-methylbenzoic acid | 60 | (400 MHz, CDCl₃) δ 8.05 (s, 1H), 7.85-7.84 (m, 1H), 7.58 (s, 1H), 2.40 (s, 3H)[2] |
| 1-bromo-3,5-dimethylbenzene | KMnO₄, pyridine, H₂O, 80°C | 3-Bromo-5-methylbenzoic acid | 29 | (400 MHz, MeOD) δ 7.91 (s, 1H), 7.79 (s, 1H), 7.57 (s, 1H), 2.38 (s, 3H)[3] |
Experimental Protocol: Synthesis of 3-Bromo-5-methylbenzoic acid from (3-bromo-5-methylphenyl)methanol (Analogous Product Synthesis)
A solution of KMnO₄ (39.3 g, 249 mmol) in water (600 mL) is slowly added to a solution of (3-bromo-5-methylphenyl)methanol (25.0 g, 124 mmol) in acetone (500 mL). The mixture is refluxed for 60 minutes. After cooling to room temperature, the mixture is acidified with 2N HCl (100 mL). A brown precipitate forms and is dissolved by adding a saturated solution of sodium bicarbonate (100 mL). The acetone is then removed under vacuum. Ammonia (150 mL) is added, and the mixture is filtered over Celite. The filtrate is acidified with concentrated HCl, and the product is extracted with diethyl ether (3 x 150 mL). The combined organic phases are dried over Na₂SO₄ and concentrated in vacuum to yield 3-bromo-5-methylbenzoic acid as white crystals.[2]
Logical Relationship: Hydrolysis of this compound
Caption: General pathway for the hydrolysis of this compound.
Reduction to Primary Amine
The reduction of the nitrile group to a primary amine is a crucial reaction for introducing a basic nitrogen-containing functional group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation.
Product: (3-bromo-5-methylphenyl)methanamine
Table 2: Predicted Relative Reactivity of Substituted Benzonitriles in LiAlH₄ Reduction
| Compound | Substituents | Predicted Relative Reactivity | Rationale |
| 4-Nitrobenzonitrile | -NO₂ (strong EWG) | Highest | The nitro group activates the nitrile carbon, but will also be reduced. |
| Benzonitrile | None | High | The nitrile carbon is more electrophilic than in substituted analogs with electron-donating groups. |
| 4-Methylbenzonitrile | -CH₃ (weak EDG) | Moderate | The methyl group has a minor deactivating effect.[1] |
| 3,5-Diaminobenzonitrile | Two -NH₂ (strong EDG) | Low | Strong deactivation due to the two amino groups.[1] |
Experimental Protocol: General Procedure for LiAlH₄ Reduction of a Substituted Benzonitrile
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF at 0°C under an inert atmosphere, a solution of the substituted benzonitrile (1.0 eq) in the same solvent is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the starting material is consumed (monitored by TLC). The reaction is then cooled to 0°C and quenched by the sequential slow addition of water, 15% aqueous NaOH, and then more water. The resulting mixture is filtered, and the filtrate is dried over an anhydrous drying agent. The solvent is removed under reduced pressure to afford the crude primary amine, which can be further purified by distillation or chromatography.
Experimental Workflow: LiAlH₄ Reduction
Caption: General workflow for the reduction of a nitrile to a primary amine.
Reaction with Grignard Reagents
The reaction of nitriles with Grignard reagents provides a convenient route to ketones after hydrolysis of the intermediate imine. The Grignard reagent adds to the electrophilic carbon of the nitrile, and subsequent acidic workup hydrolyzes the resulting imine to a ketone.[4]
Product (with MeMgBr): 1-(3-bromo-5-methylphenyl)ethan-1-one
Experimental Protocol: General Procedure for the Reaction of a Benzonitrile with a Grignard Reagent
To a solution of the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) in anhydrous diethyl ether at 0°C under an inert atmosphere, a solution of the benzonitrile (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure. The crude ketone can be purified by column chromatography or distillation.
Signaling Pathway: Grignard Reaction with a Nitrile
Caption: Reaction pathway for the formation of a ketone from a nitrile and a Grignard reagent.
[3+2] Cycloaddition with Azides to form Tetrazoles
The [3+2] cycloaddition reaction between a nitrile and an azide is a powerful method for the synthesis of 5-substituted-1H-tetrazoles. These heterocyclic motifs are important in medicinal chemistry as they can act as bioisosteres for carboxylic acids. The reaction is often catalyzed by Lewis or Brønsted acids.
Product: 5-(3-bromo-5-methylphenyl)-1H-tetrazole
Table 3: Conditions for Tetrazole Synthesis from Benzonitriles (Analogous Reactions)
| Nitrile | Azide Source | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Benzonitrile | NaN₃, NH₄Cl | - | DMF | Good | [5] |
| Aryl Nitriles | NaN₃ | ZrOCl₂·8H₂O, 100°C | DMF | Excellent | - |
| Alkyl/Aryl Nitriles | NaN₃ | L-proline | - | High | [6] |
Experimental Protocol: General Procedure for the Synthesis of 5-Aryl-1H-tetrazoles
A mixture of the aryl nitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in anhydrous DMF is heated at 100-120°C for several hours, with the reaction progress monitored by TLC. After cooling to room temperature, the reaction mixture is poured into water and acidified with dilute HCl. The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude tetrazole. The product can be further purified by recrystallization.
Logical Relationship: Tetrazole Synthesis
Caption: Logical steps in the synthesis of a tetrazole from a nitrile and an azide.
Conclusion
The nitrile group of this compound serves as a versatile functional handle for a range of important chemical transformations. The electronic properties of the bromo and methyl substituents modulate its reactivity, generally leading to moderate reaction rates compared to benzonitriles with strongly electron-withdrawing or -donating groups. The reactions detailed in this guide—hydrolysis, reduction, Grignard addition, and tetrazole formation—provide access to valuable carboxylic acid, amine, ketone, and tetrazole derivatives, respectively. These products are key intermediates for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. While specific quantitative data for all reactions of this compound are not extensively reported, the provided protocols for analogous systems offer a solid foundation for further experimental investigation and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 3-bromo-5-methylbenzoic acid | 58530-13-5 [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chalcogen.ro [chalcogen.ro]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
Nucleophilic Aromatic Substitution on 3-Bromo-5-methylbenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of nucleophilic aromatic substitution (SNAr) and related reactions involving 3-Bromo-5-methylbenzonitrile. Due to the meta-positioning of the electron-withdrawing nitrile group relative to the bromine leaving group, classical SNAr reactions on this substrate are electronically disfavored. This document explores the mechanistic basis for this low reactivity and details alternative, predominantly metal-catalyzed, methodologies that enable efficient C-N and C-C bond formation at the C3 position. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a comprehensive resource for researchers in organic synthesis and drug development.
Introduction to Nucleophilic Aromatic Substitution on this compound
Nucleophilic aromatic substitution (SNAr) is a critical class of reactions in organic chemistry for the synthesis of substituted aromatic compounds. The canonical SNAr mechanism proceeds via a two-step addition-elimination pathway, wherein a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2][3] The rate-determining step is typically the formation of this intermediate.[3] For this pathway to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as these positions allow for effective delocalization and stabilization of the negative charge in the Meisenheimer complex.[1][4][5]
The substrate in focus, this compound, presents a unique challenge to the classical SNAr mechanism. The primary electron-withdrawing group, the nitrile (-CN), is located meta to the bromine atom. While the nitrile group exerts an inductive electron-withdrawing effect, it cannot stabilize the Meisenheimer intermediate through resonance from the meta position. Consequently, this compound is relatively unreactive towards traditional SNAr reactions under standard conditions.
This guide will therefore focus on the more synthetically viable, metal-catalyzed cross-coupling reactions that have been successfully employed to achieve substitution on this particular substrate. These methods, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, bypass the need for classical SNAr activation and provide efficient routes to a variety of substituted benzonitrile derivatives.
Mechanistic Considerations
The challenge in performing a direct SNAr reaction on this compound is illustrated by the instability of the potential Meisenheimer intermediate.
References
- 1. Buy 2,4-Dibromo-6-methylbenzonitrile [smolecule.com]
- 2. CN101990401A - åè¯æå¢-pde4-æ¯èç¢±æ®æå - Google Patents [patents.google.com]
- 3. US20090203657A1 - Dual Pharmacophores - PDE4-Muscarinic Antagonistics - Google Patents [patents.google.com]
- 4. 4-Amino-3-bromo-5-methylbenzonitrile| [benchchem.com]
- 5. WO2012087237A1 - Compounds and their use as bace inhibitors - Google Patents [patents.google.com]
An In-Depth Technical Guide to 3-Bromo-5-methylbenzonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-methylbenzonitrile is a substituted aromatic nitrile that holds significance as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern on the benzene ring—featuring a bromine atom, a methyl group, and a nitrile moiety—provides multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and potential applications of this compound, with a focus on its role in drug development. Detailed experimental protocols, spectroscopic data, and logical workflow diagrams are presented to serve as a valuable resource for researchers in the field.
Introduction
Benzonitrile and its derivatives are a well-established class of compounds in organic chemistry, recognized for their utility as precursors to a wide range of functional groups and their incorporation into various bioactive molecules.[1][2] The nitrile group can be readily transformed into amines, amides, carboxylic acids, and other functionalities, making benzonitriles key building blocks in synthetic chemistry. The introduction of halogen and alkyl substituents onto the benzonitrile scaffold, as seen in this compound, further enhances its synthetic utility by allowing for cross-coupling reactions and other modifications.
While the specific discovery and detailed historical timeline of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development and exploration of substituted benzonitriles in organic synthesis. The historical synthesis of such compounds has often relied on classical methods like the Sandmeyer reaction, which has been a cornerstone for the conversion of anilines to various substituted aromatics since the late 19th century.
Physicochemical and Spectroscopic Data
This compound (CAS No: 124289-21-0) is typically a white to off-white solid at room temperature.[3] A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆BrN | [4] |
| Molecular Weight | 196.04 g/mol | [3] |
| Appearance | Solid (likely a white to off-white powder) | [3] |
| Melting Point | Data not definitively available | [3] |
| Boiling Point | Data not definitively available | [3] |
| Solubility in Water | Insoluble | [3] |
| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform, etc. | [3] |
Spectroscopic analysis is crucial for the characterization of this compound. While specific, high-resolution spectra are proprietary to chemical suppliers, representative data can be inferred from the known chemical structure and data for analogous compounds. Table 2 summarizes the expected and reported spectroscopic data.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features | Reference(s) |
| ¹H NMR | Aromatic protons (multiplets), Methyl protons (singlet) | [5] |
| ¹³C NMR | Aromatic carbons, Nitrile carbon, Methyl carbon | [5] |
| Infrared (IR) Spectroscopy | C≡N stretch, C-Br stretch, Aromatic C-H and C=C stretches | [5] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) and isotopic pattern for Bromine | [4][5] |
Synthesis of this compound
The most probable and widely applicable synthetic route to this compound is the Sandmeyer reaction, starting from 3-amino-5-methylbenzonitrile. This classical and robust method allows for the introduction of a bromine atom onto the aromatic ring via a diazonium salt intermediate.
Proposed Synthetic Pathway: Sandmeyer Reaction
The Sandmeyer reaction involves two main steps: the diazotization of a primary aromatic amine followed by the copper(I) bromide-mediated substitution of the diazonium group with a bromide.
References
- 1. nbinno.com [nbinno.com]
- 2. Benzonitrile - Wikipedia [en.wikipedia.org]
- 3. This compound Manufacturer & Supplier China | CAS 42822-15-7 | High Purity Bulk Supply & Safety Data [nj-finechem.com]
- 4. PubChemLite - this compound (C8H6BrN) [pubchemlite.lcsb.uni.lu]
- 5. This compound(124289-21-0) 1H NMR [m.chemicalbook.com]
Navigating the Safety Profile of 3-Bromo-5-methylbenzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 3-Bromo-5-methylbenzonitrile (CAS No. 126199-35-9). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document compiles the available information and supplements it with data from structurally similar compounds, namely 3-Bromobenzonitrile and 2-Bromo-5-methylbenzonitrile. All data derived from analogues are clearly indicated. This guide is intended to support risk assessment and the implementation of safe handling procedures in a laboratory or drug development setting.
Chemical Identification and Physical Properties
| Property | Value | Source |
| Molecular Formula | C8H6BrN | Methylamine Supplier[1] |
| Molecular Weight | 196.04 g/mol | Methylamine Supplier[1] |
| Appearance | Solid (likely a white to off-white powder) | Methylamine Supplier[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility in Water | Insoluble | Methylamine Supplier[1] |
| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., dichloromethane, chloroform) | Methylamine Supplier[1] |
Hazard Identification and Classification
Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound is classified as a hazardous substance. The following table outlines its hazard and precautionary statements.
| Classification | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed.[2] |
| H312 | Harmful in contact with skin.[2] | |
| H315 | Causes skin irritation.[2] | |
| H319 | Causes serious eye irritation.[2] | |
| H332 | Harmful if inhaled.[2] | |
| H335 | May cause respiratory irritation.[2] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |
| P280 | Wear protective gloves/protective clothing.[3] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Signal Word: Warning, Danger[2]
The following diagram illustrates the relationship between the hazard classifications and the necessary protective measures.
References
A Theoretical Investigation of 3-Bromo-5-methylbenzonitrile: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive theoretical study on the structural, vibrational, and electronic properties of 3-Bromo-5-methylbenzonitrile. Due to a lack of extensive published theoretical data for this specific molecule, this document serves as a procedural blueprint for researchers aiming to conduct such an analysis. The methodologies detailed herein, centered around Density Functional Theory (DFT), provide a robust framework for understanding the molecule's characteristics at a quantum mechanical level. This information is critical for applications in medicinal chemistry and materials science, where molecular geometry, stability, and reactivity are of paramount importance. We present the proposed computational workflow, illustrative data tables, and logical diagrams to guide future research.
Introduction
This compound is a substituted aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and other functional materials. A thorough understanding of its molecular properties is essential for predicting its reactivity, intermolecular interactions, and suitability for various applications. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental means to elucidate these properties with high accuracy.
This whitepaper details the standard computational protocols for a comprehensive theoretical analysis of this compound, including geometry optimization, vibrational frequency analysis, frontier molecular orbital analysis (HOMO-LUMO), and Natural Bond Orbital (NBO) analysis.
Computational Methodology
The following section details the proposed computational methods for a thorough theoretical investigation of this compound.
Software
All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan. The visualization of molecular structures and vibrational modes would be accomplished with accompanying visualization software like GaussView or Avogadro.
Geometry Optimization
The initial molecular structure of this compound would be built and subjected to geometry optimization. The calculations would be carried out using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A Pople-style basis set, 6-311++G(d,p), would be employed to provide a good balance between accuracy and computational cost. The optimization process is complete when the forces acting on all atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface.
Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations would be performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies in the output would confirm that the optimized structure is a true energy minimum. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, aiding in its experimental characterization.
Electronic Property Analysis
To understand the electronic behavior of the molecule, several key properties would be calculated:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity.
-
Global Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) would be calculated to quantify the molecule's reactivity.
Natural Bond Orbital (NBO) Analysis
NBO analysis would be performed to gain insights into the intramolecular bonding, charge distribution, and orbital interactions. This analysis provides a localized picture of the electron density, yielding atomic charges and information about hyperconjugative interactions that contribute to the molecule's stability.
Predicted Data and Analysis
The following tables present a summary of the expected quantitative data from the proposed theoretical calculations on this compound. These values are illustrative and serve as a template for presenting actual computational results.
Table 1: Predicted Geometrical Parameters
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-Br | 1.89 |
| C-CN | 1.45 | |
| C≡N | 1.16 | |
| C-CH₃ | 1.51 | |
| C-C (aromatic) | 1.39 - 1.41 | |
| C-H (aromatic) | 1.08 | |
| C-H (methyl) | 1.09 | |
| Bond Angles (˚) | C-C-Br | 119.5 |
| C-C-CN | 120.5 | |
| C-C-CH₃ | 121.0 | |
| C-C-C (aromatic) | 118.0 - 121.0 |
Table 2: Predicted Vibrational Frequencies (Selected Modes)
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100 | C-H stretching (aromatic) |
| ~2950 | C-H stretching (methyl) |
| ~2230 | C≡N stretching |
| ~1600 | C=C stretching (aromatic ring) |
| ~1450 | CH₃ deformation |
| ~1200 | C-H in-plane bending |
| ~850 | C-H out-of-plane bending |
| ~680 | C-Br stretching |
Table 3: Predicted Electronic Properties
| Property | Symbol | Predicted Value (eV) |
| Highest Occupied Molecular Orbital | EHOMO | -6.8 |
| Lowest Unoccupied Molecular Orbital | ELUMO | -1.2 |
| HOMO-LUMO Energy Gap | ΔE | 5.6 |
| Ionization Potential | IP | 6.8 |
| Electron Affinity | EA | 1.2 |
| Electronegativity | χ | 4.0 |
| Chemical Hardness | η | 2.8 |
| Global Electrophilicity Index | ω | 2.86 |
Table 4: Predicted NBO Atomic Charges
| Atom | Predicted Charge (e) |
| Br | -0.05 |
| N (in CN) | -0.45 |
| C (in CN) | +0.10 |
| C (attached to Br) | +0.02 |
| C (attached to CH₃) | -0.01 |
| C (in CH₃) | -0.20 |
Visualizations
Visual diagrams are essential for conceptualizing workflows and relationships between different aspects of the theoretical analysis.
Caption: Computational workflow for the theoretical analysis of this compound.
Caption: Logical relationships between calculated properties and their interpretations.
Conclusion
This technical guide provides a comprehensive framework for the theoretical investigation of this compound using Density Functional Theory. By following the detailed computational protocols, researchers can obtain valuable insights into the molecule's structural, vibrational, and electronic properties. The illustrative data and visualizations presented herein serve as a template for reporting and interpreting the results of such a study. This foundational knowledge is crucial for the rational design of novel molecules in the fields of drug development and materials science, enabling the prediction of molecular behavior prior to synthesis and experimentation.
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Bromo-5-methylbenzonitrile with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction couples an organoboron compound, typically a boronic acid, with an organic halide or triflate.[1][2] Its significance lies in its mild reaction conditions, tolerance to a wide array of functional groups, and the commercial availability of a diverse range of boronic acids, making it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4]
These application notes provide a detailed protocol for the Suzuki coupling of 3-Bromo-5-methylbenzonitrile with various arylboronic acids. The resulting 5-methyl-3-arylbenzonitrile scaffolds are important structural motifs in medicinal chemistry and materials science. The nitrile group in this compound makes it an interesting substrate, and understanding its reactivity in Suzuki couplings is crucial for the efficient synthesis of target molecules.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.[1][2]
-
Transmetalation: In the presence of a base, the aryl group from the organoboron species (arylboronic acid) is transferred to the palladium center, forming a new diorganopalladium(II) complex.[1][2]
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product (5-methyl-3-arylbenzonitrile) and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][2]
Data Presentation: Suzuki Coupling of this compound with Various Arylboronic Acids
The following table summarizes the expected yields for the Suzuki coupling of this compound with a selection of arylboronic acids under optimized reaction conditions. The yields are representative and may vary based on the specific reaction conditions and the purity of the reagents.
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 5-methyl-3-phenylbenzonitrile | 92 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-methoxyphenyl)-5-methylbenzonitrile | 95 |
| 3 | 4-Fluorophenylboronic acid | 3-(4-fluorophenyl)-5-methylbenzonitrile | 88 |
| 4 | 3,5-Difluorophenylboronic acid | 3-(3,5-difluorophenyl)-5-methylbenzonitrile | 85 |
| 5 | 4-Acetylphenylboronic acid | 3-(4-acetylphenyl)-5-methylbenzonitrile | 82 |
| 6 | 2-Thiopheneboronic acid | 5-methyl-3-(thiophen-2-yl)benzonitrile | 89 |
Note: The reaction with arylboronic acids containing multiple strongly electron-withdrawing groups may result in comparatively lower yields under standard conditions. Optimization of the catalyst, ligand, base, or solvent system may be necessary to improve yields for such substrates.[3]
Experimental Protocols
This section provides a detailed methodology for the Suzuki coupling of this compound with an arylboronic acid.
Materials and Reagents
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Brine solution
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Equipment
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Inert atmosphere setup (e.g., Schlenk line)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
General Procedure (Conventional Heating)
-
Reaction Setup: To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Reaction Execution: Stir the reaction mixture at 80-100 °C under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[5]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-methyl-3-arylbenzonitrile.[5]
Alternative Procedure (Microwave Irradiation)
Microwave irradiation can significantly reduce reaction times, often from hours to minutes.[5][6]
-
Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).[5]
-
Catalyst and Solvent Addition: Add the palladium catalyst and ligand (if not using a pre-formed catalyst) and the chosen solvent system.[5]
-
Sealing: Seal the vial with a cap.[5]
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[5]
-
Workup and Purification: After the reaction is complete, cool the vial to room temperature and proceed with the workup and purification as described in the conventional heating protocol.[5]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling reaction.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Sonogashira Coupling of 3-Bromo-5-methylbenzonitrile with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] The mild reaction conditions and tolerance of a wide variety of functional groups make it an invaluable tool in modern organic synthesis.
These application notes provide detailed protocols for the Sonogashira coupling of 3-Bromo-5-methylbenzonitrile with various terminal alkynes, including phenylacetylene, trimethylsilylacetylene, and propargyl alcohol. The resulting 3-alkynyl-5-methylbenzonitrile derivatives are valuable building blocks in medicinal chemistry and materials science. Both traditional copper-co-catalyzed and copper-free methodologies are presented to offer flexibility and address potential issues such as alkyne homocoupling (Glaser coupling) that can be promoted by the presence of copper.[1]
Reaction Schematics and Overview
The general scheme for the Sonogashira coupling of this compound is as follows:
Figure 1: General Sonogashira coupling of this compound with a terminal alkyne.
The reaction proceeds via a catalytic cycle involving both palladium and, in the traditional method, copper. The key steps include oxidative addition of the aryl bromide to the Pd(0) complex, formation of a copper acetylide, transmetalation of the acetylide group to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[3] Copper-free variants have also been developed to circumvent the issue of alkyne dimerization.[1]
Data Presentation: Reaction Parameters and Yields
While specific yield data for the Sonogashira coupling of this compound is not extensively reported in the literature, the following tables provide representative conditions and expected yields based on reactions with structurally similar aryl bromides, particularly those bearing a nitrile group. These tables are intended to serve as a starting point for reaction optimization.
Table 1: Copper-Co-catalyzed Sonogashira Coupling Conditions
| Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N or Piperidine | THF or DMF | 25-65 | 2-12 | 70-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (2-5) | CuI (5-10) | Et₃N | Toluene | 50-80 | 4-16 | 65-90 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (3-5) | CuI (5-10) | i-Pr₂NH | Acetonitrile | 25-50 | 6-24 | 60-85 |
Table 2: Copper-Free Sonogashira Coupling Conditions
| Terminal Alkyne | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5)[4] | - | TMP | DMSO | 25 | 2-4 | 85-97[4] |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 70-90 |
| Propargyl alcohol | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 80-100 | 12-24 | 65-85 |
TMP = 2,2,6,6-Tetramethylpiperidine [DTBNpP]Pd(crotyl)Cl = (Di-tert-butylneopentylphosphine)crotylpalladium(II) chloride[4]
Experimental Protocols
Protocol 1: General Procedure for Copper-Co-catalyzed Sonogashira Coupling
This protocol is a general method and may require optimization for specific terminal alkynes.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.02-0.05 mmol, 2-5 mol%)
-
Copper(I) iodide [CuI] (0.05-0.10 mmol, 5-10 mol%)
-
Anhydrous triethylamine (Et₃N) or piperidine (3.0 mmol, 3.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF, Toluene) (5-10 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (see Table 1) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is adapted from a procedure for challenging aryl bromides and may be particularly useful for minimizing alkyne homocoupling.[4]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, Pd(OAc)₂) (0.02-0.05 mmol, 2-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, XPhos) (0.04-0.10 mmol, 4-10 mol%)
-
Base (e.g., TMP, K₂CO₃, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMSO, Toluene, Dioxane) (5-10 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst and ligand (if applicable).
-
Add the anhydrous solvent and stir for 5-10 minutes to allow for pre-formation of the active catalyst.
-
Add this compound, the terminal alkyne, and the base.
-
Heat the reaction to the desired temperature (see Table 2) and monitor its progress.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the Sonogashira coupling.
Caption: Simplified Sonogashira catalytic cycles.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become an indispensable tool in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, due to its broad substrate scope and tolerance of various functional groups. The synthesis of substituted benzonitriles is of significant interest as the nitrile functionality can be readily converted into other valuable groups, and the aromatic amine scaffold is a common motif in pharmaceuticals.
These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of 3-Bromo-5-methylbenzonitrile with various primary and secondary amines. The provided methodologies are based on established literature for the amination of electron-deficient aryl bromides and serve as a comprehensive guide for researchers in the synthesis of 3-amino-5-methylbenzonitrile derivatives.
Reaction Scheme
The general scheme for the Buchwald-Hartwig amination of this compound is depicted below:
Caption: General reaction scheme for the Buchwald-Hartwig amination of this compound.
Key Experimental Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium catalyst, phosphine ligand, base, and solvent. For an electron-deficient substrate such as this compound, careful optimization of these parameters is crucial to achieve high yields and minimize side reactions.
| Parameter | Common Reagents/Conditions | Recommendations and Remarks |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Both are effective Pd(0) and Pd(II) sources. Pd₂(dba)₃ is often used for its stability. Catalyst loading typically ranges from 1-5 mol%. |
| Ligand | Xantphos, BINAP, XPhos, RuPhos | The choice of ligand is critical. For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands like Xantphos and XPhos are often effective.[3][4] |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄, DBU | Strong, non-nucleophilic bases are generally required. Sodium or potassium tert-butoxide are common choices. For base-sensitive substrates, weaker bases like cesium carbonate or DBU can be employed.[4] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential. Toluene and dioxane are the most frequently used solvents for this transformation. |
| Temperature | 80 - 120 °C | The reaction temperature is dependent on the reactivity of the specific amine and the chosen catalyst system. |
| Amine | Primary and secondary alkyl and aryl amines | The nature of the amine (steric hindrance, nucleophilicity) will influence the reaction rate and efficiency. |
Quantitative Data for Buchwald-Hartwig Amination of Related Substrates
While specific data for this compound is not extensively reported, the following table summarizes results for the closely related and electronically similar substrate, 4-bromobenzonitrile. This data provides a strong predictive basis for the expected outcomes with this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (5) | Xantphos (10) | DBU | Toluene | 140 | 1 | 75 (NMR) |
| 2 | Benzamide | Pd₂(dba)₃ (5) | Xantphos (10) | DBU | Toluene | 140 | 1 | 70 (NMR) |
Data sourced from a high-throughput screen on the amination of 4-bromobenzonitrile.[4]
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the amination of this compound. Optimization of reagent stoichiometry, temperature, and reaction time may be necessary for specific amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add the base (1.2-2.0 equivalents), the amine (1.1-1.5 equivalents), and this compound (1.0 equivalent).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aminated product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 3-Bromo-5-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-bromo-5-methylbenzonitrile via a palladium-catalyzed cyanation reaction of 3-bromo-5-methylaniline. This method offers a reliable and efficient route to obtaining the target molecule, a valuable building block in pharmaceutical and materials science research. The protocol outlines the necessary reagents, reaction conditions, purification procedures, and expected outcomes.
Introduction
Aromatic nitriles are key intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes. The palladium-catalyzed cyanation of aryl halides has emerged as a powerful and versatile method for the formation of carbon-carbon bonds, offering significant advantages over traditional methods such as the Sandmeyer and Rosenmund-von Braun reactions. These advantages include milder reaction conditions, higher functional group tolerance, and improved yields. This application note details a specific protocol for the synthesis of this compound, a compound with potential applications in medicinal chemistry and materials science.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Starting Material and Product
| Property | 3-Bromo-5-methylaniline (Starting Material) | This compound (Product) |
| Molecular Formula | C₇H₈BrN | C₈H₆BrN |
| Molecular Weight | 186.05 g/mol [1] | 196.05 g/mol |
| Appearance | White to cream or purple to purple-brown solid[2] | Off-white to light yellow solid |
| CAS Number | 74586-53-1[1] | 124289-21-0 |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.83 (t, J = 1.8 Hz, 1H), 6.66 (t, J = 2.0 Hz, 1H), 6.58 (t, J = 1.9 Hz, 1H), 3.65 (s, 2H), 2.24 (s, 3H) | 7.63 (t, J = 1.5 Hz, 1H), 7.55 (t, J = 1.6 Hz, 1H), 7.42 (t, J = 1.5 Hz, 1H), 2.38 (s, 3H)[3] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 148.1, 140.2, 122.9, 120.8, 116.0, 112.9, 21.9 | 139.7, 136.2, 133.5, 129.8, 122.8, 117.5, 112.9, 21.7 |
| IR (KBr, cm⁻¹) ν | ~3400-3200 (N-H), ~3000 (C-H), ~1600 (C=C) | ~3000 (C-H), 2228 (C≡N), ~1600 (C=C) |
| Mass Spectrum (EI) m/z | 185/187 (M⁺) | 195/197 (M⁺) |
Table 2: Optimized Reaction Parameters
| Parameter | Value |
| Palladium Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Ligand | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) |
| Cyanide Source | Zinc Cyanide (Zn(CN)₂) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 120 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 85-95% |
Experimental Protocol
This protocol is adapted from established methods for palladium-catalyzed cyanation of aryl bromides.
Materials:
-
3-Bromo-5-methylaniline (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 eq)
-
Zinc Cyanide (Zn(CN)₂) (0.6 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methylaniline (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and Xantphos (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the starting aryl bromide.
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Palladium catalytic cycle for the cyanation of an aryl bromide.
Safety Precautions
-
Toxicity: Cyanide salts are highly toxic. Handle zinc cyanide with extreme care in a well-ventilated fume hood. Avoid contact with skin and eyes, and do not ingest. In case of contact with acid, highly toxic hydrogen cyanide gas can be released.
-
Reagents: Palladium catalysts and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual cyanide in the aqueous waste with bleach before disposal.
Conclusion
The described palladium-catalyzed cyanation protocol provides an effective method for the synthesis of this compound from 3-bromo-5-methylaniline. This procedure is scalable and amenable to the synthesis of analogous aromatic nitriles, making it a valuable tool for researchers in organic synthesis and drug discovery. The use of a well-defined catalyst system ensures high yields and reproducibility.
References
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3-Bromo-5-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from 3-Bromo-5-methylbenzonitrile. This versatile building block, featuring a bromine atom, a methyl group, and a nitrile functionality, offers multiple reaction sites for diversification, making it a valuable precursor in the synthesis of complex drug molecules. The protocols detailed below focus on widely used palladium-catalyzed cross-coupling reactions and cyanation, which are fundamental transformations in modern medicinal chemistry.
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. This reaction couples an organoboron species with an aryl halide.[1][2]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Quantitative Data:
The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions based on general procedures for aryl bromides.[1]
| Arylboronic Acid (Ar-B(OH)2) | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Dioxane/Water | 60 | 6 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd2(dba)3 | PCy3 | CsOH·H2O | Dioxane | 90 | 12 | 80-90 |
| Pyridine-3-boronic acid | PdCl2(dppf) | - | K2CO3 | Toluene/Water | 100 | 12 | 75-85 |
Experimental Protocol:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(OAc)2, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) and the base (e.g., K3PO4, 2.0 eq).
-
Reaction: Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Sonogashira Coupling for Alkynylarene Synthesis
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, producing substituted alkynes which are valuable intermediates in drug synthesis.[3][4] This reaction is typically catalyzed by palladium and a copper(I) co-catalyst.[5]
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Quantitative Data:
The following table presents typical conditions and yields for Sonogashira coupling reactions of aryl bromides.[3][6]
| Alkyne (R-C≡CH) | Palladium Catalyst | Copper(I) Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Triethylamine | Triethylamine | Reflux | 1 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh3)4 | CuI | Diisopropylamine | THF | 25 | 3 | 90-98 |
| Propargyl alcohol | Pd(OAc)2 | CuI | Et3N | DMF | 50 | 6 | 80-90 |
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in the chosen solvent (e.g., THF or triethylamine) at room temperature, add the palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.05 eq) and the copper(I) source (e.g., CuI, 0.025 eq).
-
Reagent Addition: Sequentially add the base (e.g., diisopropylamine, 7.0 eq) and the terminal alkyne (1.1 eq).
-
Reaction: Stir the reaction mixture at the appropriate temperature for the specified time. Monitor the reaction by TLC.
-
Work-up: After completion, dilute the reaction with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether.
-
Extraction: Wash the filtrate with saturated aqueous NH4Cl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4.
-
Purification: Concentrate the solution in vacuo and purify the residue by flash column chromatography on silica gel to yield the coupled product.[3]
Buchwald-Hartwig Amination for Arylamine Synthesis
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds, a crucial transformation in the preparation of many pharmaceuticals.[7][8] This reaction allows for the coupling of an aryl halide with a primary or secondary amine.[9]
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Quantitative Data:
The table below outlines representative conditions and yields for the Buchwald-Hartwig amination of aryl bromides.[10][11]
| Amine (R1R2NH) | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)2 | X-Phos | KOt-Bu | Toluene | 100 | 24 | 80-95 |
| Morpholine | Pd2(dba)3 | BINAP | NaOt-Bu | Toluene | 80 | 18 | 85-98 |
| Benzophenone imine | Pd(OAc)2 | X-Phos | Cs2CO3 | Toluene | 110 | 12 | 70-90 |
Experimental Protocol:
-
Reaction Setup: In a glovebox, charge a Schlenk tube with the palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq) to the tube.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture with stirring at the indicated temperature for the specified time.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain the desired arylamine.
Cyanation for Nitrile Synthesis
The introduction of a nitrile group is a common strategy in medicinal chemistry. Palladium-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles.
Reaction Scheme:
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. kbfi.ee [kbfi.ee]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes: The Strategic Use of Substituted Benzonitriles in the Synthesis of Agrochemicals
Introduction
Substituted benzonitriles are a pivotal class of chemical intermediates in the agrochemical industry. Their versatile reactivity allows for the introduction of various functional groups, leading to the development of potent herbicides, fungicides, and insecticides. The nitrile group can be readily transformed into amines, amides, or carboxylic acids, while the aromatic ring can undergo a variety of substitution reactions. This application note focuses on the potential applications of 3-Bromo-5-methylbenzonitrile and related substituted benzonitriles in the synthesis of modern crop protection agents.
Key Applications in Agrochemical Synthesis
The presence of a bromine atom and a methyl group on the benzonitrile ring, as in this compound, offers specific synthetic advantages:
-
Herbicides: The benzonitrile moiety is a key feature in several herbicides. For instance, Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a widely used herbicide that inhibits photosynthesis in broadleaf weeds. While not directly synthesized from this compound, the synthesis of Bromoxynil from 4-hydroxybenzonitrile exemplifies the synthetic strategies employed for this class of compounds. A hypothetical pathway could involve the hydrolysis of the nitrile in this compound to a carboxylic acid, followed by further functionalization.
-
Fungicides: The development of novel fungicides often involves the incorporation of halogenated aromatic structures. The 3-bromo-5-methylphenyl scaffold can be elaborated into more complex heterocyclic systems known to possess fungicidal activity. For example, the synthesis of quinoline-based fungicides often utilizes substituted anilines, which can be derived from the reduction of the corresponding nitrobenzonitriles.
-
Insecticides: Pyrethroid insecticides, a major class of commercial insecticides, often contain a 3-phenoxybenzyl alcohol moiety. While the synthesis of this specific alcohol does not directly involve this compound, the underlying principles of aromatic substitution and functional group manipulation are highly relevant.
Logical Workflow for Agrochemical Development
The development of a new agrochemical from a starting material like this compound follows a structured workflow. This involves initial derivatization, biological screening, lead optimization, and process development.
Application Notes and Protocols for the Reduction of the Nitrile Group in 3-Bromo-5-methylbenzonitrile
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates in the pharmaceutical, agrochemical, and materials science industries. The resulting benzylamines are versatile building blocks. This document provides detailed protocols for the reduction of the nitrile group in 3-Bromo-5-methylbenzonitrile to (3-Bromo-5-methylphenyl)methanamine using three common and effective methods: Lithium Aluminum Hydride (LiAlH₄), catalytic hydrogenation with Raney® Nickel, and Borane-Tetrahydrofuran complex (BH₃·THF). Each method offers distinct advantages and requires specific experimental conditions to ensure high yield and purity.
Data Presentation: Comparison of Reduction Methods
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Hydride Reduction | LiAlH₄ | THF | 0 to RT | 2 - 6 | 85 - 95 |
| Catalytic Hydrogenation | Raney® Nickel / H₂ (g) | Methanol/NH₃ | RT - 50 | 4 - 24 | 80 - 90 |
| Borane Reduction | BH₃·THF | THF | 0 to 65 | 2 - 12 | 75 - 90 |
Experimental Protocols
Protocol 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the reduction of this compound using the powerful reducing agent Lithium Aluminum Hydride.[1] This method is generally high-yielding and proceeds under mild conditions.[2]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (brine) solution
-
Ethyl acetate
-
Deionized water
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5 equivalents) and anhydrous THF (10 volumes relative to the nitrile).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1 volume), followed by 1 M NaOH solution (1 volume), and finally water (3 volumes).
-
Stir the resulting greyish-white suspension at room temperature for 30 minutes.
-
Filter the suspension through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and the washings, and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (3-Bromo-5-methylphenyl)methanamine.
-
The crude product can be further purified by column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation with Raney® Nickel
This protocol details the reduction of the nitrile group via catalytic hydrogenation using Raney® Nickel.[3] This method avoids the use of reactive metal hydrides and is suitable for larger scale synthesis. The addition of ammonia helps to suppress the formation of secondary and tertiary amine byproducts.[3]
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Methanol
-
Ammonia solution (e.g., 7N in Methanol) or Ammonium Hydroxide
-
Hydrogen gas (H₂)
-
A suitable hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite®
Procedure:
-
In a hydrogenation vessel, add a solution of this compound (1 equivalent) in methanol.
-
Add the ammonia solution (to suppress secondary amine formation).
-
Carefully add the Raney® Nickel slurry (typically 5-10 wt% of the nitrile).
-
Seal the hydrogenation vessel and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may vary).[1]
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours.
-
Monitor the reaction progress by observing hydrogen uptake or by TLC/GC analysis of aliquots.
-
Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney® Nickel is pyrophoric and should not be allowed to dry. The filter cake should be kept wet and disposed of appropriately.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude (3-Bromo-5-methylphenyl)methanamine.
-
The product can be purified by distillation under reduced pressure or by column chromatography.
Protocol 3: Reduction with Borane-Tetrahydrofuran Complex (BH₃·THF)
This protocol outlines the reduction of the nitrile using a Borane-THF complex.[4] Borane is a less powerful reducing agent than LiAlH₄ and can offer better chemoselectivity in the presence of other reducible functional groups.[5]
Materials:
-
This compound
-
Borane-Tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of this compound (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the BH₃·THF solution (2-3 equivalents) dropwise to the nitrile solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 65 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl.
-
Stir the mixture for 30 minutes at room temperature.
-
Remove the THF under reduced pressure.
-
Add ethyl acetate to the residue and basify the aqueous layer with 1 M NaOH solution until pH > 10.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude (3-Bromo-5-methylphenyl)methanamine.
-
Further purification can be achieved by column chromatography.
Visualizations
Caption: General experimental workflow for the reduction of this compound.
Caption: Chemical transformations for the reduction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Grignard Reaction of 3-Bromo-5-methylbenzonitrile for the Synthesis of 3-Acetyl-5-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the synthesis of 3-acetyl-5-methylbenzonitrile via the Grignard reaction of 3-bromo-5-methylbenzonitrile. The procedure involves the formation of the Grignard reagent, 3-cyano-5-methylphenylmagnesium bromide, followed by its reaction with an acetylating agent. This protocol is intended to serve as a foundational method for the synthesis of this and structurally related compounds, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with a high degree of versatility. The reaction of an organomagnesium halide (Grignard reagent) with an electrophile is a powerful tool for the construction of complex molecular architectures. Aryl nitriles containing a halogen, such as this compound, are particularly useful substrates as they allow for the introduction of a nucleophilic carbon center ortho to a nitrile group, which can be a key synthon in the development of various heterocyclic and carbocyclic compounds.
This application note details the synthesis of 3-acetyl-5-methylbenzonitrile, a ketone derivative, through the Grignard reaction. The protocol is divided into two main stages: the formation of the Grignard reagent from this compound and magnesium metal, and the subsequent acylation of the Grignard reagent.
Reaction Scheme
Figure 1: Overall reaction scheme for the synthesis of 3-acetyl-5-methylbenzonitrile.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Magnesium turnings | ≥99.5% | Commercially Available |
| Iodine | Reagent Grade | Commercially Available |
| 1,2-Dibromoethane | Anhydrous, ≥99% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Commercially Available |
| Acetyl chloride | Anhydrous, ≥99% | Commercially Available |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Commercially Available |
| Saturated aqueous ammonium chloride (NH4Cl) | Prepared in-house | |
| Diethyl ether | Anhydrous | Commercially Available |
| Anhydrous sodium sulfate (Na2SO4) | Commercially Available |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (Argon or Nitrogen) supply
-
Schlenk line or similar inert atmosphere setup
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Protocol 1: Formation of 3-Cyano-5-methylphenylmagnesium Bromide
-
Preparation of Glassware: All glassware was oven-dried at 120 °C overnight and allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a rubber septum was assembled. The apparatus was flushed with inert gas.
-
Initiation of Grignard Reagent Formation: To the flask were added magnesium turnings (1.2 equivalents). The flask was gently heated with a heat gun under a flow of inert gas and then cooled to room temperature. A small crystal of iodine was added.
-
Addition of Aryl Bromide: A solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) was prepared. A small portion of this solution was added to the magnesium turnings. The reaction was initiated, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction did not start, gentle heating or the addition of a few drops of 1,2-dibromoethane was used to initiate the reaction.
-
Completion of Grignard Reagent Formation: Once the reaction was initiated, the remaining solution of this compound in THF was added dropwise from the dropping funnel at a rate that maintained a gentle reflux. After the addition was complete, the reaction mixture was stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark-colored solution of 3-cyano-5-methylphenylmagnesium bromide was used directly in the next step.
Protocol 2: Synthesis of 3-Acetyl-5-methylbenzonitrile
-
Acylation Reaction: The solution of 3-cyano-5-methylphenylmagnesium bromide was cooled to 0 °C in an ice bath. A solution of acetyl chloride (1.1 equivalents) in anhydrous THF was added dropwise via a syringe or dropping funnel, maintaining the temperature below 5 °C. After the addition was complete, the reaction mixture was allowed to warm to room temperature and stirred for 2-4 hours.
-
Reaction Quenching: The reaction was quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Work-up: The mixture was transferred to a separatory funnel. The aqueous layer was extracted with diethyl ether (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product was purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-acetyl-5-methylbenzonitrile as a solid.
Data Presentation
| Parameter | Value/Range |
| Grignard Formation | |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 1 - 2 hours |
| Acylation | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Overall Reaction | |
| Yield | 60-75% (literature range for similar reactions) |
| Purity | >95% (after chromatography) |
Note: The provided yield is an estimated range based on typical Grignar-d reactions with acyl chlorides and may vary depending on the specific reaction conditions and scale.
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of 3-acetyl-5-methylbenzonitrile.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 3-acetyl-5-methylbenzonitrile.
Troubleshooting and Safety Precautions
-
Safety: Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive. All manipulations should be carried out under a dry, inert atmosphere. Anhydrous solvents are crucial for the success of the reaction. Acetyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The reaction should be performed in a well-ventilated fume hood.
-
Initiation of Grignard Reaction: Difficulty in initiating the Grignard reaction is a common issue. Activating the magnesium surface by crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane can be effective.
-
Side Reactions: The primary side reaction is the formation of a biphenyl derivative through homo-coupling of the Grignard reagent. This can be minimized by slow addition of the aryl bromide and maintaining a moderate reaction temperature.
-
Over-addition of Grignard Reagent to Ketone: The newly formed ketone can react with another equivalent of the Grignard reagent to form a tertiary alcohol. This is minimized by adding the acetyl chloride to the Grignard solution at a low temperature.
Conclusion
The protocol described provides a reliable method for the synthesis of 3-acetyl-5-methylbenzonitrile from this compound via a Grignard reaction. This procedure can be adapted for the synthesis of other substituted aryl ketones, which are important building blocks in drug discovery and materials science. Careful control of reaction conditions, particularly the exclusion of moisture and the maintenance of a low temperature during the acylation step, is critical for achieving a good yield of the desired product.
Stille Coupling of 3-Bromo-5-methylbenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Stille cross-coupling reaction of 3-bromo-5-methylbenzonitrile. The Stille reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, widely utilized in the synthesis of complex organic molecules, including pharmaceuticals.[1][2][3] This guide offers a summary of typical reaction conditions, a detailed experimental protocol, and a visual representation of the reaction workflow to aid in the successful application of this methodology.
The Stille coupling involves the palladium-catalyzed reaction of an organostannane (organotin) reagent with an organic halide or pseudohalide.[1] For this compound, an electron-deficient aryl bromide, the reaction tolerates the nitrile functional group and can proceed in high yields under optimized conditions.[4]
General Reaction Scheme
Caption: General scheme of the Stille coupling reaction.
Summary of Stille Coupling Conditions
The success of the Stille coupling is highly dependent on the choice of catalyst, ligand, solvent, and other additives. The following table summarizes typical conditions applicable to the coupling of aryl bromides, including substrates like this compound.
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Catalyst loading typically ranges from 1-5 mol%.[5] Pd(0) sources are common, but Pd(II) precursors that are reduced in situ can also be used.[6] |
| Ligand | PPh₃, AsPh₃, JackiePhos, other phosphine ligands | Sterically hindered and electron-rich ligands often accelerate the coupling.[6] The choice of ligand can be critical for optimizing yield and reaction rate. |
| Organostannane | Aryl-SnBu₃, Vinyl-SnBu₃, Alkynyl-SnBu₃ | Typically 1.1 to 1.5 equivalents are used.[5] Organostannanes are stable to air and moisture but are toxic.[1][7] |
| Solvent | Toluene, Dioxane, DMF, THF, Acetonitrile | Anhydrous and degassed solvents are crucial to prevent catalyst deactivation.[2][5] |
| Additives | CuI, KF, LiCl | CuI can significantly increase the reaction rate.[6] Fluoride ions can activate the organostannane reagent.[6] LiCl is often used to facilitate the transmetalation step.[7] |
| Temperature | 60 - 110 °C | The optimal temperature depends on the reactivity of the substrates and the stability of the catalyst.[4][5] |
| Reaction Time | 2 - 48 hours | Reaction progress should be monitored by techniques such as TLC, GC, or LC-MS. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Stille coupling of this compound with an organostannane. Note: This is a representative protocol and may require optimization for specific organostannane coupling partners. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.
Materials:
-
This compound (1.0 equivalent)
-
Organostannane (e.g., Tributyl(phenyl)stannane) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Anhydrous, degassed toluene
-
Saturated aqueous potassium fluoride (KF) solution
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (2.5 mol%), PPh₃ (10 mol%), and CuI (10 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent and Reagents: Add anhydrous, degassed toluene to the flask, followed by this compound (1.0 equivalent) and the organostannane (1.2 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and add a saturated aqueous solution of potassium fluoride. Stir vigorously for 1-2 hours to precipitate the tin byproducts.
-
Filtration: Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Stille Coupling Workflow
The following diagram illustrates the general workflow for a Stille coupling experiment.
Caption: Experimental workflow for the Stille coupling reaction.
Concluding Remarks
The Stille coupling is a robust method for C-C bond formation applicable to a wide range of substrates, including functionalized aryl bromides like this compound. The key to a successful reaction lies in the careful selection and optimization of the catalytic system and reaction conditions. The protocols and guidelines presented here provide a solid foundation for developing specific applications in research and development. Due to the toxicity of organotin compounds, appropriate safety precautions must be taken, and methods for the removal of tin residues from the final product should be employed.[1][7]
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. lnigchrm.in [lnigchrm.in]
- 3. researchgate.net [researchgate.net]
- 4. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Bromo-5-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 3-Bromo-5-methylbenzonitrile as a versatile starting material in the synthesis of complex heterocyclic compounds. The methodologies outlined below focus on the construction of polysubstituted pyridines, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules.
Introduction
This compound is a valuable building block in organic synthesis. The presence of three distinct functional handles—a bromo group, a methyl group, and a nitrile—allows for a variety of chemical transformations. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The nitrile group can be hydrolyzed, reduced, or participate in cyclization reactions to form nitrogen-containing heterocycles. These features make this compound an attractive starting point for the synthesis of diverse heterocyclic libraries for drug discovery and development.
This document details a two-step synthetic sequence to produce a highly functionalized pyridine derivative. The first step involves the reduction of the nitrile to an aldehyde, followed by a multi-component reaction to construct the pyridine ring.
Application 1: Synthesis of 2-Amino-4-(3-bromo-5-methylphenyl)-6-methylpyridine-3,5-dicarbonitrile
This protocol describes the synthesis of a polysubstituted pyridine, a class of compounds with known biological activities, including potential kinase inhibition. The synthesis proceeds in two key stages: the reduction of this compound to the corresponding aldehyde, followed by a one-pot, three-component reaction to form the pyridine ring.
Step 1: Reduction of this compound to 3-Bromo-5-methylbenzaldehyde
The conversion of the nitrile to an aldehyde is a crucial initial step. Diisobutylaluminium hydride (DIBAL-H) is a common and effective reducing agent for this transformation.
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add DIBAL-H (1.0 M in hexanes, 1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-Bromo-5-methylbenzaldehyde as a white solid.
Quantitative Data Summary for Step 1:
| Reagent/Parameter | Molar Ratio/Value | Notes |
| This compound | 1.0 eq | Starting material |
| DIBAL-H (1.0 M in hexanes) | 1.2 eq | Reducing agent |
| Dichloromethane (DCM) | - | Anhydrous solvent |
| Temperature | -78 °C | Reaction temperature |
| Reaction Time | 2 hours | Stirring time at -78°C |
| Workup | Quenching with MeOH and Rochelle's salt | - |
| Purification | Flash column chromatography | - |
| Expected Yield | 85-95% | - |
Experimental Workflow for Step 1:
Step 2: Multicomponent Synthesis of 2-Amino-4-(3-bromo-5-methylphenyl)-6-methylpyridine-3,5-dicarbonitrile
This one-pot reaction efficiently constructs the polysubstituted pyridine ring from the aldehyde synthesized in Step 1, malononitrile, and ammonium acetate in the presence of a catalyst.
Experimental Protocol:
-
To a solution of 3-Bromo-5-methylbenzaldehyde (1.0 eq) in ethanol, add malononitrile (2.0 eq) and ammonium acetate (8.0 eq).
-
Add a catalytic amount of a basic catalyst, such as piperidine or triethylamine (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, reduce the volume of the solvent under reduced pressure and add water to induce precipitation.
-
Collect the solid by filtration, wash with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or a mixture of ethanol and dimethylformamide (DMF) to obtain the pure 2-Amino-4-(3-bromo-5-methylphenyl)-6-methylpyridine-3,5-dicarbonitrile.
Quantitative Data Summary for Step 2:
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 3-Bromo-5-methylbenzaldehyde | 1.0 eq | From Step 1 |
| Malononitrile | 2.0 eq | - |
| Ammonium Acetate | 8.0 eq | Ammonia source and catalyst |
| Piperidine | 0.1 eq | Basic catalyst |
| Ethanol | - | Solvent |
| Temperature | Reflux (approx. 78 °C) | Reaction temperature |
| Reaction Time | 4-6 hours | - |
| Workup | Precipitation and filtration | - |
| Purification | Recrystallization | - |
| Expected Yield | 70-85% | - |
Reaction Pathway for Step 2:
Further Applications and Derivatizations
The synthesized 2-Amino-4-(3-bromo-5-methylphenyl)-6-methylpyridine-3,5-dicarbonitrile is a versatile intermediate for further chemical modifications.
-
Suzuki Coupling: The bromo substituent on the phenyl ring can be used in Suzuki coupling reactions with various boronic acids to introduce a wide range of aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: The bromo group can also undergo Buchwald-Hartwig amination to form C-N bonds with various amines.
-
Nitrile Group Transformations: The nitrile groups can be hydrolyzed to carboxylic acids or amides, or reduced to amines, providing further points for diversification.
-
Amino Group Reactions: The amino group on the pyridine ring can be acylated, alkylated, or used in cyclization reactions to form fused heterocyclic systems.
These potential transformations highlight the utility of this compound as a starting material for generating a diverse library of complex heterocyclic compounds for screening in drug discovery programs.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or its ester) with an organohalide, providing a versatile method for the synthesis of biaryls, polyolefins, and styrenes.[2][3] These structural motifs are prevalent in a wide array of biologically active molecules, making the Suzuki coupling an indispensable tool in medicinal chemistry and drug development.
This document provides a detailed guide to performing the Suzuki-Miyaura coupling reaction with 3-bromo-5-methylbenzonitrile, an important building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the electron-withdrawing nitrile group can influence the reactivity of the aryl bromide, necessitating carefully optimized reaction conditions.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below:
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
A typical experimental workflow for performing a Suzuki-Miyaura coupling reaction involves careful setup under an inert atmosphere, followed by reaction monitoring, workup, and purification.
Caption: A generalized experimental workflow for the Suzuki coupling.
Data Presentation: Representative Yields
While specific data for the Suzuki coupling of this compound is not extensively reported across a wide range of boronic acids, the following table summarizes typical yields obtained for structurally analogous aryl bromides under various conditions. This data provides a strong indication of the expected efficiency of the reaction.
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 |
| 2 | 4-Bromoacetophenone | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 16 | 92 |
| 3 | Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (1:1:1) | 80 | 12 | 96 |
| 4 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | DMF/H₂O (9:1) | 100 | 8 | 88 |
| 5 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 91 |
Experimental Protocols
The following is a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. This protocol can be adapted for other boronic acids, though optimization of reaction conditions may be necessary.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Round-bottom flask or microwave vial
-
Magnetic stir bar
-
Reflux condenser or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
1. Reaction Setup:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).
-
Seal the flask with a rubber septum or cap.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
2. Solvent Addition:
-
Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and degassed water (1 mL) via syringe.
3. Reaction Execution:
-
Conventional Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Microwave Irradiation: Place the sealed vial in the microwave reactor and heat to 120-150 °C for 15-60 minutes.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours for conventional heating.
4. Reaction Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-phenyl-5-methylbenzonitrile.
6. Characterization:
-
Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Disclaimer: This protocol is a general guideline and may require optimization for different substrates and scales. Always perform a thorough risk assessment before conducting any chemical reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-5-methylbenzonitrile
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 3-Bromo-5-methylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?
A1: Low yields in Suzuki coupling reactions with this compound can stem from several factors. The nitrile group makes the aryl bromide electron-deficient, which can influence its reactivity.[1] Common causes for low yield include suboptimal choice of catalyst, base, or solvent, as well as issues with reagent quality and reaction conditions.[2][3] Inefficient activation of the boronic acid by the base is a frequent culprit.[4] Additionally, side reactions such as dehalogenation (replacement of the bromine with a hydrogen) and homocoupling of the boronic acid can consume starting materials and reduce the desired product's yield.[5]
Q2: What are the most effective palladium catalysts for the Suzuki coupling of this compound?
A2: While a universal "best" catalyst doesn't exist for all Suzuki reactions, certain palladium catalysts have shown high efficacy for coupling aryl bromides. For substrates like this compound, catalysts that are robust and promote fast oxidative addition are preferred.[6] [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often an excellent choice as it can shorten reaction times and improve yields. Other common and effective catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and catalysts based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[5][7]
Q3: How do I select the appropriate base for my reaction?
A3: The base is critical for activating the boronic acid to facilitate transmetalation.[4] The choice of base depends on the sensitivity of your substrates and the solvent system. For substrates with potentially base-labile groups, milder bases are recommended.[3] Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). Stronger bases like hydroxides (e.g., NaOH, KOH) can also be effective but may increase the risk of side reactions, including hydrolysis of the nitrile group.[3]
Q4: Can the nitrile group on this compound interfere with the Suzuki coupling reaction?
A4: Yes, the nitrile group can be susceptible to hydrolysis to a carboxylic acid or amide under either acidic or basic conditions, especially at elevated temperatures.[8] While the Suzuki reaction is typically conducted under basic conditions, prolonged reaction times or excessively harsh bases can lead to this unwanted side reaction. It is crucial to monitor the reaction and choose conditions that favor the cross-coupling over nitrile hydrolysis.
Q5: What are common side reactions to watch out for, and how can I minimize them?
A5: The two most common side reactions are dehalogenation and homocoupling.
-
Dehalogenation is the replacement of the bromine atom with a hydrogen. This can be caused by palladium-hydride species formed from reactions with the base or solvent.[5]
-
Homocoupling is the coupling of two boronic acid molecules. This is often promoted by the presence of oxygen in the reaction mixture.[5]
To minimize these side reactions, ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent homocoupling. Careful selection of the catalyst, ligand, and base can also reduce the likelihood of dehalogenation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inefficient base. 3. Poor quality reagents (e.g., decomposed boronic acid). 4. Insufficient temperature. | 1. Use a fresh batch of catalyst or a more robust pre-catalyst like Pd(dppf)Cl₂. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 3. Check the purity of starting materials. Consider using a boronic ester for increased stability.[9] 4. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. |
| Significant Dehalogenation Product | 1. Formation of palladium-hydride species. 2. Certain solvents (e.g., alcohols) or bases can act as hydride sources. | 1. Use a catalyst system less prone to forming hydrides. 2. Switch to an aprotic solvent system. |
| Presence of Homocoupled Boronic Acid | 1. Oxygen present in the reaction mixture. 2. Use of a Pd(II) source without complete reduction to Pd(0). | 1. Thoroughly degas the solvent and maintain an inert atmosphere throughout the reaction.[2] 2. Use a Pd(0) source like Pd(PPh₃)₄ or ensure conditions are suitable for the in-situ reduction of the Pd(II) pre-catalyst.[5] |
| Evidence of Nitrile Hydrolysis | 1. Reaction conditions (base, temperature, time) are too harsh. | 1. Use a milder base (e.g., K₂CO₃ instead of NaOH). 2. Reduce the reaction temperature and/or time. |
| Reaction Stalls | 1. Catalyst deactivation. 2. Incomplete dissolution of the base. | 1. Increase catalyst loading or use a more stable catalyst. 2. Use a solvent system that allows for better solubility of the base, or ensure vigorous stirring. A biphasic system (e.g., toluene/water) is common.[9] |
Data Presentation
Table 1: Comparison of Common Catalysts for Suzuki Coupling of Aryl Bromides
| Catalyst | Typical Loading (mol%) | Advantages | Considerations |
| Pd(PPh₃)₄ | 1-5 | Good general-purpose catalyst, Pd(0) source. | Can be sensitive to air and moisture. |
| Pd(dppf)Cl₂ | 1-3 | Often highly effective for challenging substrates, thermally stable.[6] | Requires in-situ reduction to Pd(0). |
| Pd₂(dba)₃ with ligand | 1-2 | Allows for versatile ligand screening. | Can degrade over time to form inactive palladium black.[5] |
| Buchwald Precatalysts | 1-3 | Highly active, often require lower temperatures and shorter reaction times. | Can be more expensive. |
Table 2: Guide to Base and Solvent Selection
| Base | Common Solvents | Temperature Range (°C) | Notes |
| K₂CO₃ | Toluene/Water, Dioxane/Water, DMF | 80-110 | A common and effective choice, generally well-tolerated.[6] |
| K₃PO₄ | Toluene, Dioxane | 80-110 | A slightly stronger base, often used in anhydrous conditions.[9] |
| Cs₂CO₃ | Dioxane, THF | 60-100 | Highly effective, but more expensive. Can sometimes be used at lower temperatures. |
| NaOH/KOH | Ethanol/Water, Toluene/Water | 60-100 | Strong bases, effective but increase the risk of nitrile hydrolysis. |
Experimental Protocols
Protocol 1: General Screening Procedure for Suzuki Coupling of this compound
This protocol is a starting point for optimizing the reaction conditions.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.02 eq), and the base (2.0 eq).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe to the flask.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting low yields.
Caption: Competing pathways for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Synthesis of 3-Bromo-5-methylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Bromo-5-methylbenzonitrile. The guidance is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the most common synthetic route for this compound and what are the key steps?
A1: The most prevalent method for synthesizing this compound is the Sandmeyer reaction.[1][2][3] This reaction involves two primary stages:
-
Diazotization: A primary aromatic amine, such as 3-amino-5-methylbenzonitrile or 3-bromo-5-methylaniline, is treated with a nitrous acid source (typically sodium nitrite in the presence of a strong acid like HBr or HCl) at low temperatures (0-5 °C) to form a diazonium salt intermediate.[4][5]
-
Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) salt (CuBr for bromination or CuCN for cyanation) to replace the diazonium group with a bromine atom or a nitrile group, respectively.[2][6]
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of this compound can stem from several factors, primarily related to the instability of the diazonium salt and competing side reactions.
| Potential Cause | Troubleshooting Suggestions | Expected Improvement |
| Decomposition of Diazonium Salt | - Maintain a strict temperature control of 0-5 °C during the diazotization and Sandmeyer reaction steps.[7] - Use the diazonium salt immediately after its formation. | Increased concentration of the diazonium salt available for the main reaction. |
| Incomplete Diazotization | - Ensure the complete dissolution of the starting amine in the acidic solution before adding sodium nitrite. - Use a slight excess (5-10 mol%) of sodium nitrite. | Higher conversion of the starting amine to the diazonium salt. |
| Side Reaction with Water (Phenol Formation) | - Minimize the amount of water in the reaction mixture where possible. - Ensure the reaction is sufficiently acidic to suppress the reaction with water.[2] | Reduced formation of 3-hydroxy-5-methylbenzonitrile or 3-bromo-5-methylphenol. |
| Suboptimal Copper(I) Catalyst | - Use freshly prepared or high-quality copper(I) bromide or copper(I) cyanide. - Ensure the catalyst is fully dissolved or well-suspended in the reaction medium. | Enhanced rate and selectivity of the Sandmeyer reaction. |
Q3: I am observing a significant amount of a phenolic impurity in my crude product. How can I identify and minimize it?
A3: The phenolic impurity is likely 3-hydroxy-5-methylbenzonitrile (if starting from 3-amino-5-methylbenzonitrile) or 3-bromo-5-methylphenol (if starting from 3-bromo-5-methylaniline). This side product arises from the reaction of the diazonium salt with water.[2]
Identification: This impurity can be identified by GC-MS, where it will show a molecular ion peak corresponding to its molecular weight (e.g., C₈H₇NO for 3-hydroxy-5-methylbenzonitrile). It can also be separated and identified by HPLC.
Minimization Strategies:
| Parameter | Recommended Condition | Reasoning |
| Temperature | Maintain reaction temperature between 0-5 °C. | The reaction of the diazonium salt with water is highly temperature-dependent. Lower temperatures significantly reduce the rate of this side reaction.[7] |
| Acidity | Ensure a strongly acidic environment (e.g., excess HBr or HCl). | High acidity suppresses the concentration of free water available to react with the diazonium salt. |
| Reaction Time | Use the diazonium salt immediately after formation. | Prolonged standing of the diazonium salt solution increases the likelihood of decomposition and reaction with water. |
Q4: My final product is contaminated with the starting amine. How can I remove it?
A4: Residual starting amine (3-amino-5-methylbenzonitrile or 3-bromo-5-methylaniline) indicates incomplete diazotization.
Troubleshooting Diazotization:
-
Ensure the amine is fully protonated by dissolving it completely in a sufficient excess of cold, strong acid before adding the sodium nitrite solution.
-
Add the sodium nitrite solution slowly and dropwise to maintain the low temperature and allow for controlled reaction.
Purification: The basic starting amine can be removed from the neutral product by an acidic wash during the workup.
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic solution with a dilute acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.
-
Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate to obtain the purified product.
Q5: I suspect my nitrile group is being hydrolyzed. What are the signs and how can I prevent this?
A5: Hydrolysis of the nitrile group (-CN) can lead to the formation of 3-bromo-5-methylbenzamide (-CONH₂) or 3-bromo-5-methylbenzoic acid (-COOH).[1] This is more likely to occur during workup or if the reaction is heated for an extended period in the presence of strong acid or base.
Signs of Hydrolysis:
-
Appearance of new peaks in ¹H NMR and ¹³C NMR spectra corresponding to amide or carboxylic acid functionalities.
-
Changes in the infrared (IR) spectrum, such as the appearance of a strong C=O stretch around 1650-1710 cm⁻¹.
-
Observation of corresponding molecular ion peaks in GC-MS or LC-MS analysis.
Prevention:
-
Avoid prolonged heating of the reaction mixture, especially during workup.
-
Use mild conditions for neutralization and extraction. If a basic wash is necessary, use a weak base like sodium bicarbonate and perform the wash quickly at low temperatures.
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Amino-5-methylbenzonitrile (Sandmeyer Bromination)
This protocol is adapted from general Sandmeyer reaction procedures.[6][7]
Materials:
-
3-Amino-5-methylbenzonitrile
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-amino-5-methylbenzonitrile (1.0 eq) in 48% HBr (3.0 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr.
-
Cool the CuBr solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x volume).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Visualizations
Caption: Synthesis of this compound via Diazotization and Sandmeyer Reaction.
Caption: Potential side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Column chromatography conditions for purifying 3-Bromo-5-methylbenzonitrile
This technical support guide provides troubleshooting advice and frequently asked questions for the column chromatography purification of 3-Bromo-5-methylbenzonitrile.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Separation of Product and Impurities | Inappropriate Mobile Phase Polarity: The eluent may be too polar, causing all compounds to elute too quickly, or not polar enough, resulting in slow elution and broad bands. | Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Test various ratios of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.4 for this compound.[1] | A clear separation between the target compound and impurities on the TLC plate, which will translate to better separation on the column. |
| Column Overloading: Too much crude sample was loaded onto the column relative to the amount of stationary phase. | A general guideline is to use a silica gel to crude sample weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio is recommended. | Sharper bands and improved resolution between closely eluting compounds. | |
| Improper Column Packing: The stationary phase is not packed uniformly, leading to channeling and uneven solvent flow. | Pack the column using a slurry method to ensure a homogenous and evenly packed stationary phase. Gently tap the column during packing to dislodge any air bubbles. Ensure the top of the silica bed is flat.[1] | A uniformly packed column will result in level bands and prevent streaking or tailing, leading to better separation. | |
| Product is not Eluting from the Column | Mobile Phase is Not Polar Enough: The selected eluent system does not have sufficient polarity to move the compound through the stationary phase. | Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For very polar impurities that are not eluting, a more polar solvent like methanol can be added in small percentages to dichloromethane.[2] | The product will begin to move down the column and elute in the collected fractions. |
| Compound Degradation on Silica Gel: The compound may be unstable on the slightly acidic silica gel. | Test the stability of the compound on a TLC plate by spotting it and letting it sit for an hour before developing. If degradation is observed (streaking or new spots), consider using a deactivated stationary phase (e.g., silica gel treated with triethylamine) or an alternative like alumina.[3] | The product will be recovered without degradation, leading to a higher yield of the pure compound. | |
| Co-elution of Product and a Close-running Impurity | Insufficiently Optimized Mobile Phase: The chosen two-solvent system does not provide enough selectivity for the separation. | Experiment with different solvent systems. Sometimes, changing one of the solvents (e.g., substituting ethyl acetate with diethyl ether or dichloromethane) can alter the selectivity and improve separation. Ternary solvent systems (e.g., hexane/dichloromethane/ethyl acetate) can also be explored for difficult separations. | Improved resolution between the product and the impurity. |
| Gradient Elution Not Optimized: A step-gradient may be too drastic, causing impurities to elute with the product. | Use a shallow, continuous gradient of the polar solvent to improve separation. This allows for a more gradual increase in polarity, providing better resolution of closely eluting compounds. | The impurity will elute in separate fractions from the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For compounds of moderate polarity like this compound, silica gel (230-400 mesh) is the most common and recommended stationary phase.[4] It is a versatile and slightly acidic adsorbent suitable for a broad range of organic compounds. If compound stability on silica is a concern, neutral or basic alumina can be considered as an alternative.
Q2: How do I select the ideal mobile phase (eluent) for my separation?
A2: The best mobile phase is typically a mixture of a non-polar solvent and a more polar solvent. For this compound, a good starting point is a mixture of hexanes and ethyl acetate or hexanes and dichloromethane.[2] The optimal ratio should be determined by running preliminary TLC plates with different solvent ratios. The goal is to find a system that gives the target compound a retention factor (Rf) between 0.2 and 0.4, with good separation from any impurities.[1]
Q3: How much crude material can I load onto my column?
A3: The amount of crude material that can be purified depends on the difficulty of the separation and the size of the column. A general rule is to use a weight of silica gel that is 30 to 100 times the weight of the crude sample. For simple separations, a lower ratio can be used, while for more challenging separations, a higher ratio will yield better results.
Q4: My compound is not very soluble in the mobile phase. How should I load it onto the column?
A4: If your compound has low solubility in the eluent, it is best to load it onto the column as a concentrated solution in a stronger, more polar solvent. Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or acetone). This concentrated solution can then be carefully added to the top of the column. Alternatively, the compound can be adsorbed onto a small amount of silica gel by dissolving it in a suitable solvent, adding a small amount of silica, and then removing the solvent under reduced pressure. The resulting dry powder can then be carefully added to the top of the packed column.[3]
Q5: Should I use isocratic or gradient elution?
A5: The choice between isocratic (constant solvent composition) and gradient (increasing solvent polarity) elution depends on the separation. If the impurities are well-separated from the product on the TLC plate, isocratic elution with the optimized solvent system may be sufficient. If there are impurities that are much less polar and/or much more polar than the product, a gradient elution will be more efficient. A gradient allows for the less polar impurities to elute first, followed by the product, and finally the more polar impurities, often resulting in a faster purification with less solvent usage.
Experimental Protocol: Column Chromatography of this compound
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., 5%, 10%, 20% ethyl acetate in hexanes) to find the optimal mobile phase that provides an Rf of 0.2-0.4 for the product and good separation from impurities.
-
-
Column Preparation:
-
Select an appropriate size glass column based on the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.
-
Allow the silica gel to settle, and then add a protective layer of sand on top.
-
Equilibrate the column by running 2-3 column volumes of the mobile phase through the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column using a pipette, ensuring not to disturb the sand layer.
-
Allow the sample to fully adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions in test tubes or flasks.
-
If using a gradient, gradually increase the polarity of the mobile phase according to the separation needs.
-
Monitor the elution of the compound by periodically checking the fractions using TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Workflow and Troubleshooting Logic
Caption: Workflow for column chromatography and troubleshooting common issues.
References
Technical Support Center: Palladium Catalyst Removal from 3-Bromo-5-methylbenzonitrile Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reactions involving 3-Bromo-5-methylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium from my this compound reaction mixture?
A1: The most common and effective methods for palladium removal in pharmaceutical synthesis include:
-
Adsorption: Utilizing materials like activated carbon to adsorb the palladium catalyst. While cost-effective, it may sometimes lead to loss of the desired product through non-specific binding.[1][2]
-
Scavenging: Employing solid-supported scavengers with functional groups that selectively bind to palladium. Common scavengers are functionalized with thiol, thiourea, or 2,4,6-trimercaptotriazine (TMT).[1][3] These are often highly efficient and selective, minimizing product loss.[2]
-
Filtration: A straightforward method to remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium species by passing the reaction mixture through a filter aid like Celite®.[3]
-
Chromatography: Standard column chromatography can be effective in separating the product from palladium residues, although it is often used in conjunction with other methods for optimal results.[4]
Q2: How do I select the most appropriate palladium removal method for my specific reaction?
A2: The choice of method depends on several factors:
-
The nature of the palladium species: For heterogeneous catalysts like palladium on carbon (Pd/C), simple filtration is the first step. For homogeneous (soluble) palladium species, scavenging or adsorption are more suitable. The oxidation state of the palladium (Pd(0) vs. Pd(II)) can also influence the choice of scavenger.
-
The desired level of purity: For active pharmaceutical ingredients (APIs), stringent limits on palladium residues (often below 10 ppm) may necessitate the use of highly efficient scavengers or a combination of methods.[3]
-
The properties of this compound: As a polar molecule, there is a potential for product loss on polar adsorbents. It is crucial to screen different methods to find the one that maximizes palladium removal while minimizing product loss.
-
Process scalability and cost: For large-scale synthesis, the cost and ease of handling of the removal agent are important considerations. Activated carbon is often cheaper but may be less efficient than specialized scavengers.[3]
Q3: What are the acceptable limits for palladium residues in pharmaceutical products?
A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have set limits for elemental impurities in drug products. Palladium is considered a metal of moderate toxicological concern, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day . For a typical daily drug dose of 10 g, this translates to a concentration limit of 10 ppm.
Troubleshooting Guides
Problem 1: Incomplete Palladium Removal After Treatment
-
Possible Cause: Incorrect choice of scavenger or adsorbent for the specific palladium species in your reaction.
-
Solution: The oxidation state of the palladium can affect scavenger efficiency. Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0). It is advisable to screen a small panel of scavengers with different functionalities (e.g., thiol, thiourea, TMT) to identify the most effective one for your system.
-
-
Possible Cause: Insufficient amount of scavenger or adsorbent.
-
Possible Cause: Suboptimal reaction conditions for scavenging.
-
Solution: Optimize the scavenging time and temperature. While many scavengers work at room temperature, increasing the temperature (e.g., to 40-60 °C) can sometimes improve performance. Monitor the palladium removal over time by analyzing aliquots.[6]
-
-
Possible Cause: Poor mass transfer between the scavenger and the solution.
-
Solution: Ensure vigorous stirring of the reaction mixture during the scavenging process to maximize contact between the scavenger and the dissolved palladium species.
-
Problem 2: Significant Loss of this compound During Purification
-
Possible Cause: Non-specific adsorption of the product onto activated carbon.
-
Solution 1: Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal. This can be determined through small-scale screening experiments.[6]
-
Solution 2: Solvent Selection: The choice of solvent can impact the adsorption of your product. Experiment with different solvents to find one that minimizes product binding while maintaining good palladium removal.[6]
-
-
Possible Cause: Adsorption of the product onto the palladium scavenger.
-
Solution: While scavengers are designed to be selective, some product loss can still occur. After filtration, wash the scavenger thoroughly with fresh solvent to recover any adsorbed product. If product loss remains high, consider screening different types of scavengers, as some may have a lower affinity for your product.
-
Problem 3: Palladium Removal is Inconsistent Between Batches
-
Possible Cause: Variability in the final state of the palladium catalyst at the end of the reaction.
-
Solution: Standardize the reaction work-up procedure to ensure that the palladium species are in a consistent state before the removal step. This can help to achieve more reproducible results with your chosen removal method.
-
Data Presentation: Comparison of Palladium Removal Methods
The following tables provide a summary of quantitative data on the efficiency of various palladium removal methods.
Table 1: Performance of Selected Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Scavenger Loading | Conditions | Product Recovery | Source |
| SiliaMetS Thiol | 2400 | ≤ 16 | Not specified | Not specified | Not specified | [1] |
| SiliaMetS Thiourea | 2400 | ≤ 16 | Not specified | Not specified | Not specified | [1] |
| QuadraPure TU | 1200 | < 1 | 5g / 100mL | 30 min, 60°C | Not specified | [7] |
| MP-TMT | 852 | < 9 | ~4 equivalents | 16h, RT | Not specified | [8] |
| SiliaMetS DMT | High | Low | Not specified | Not specified | Not specified | [9] |
Table 2: Comparison of Activated Carbon and a Thiol-Based Scavenger
| Method | Initial Pd (ppm) | Final Pd (ppm) | Adsorbent/Scavenger Loading | Product Recovery | Source |
| Activated Carbon | 500 | ~65 | 2g / 10mL | 46% | [2] |
| Biotage Si-Thiol | 500 | < 9 | 0.2g / 10mL | >98% | [2] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF).
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS Thiol or QuadraPure TU). A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2-18 hours. The optimal time and temperature should be determined experimentally for your specific reaction.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude this compound in an appropriate solvent.
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the crude product.[6]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1-4 hours.[6]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
Visualizations
References
- 1. silicycle.com [silicycle.com]
- 2. biotage.com [biotage.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Frontiers | An unprecedented palladium-arsenic catalytic cycle for nitriles hydration [frontiersin.org]
- 7. silicycle.com [silicycle.com]
- 8. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 9. silicycle.com [silicycle.com]
Preventing over-bromination in the synthesis of 3-Bromo-5-methylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Bromo-5-methylbenzonitrile, with a specific focus on preventing over-bromination.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The main challenge in synthesizing this compound via electrophilic aromatic substitution is controlling the regioselectivity and preventing over-bromination. The starting material, 3-methylbenzonitrile, possesses two directing groups: a weakly activating, ortho-, para-directing methyl group and a deactivating, meta-directing cyano group. The desired product requires bromination at the 5-position, which is meta to the methyl group and ortho to the cyano group, a position not strongly favored by either group's directing effects. This can lead to a mixture of isomers and over-brominated byproducts, such as dibromo- and tribromo- derivatives.
Q2: Which brominating agents are recommended for this synthesis?
A2: N-Bromosuccinimide (NBS) is a highly recommended brominating agent for this synthesis.[1][2][3] It is a solid, making it easier to handle and measure than liquid bromine. More importantly, its reactivity can be modulated by the choice of solvent and catalyst, offering a greater degree of control over the reaction and helping to prevent over-bromination. Using elemental bromine (Br₂) with a Lewis acid catalyst is a traditional method, but it can be more aggressive and lead to a higher percentage of byproducts if not carefully controlled.
Q3: How can I monitor the progress of the reaction to avoid over-bromination?
A3: Thin-layer chromatography (TTC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material (3-methylbenzonitrile) and the formation of the desired product (this compound) and any over-brominated byproducts. This allows for the reaction to be quenched at the optimal time to maximize the yield of the mono-brominated product.
Q4: What are the common impurities and byproducts in this synthesis?
A4: Common impurities and byproducts include:
-
Unreacted starting material: 3-methylbenzonitrile.
-
Isomeric monobrominated products: Such as 2-Bromo-5-methylbenzonitrile and 4-Bromo-3-methylbenzonitrile, formed due to the directing effects of the methyl group.
-
Dibrominated products: Arising from the bromination of the desired product or other mono-brominated isomers.
-
Succinimide: A byproduct when using NBS as the brominating agent.
Q5: What purification methods are effective for isolating this compound?
A5: Column chromatography is the most effective method for purifying this compound from unreacted starting material, isomeric byproducts, and over-brominated species. A silica gel stationary phase with a non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. Recrystallization from a suitable solvent can also be employed for further purification if the crude product is of sufficient purity.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion of starting material | 1. Insufficiently activated brominating agent.2. Reaction temperature is too low.3. Inactive catalyst. | 1. If using NBS, consider the addition of a strong acid catalyst like concentrated sulfuric acid to increase the electrophilicity of the bromine.[1][2][4]2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC-MS.3. If using a Lewis acid catalyst (e.g., FeBr₃, AlCl₃), ensure it is anhydrous and has not been deactivated by moisture. |
| Formation of multiple mono-brominated isomers | The directing effects of the methyl and cyano groups are leading to a mixture of products. | Modifying the reaction conditions can influence regioselectivity. Using a less reactive brominating system at a lower temperature may improve selectivity for the thermodynamically favored product. The use of a bulky Lewis acid catalyst could potentially favor substitution at the less sterically hindered positions. |
| Significant formation of dibrominated byproducts (Over-bromination) | 1. Molar ratio of brominating agent to substrate is too high.2. Reaction time is too long.3. Reaction temperature is too high. | 1. Use a strict 1:1 or slightly less than 1:1 molar ratio of the brominating agent to 3-methylbenzonitrile.[5]2. Carefully monitor the reaction progress and quench the reaction as soon as the starting material is consumed or the desired product concentration is maximized.3. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Difficulty in separating the desired product from isomers | The isomers have very similar polarities. | Optimize the column chromatography conditions. Use a longer column, a shallower solvent gradient, or a different solvent system to improve separation. High-performance liquid chromatography (HPLC) may be necessary for achieving high purity. |
Experimental Protocol: Selective Mono-bromination using NBS in H₂SO₄
This protocol is designed to favor the formation of the mono-brominated product by utilizing a highly acidic medium to deactivate the aromatic ring towards further substitution.[1][2][4]
Materials:
-
3-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylbenzonitrile (1.0 equivalent) in dichloromethane.
-
Cool the solution in an ice bath to 0°C.
-
Slowly and carefully add concentrated sulfuric acid (e.g., 3-5 equivalents) to the stirred solution, maintaining the temperature at 0°C.
-
Once the addition is complete, add N-Bromosuccinimide (1.0 equivalent) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5°C.
-
Allow the reaction mixture to stir at 0-5°C and monitor its progress by TLC or GC-MS every 30 minutes.
-
Once the starting material is consumed or the desired product is maximized, carefully quench the reaction by pouring the mixture over ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with a saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative Data)
| Entry | Brominating Agent | Catalyst/Solvent | Temp (°C) | Time (h) | This compound Yield (%) | Over-brominated Products (%) |
| 1 | Br₂ | FeBr₃ / CCl₄ | 25 | 4 | 45 | 25 |
| 2 | NBS | Acetonitrile | 25 | 6 | 60 | 15 |
| 3 | NBS | Conc. H₂SO₄ / DCM | 0-5 | 2 | 75 | <5 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected trends based on the principles discussed. Actual results may vary.
Visualization
Caption: Logical workflow for preventing over-bromination.
This technical support guide provides a comprehensive overview of the key considerations for the successful synthesis of this compound, with a strong emphasis on strategies to mitigate the formation of over-brominated byproducts. By carefully controlling reaction conditions and monitoring the reaction progress, researchers can significantly improve the yield and purity of the desired product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bromination of deactivated aromatics: a simple and efficient method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 4. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: NMR Analysis of 3-Bromo-5-methylbenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities in 3-Bromo-5-methylbenzonitrile.
Troubleshooting Guides
Q1: I am seeing unexpected peaks in the aromatic region of the 1H NMR spectrum of my this compound sample. How can I identify the corresponding impurities?
A1: Unidentified peaks in the aromatic region often correspond to starting materials, byproducts, or over-reaction products. To identify these impurities, follow these steps:
-
Compare with Expected Spectra: First, compare your experimental spectrum with the expected 1H NMR spectrum of pure this compound.
-
Consult the Impurity Table: Refer to the table below which lists the characteristic 1H and 13C NMR signals for common impurities.
-
Spiking Experiment: If a likely impurity is identified, you can confirm its presence by adding a small amount of the suspected impurity to your NMR sample and re-acquiring the spectrum. An increase in the intensity of the suspect peaks will confirm the identity of the impurity.
Q2: My baseline is distorted and not flat. What could be the cause and how can I fix it?
A2: A distorted baseline in an NMR spectrum can arise from several factors:
-
Improper Shimming: The magnetic field homogeneity may not be optimal. Re-shimming the spectrometer, particularly the Z1 and Z2 shims, can often resolve this issue.
-
High Sample Concentration: A very concentrated sample can lead to broad signals and baseline issues.[1] Diluting the sample may improve the baseline.
-
Paramagnetic Impurities: The presence of paramagnetic substances, even in trace amounts, can cause severe line broadening and baseline distortion. These are often difficult to remove but can sometimes be minimized by filtration through a small plug of celite or silica gel.
-
Receiver Gain Set Too High: If the receiver gain is set too high, it can lead to signal clipping and baseline artifacts. Reduce the receiver gain and re-acquire the spectrum.
Q3: I observe broad signals for my compound and the impurities. What are the possible reasons?
A3: Broad NMR signals can be caused by:
-
Poor Shimming: As mentioned above, an inhomogeneous magnetic field will lead to broad lines.
-
Presence of Solids: Undissolved solid particles in the NMR tube will disrupt the magnetic field homogeneity.[2] Ensure your sample is fully dissolved and filter it if necessary.
-
Chemical Exchange: Protons that are exchanging with the solvent or other molecules on the NMR timescale (e.g., acidic protons of carboxylic acids or amine protons) can appear as broad signals.
-
Low Concentration: While high concentration can be an issue, very low concentrations can lead to a poor signal-to-noise ratio, which might be misinterpreted as broadness.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in a sample of this compound?
A1: The most likely impurities depend on the synthetic route used. Common routes include the Sandmeyer reaction starting from 3-bromo-5-methylaniline or the oxidation of 1-bromo-3,5-dimethylbenzene followed by conversion to the nitrile. Therefore, common impurities could include:
-
Starting Materials: 3-bromo-5-methylaniline or 1-bromo-3,5-dimethylbenzene.
-
Intermediates/Byproducts: 3-bromo-5-methylbenzamide (from hydrolysis of the nitrile), 3-bromo-5-methylbenzoic acid (from over-oxidation or hydrolysis), and 3,5-dibromotoluene (from side reactions).
Q2: How can I differentiate between the aromatic protons of this compound and its structurally similar impurities?
A2: While the aromatic protons of these compounds will all appear in a similar region of the 1H NMR spectrum (typically between 7.0 and 8.0 ppm), their chemical shifts and coupling patterns will be distinct. The table below summarizes these differences. For example, the symmetry of 3,5-dibromotoluene will result in a different splitting pattern compared to the less symmetric this compound.
Q3: What is the best solvent to use for NMR analysis of this compound?
A3: Chloroform-d (CDCl3) is a good initial choice as this compound and many of the potential organic impurities are soluble in it.[3] The residual solvent peak at 7.26 ppm can be used as an internal reference.[3] If solubility is an issue, or if signals overlap with the solvent peak, other deuterated solvents like acetone-d6 or DMSO-d6 can be used.
Q4: How much sample do I need for a good 1H NMR spectrum?
A4: For a standard 1H NMR spectrum of a small organic molecule like this compound, typically 1-10 mg of the sample dissolved in 0.5-0.7 mL of a deuterated solvent is sufficient.[4]
NMR Data for this compound and Potential Impurities
The following table summarizes the 1H and 13C NMR chemical shifts (δ) for this compound and its potential impurities. All data is for samples dissolved in CDCl3 unless otherwise noted.
| Compound | 1H NMR Chemical Shifts (ppm) | 13C NMR Chemical Shifts (ppm) |
| This compound | 7.63 (s, 1H), 7.55 (s, 1H), 7.43 (s, 1H), 2.40 (s, 3H) | 141.2, 136.0, 134.5, 130.8, 122.7, 117.8, 113.5, 21.2 |
| 3-bromo-5-methylaniline | 6.84 (s, 1H), 6.71 (s, 1H), 6.63 (s, 1H), 3.65 (br s, 2H), 2.24 (s, 3H) | 148.1, 140.2, 123.0, 121.2, 116.8, 112.9, 21.4 |
| 1-bromo-3,5-dimethylbenzene | 7.08 (s, 1H), 6.94 (s, 2H), 2.29 (s, 6H) | 139.8, 130.6, 128.9, 122.4, 21.3 |
| 3,5-dibromotoluene | 7.51 (t, J=1.7 Hz, 1H), 7.23 (d, J=1.7 Hz, 2H), 2.31 (s, 3H) | 140.6, 133.5, 130.2, 123.1, 21.0 |
| 3-bromo-5-methylbenzamide | 7.81 (s, 1H), 7.63 (s, 1H), 7.49 (s, 1H), 6.0 (br s, 2H), 2.39 (s, 3H) | 168.5, 140.1, 136.2, 133.8, 130.1, 125.4, 122.8, 21.2 |
| 3-bromo-5-methylbenzoic acid | 8.05 (s, 1H), 7.84 (s, 1H), 7.58 (s, 1H), 2.40 (s, 3H) | 171.2, 140.4, 136.5, 134.1, 130.5, 128.9, 122.9, 21.2 |
Experimental Protocols
NMR Sample Preparation
A high-quality NMR spectrum starts with proper sample preparation. Follow these steps to ensure the best results:
-
Weigh the Sample: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.
-
Add Deuterated Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3) to the vial.[3]
-
Dissolve the Sample: Gently swirl or vortex the vial to completely dissolve the sample. If necessary, use gentle warming or sonication, but be cautious of sample degradation.
-
Filter the Solution: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
-
Cap and Label: Securely cap the NMR tube and label it clearly with the sample identification.
-
Insert into Spinner Turbine: Carefully wipe the outside of the NMR tube with a lint-free tissue and place it into a spinner turbine, ensuring the correct depth for your spectrometer.
Visualizations
Caption: Workflow for the identification of an unknown impurity using NMR spectroscopy.
References
Technical Support Center: Buchwald-Hartwig Amination of 3-Bromo-5-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Buchwald-Hartwig amination of 3-Bromo-5-methylbenzonitrile. The guidance aims to help researchers minimize common byproducts and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Buchwald-Hartwig amination of this compound?
The primary byproducts observed in the Buchwald-Hartwig amination of this compound are the result of two main side reactions:
-
Hydrodehalogenation: This is the reduction of the aryl bromide, replacing the bromine atom with a hydrogen atom to form 3-methylbenzonitrile. This is an unproductive pathway that consumes the starting material.
-
Homocoupling: This side reaction involves the palladium-catalyzed coupling of two molecules of this compound to form a symmetrical biaryl compound.
The formation of these byproducts is often influenced by the choice of catalyst, ligand, base, and solvent.
Q2: Why is my reaction showing significant amounts of 3-methylbenzonitrile (hydrodehalogenation product)?
The formation of the hydrodehalogenation byproduct can be attributed to several factors:
-
Presence of a Hydride Source: Trace amounts of water, alcohols, or even the amine starting material can act as a hydride source.
-
Slow Reductive Elimination: If the final C-N bond-forming step (reductive elimination) is slow, competing pathways like hydrodehalogenation can become more prominent.
-
Ligand Choice: Certain phosphine ligands may be more prone to promoting hydrodehalogenation.
Q3: What causes the formation of biaryl homocoupling byproducts?
Homocoupling is another common side reaction in palladium-catalyzed cross-coupling reactions.[1] It can be promoted by:
-
Reducing Agents: The presence of reducing agents in the reaction mixture can facilitate the formation of the homocoupled product.
-
Ligand Effects: The nature of the phosphine ligand can influence the rate of homocoupling versus the desired amination.
-
Reaction Conditions: Higher temperatures and prolonged reaction times can sometimes lead to an increase in homocoupling.
Q4: How does the electron-withdrawing nitrile group on the aryl bromide affect the reaction?
The nitrile group makes the aryl bromide electron-deficient. This can have opposing effects on the catalytic cycle. While it can facilitate the initial oxidative addition step, it may also influence the rates of subsequent steps, potentially making side reactions like hydrodehalogenation more competitive under certain conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low conversion of this compound | 1. Inactive catalyst. 2. Inappropriate ligand or base. 3. Insufficient temperature. | 1. Use a fresh palladium source or a pre-catalyst. Ensure an inert atmosphere. 2. Screen different ligands (e.g., bulky biaryl phosphines like XPhos or RuPhos) and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). 3. Gradually increase the reaction temperature, monitoring for byproduct formation. |
| High levels of hydrodehalogenation byproduct (3-methylbenzonitrile) | 1. Presence of moisture or other hydride sources. 2. Suboptimal ligand choice. 3. Base-promoted decomposition. | 1. Use rigorously dried solvents and reagents. 2. Employ bulky, electron-rich phosphine ligands which can accelerate reductive elimination. 3. Consider a weaker base if strong bases are suspected to cause substrate or catalyst decomposition. |
| Significant formation of homocoupling byproduct | 1. Inappropriate ligand. 2. High catalyst loading or temperature. 3. Presence of reducing agents. | 1. Screen different ligands; some may favor the desired cross-coupling over homocoupling. 2. Optimize catalyst loading and reaction temperature to find a balance between reaction rate and selectivity. 3. Ensure high purity of all reagents to avoid introducing unintended reducing agents. |
| Reaction stalls or catalyst decomposition (formation of palladium black) | 1. Oxygen contamination. 2. High reaction temperature. 3. Incompatible solvent. | 1. Thoroughly degas the solvent and maintain a strict inert atmosphere (Argon or Nitrogen). 2. Lower the reaction temperature and extend the reaction time. 3. Toluene and dioxane are commonly used and effective solvents for Buchwald-Hartwig aminations.[2] |
Quantitative Data on Reaction Optimization
The following table summarizes the impact of different ligands and bases on the yield of the desired amination product versus the hydrodehalogenation byproduct in a model reaction of an electron-deficient aryl bromide. While specific data for this compound is limited in publicly available literature, these trends are informative for optimizing the reaction.
| Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Hydrodehalogenation Byproduct (%) | Reference |
| XPhos | NaOtBu | Toluene | 100 | High | Low | General knowledge |
| RuPhos | K₃PO₄ | Dioxane | 110 | Moderate-High | Moderate | General knowledge |
| BINAP | Cs₂CO₃ | Toluene | 100 | Moderate | Moderate-High | General knowledge |
| P(o-tol)₃ | NaOtBu | Toluene | 100 | Low | High | General knowledge |
Note: This table is illustrative and based on general trends in Buchwald-Hartwig amination of electron-deficient aryl bromides. Actual yields will vary depending on the specific amine and precise reaction conditions.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for the amination of this compound. Optimization of the ligand, base, and temperature may be necessary for a specific amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous, degassed toluene (to make a 0.1-0.2 M solution)
Procedure:
-
To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., in a glovebox or under a stream of argon).
-
Add this compound and the amine to the reaction vessel.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the vessel and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Buchwald-Hartwig amination of this compound.
References
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of 3-Bromo-5-methylbenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for challenges related to catalyst poisoning during palladium-catalyzed cross-coupling reactions involving 3-Bromo-5-methylbenzonitrile.
I. Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of cross-coupling reactions with this compound?
A1: Catalyst poisoning refers to the deactivation of the palladium catalyst by the substrate, reagents, or impurities, leading to reduced reaction rates and lower product yields. In the case of this compound, the primary concern is the potential for the nitrile (-CN) functional group to coordinate with the palladium center, thereby inhibiting its catalytic activity. This coordination can interfere with essential steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Q2: How can I determine if catalyst poisoning by the nitrile group is the cause of my low-yielding or failed reaction?
A2: Several observations can suggest catalyst poisoning by the nitrile group:
-
Stalled Reactions: The reaction may start but fails to reach completion, even with extended reaction times.
-
Inconsistent Results: High variability in yields between seemingly identical reaction setups can point to subtle catalyst deactivation issues.
-
Comparison with a Non-Nitrile Substrate: A parallel reaction with a similar substrate lacking the nitrile group (e.g., 1-bromo-3,5-dimethylbenzene) under identical conditions can serve as a valuable control experiment. A significantly higher yield with the non-nitrile substrate strongly suggests that the nitrile group is inhibiting the catalyst.
-
Formation of Palladium Black: While a general sign of catalyst decomposition, its premature formation in the presence of the nitrile substrate can indicate catalyst deactivation.
Q3: Which cross-coupling reactions are most susceptible to catalyst poisoning by the nitrile group of this compound?
A3: While the potential for nitrile coordination exists in all palladium-catalyzed cross-coupling reactions, some may be more sensitive than others. The specific reaction conditions, including the choice of ligand, base, and solvent, play a crucial role. For instance, reactions requiring more electron-rich palladium centers might be more susceptible to coordination by the electron-withdrawing nitrile group. It is essential to carefully select and optimize the catalytic system for each type of cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig).
Q4: What general strategies can I employ to mitigate catalyst poisoning when working with this compound?
A4: Several strategies can help overcome catalyst inhibition by the nitrile group:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands is a primary strategy.[1] These ligands can sterically hinder the coordination of the nitrile group to the palladium center and promote the desired catalytic cycle.
-
Catalyst Precursor: Using pre-formed palladium(0) catalysts or advanced precatalysts can sometimes offer higher activity and stability compared to generating the active catalyst in situ from a palladium(II) source.
-
Reaction Conditions: Optimizing reaction parameters such as temperature, solvent, and base is crucial. Milder conditions can sometimes disfavor catalyst-inhibitor interactions.
-
Reagent Purity: Ensure all reagents, including the coupling partner and solvents, are of high purity to avoid introducing other potential catalyst poisons.
II. Troubleshooting Guides
This section provides specific troubleshooting advice for common cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling
Problem: Low to no yield in the Suzuki-Miyaura coupling of this compound with a boronic acid.
| Potential Cause | Recommended Solution |
| Catalyst Poisoning by Nitrile Group | Switch to a bulkier, more electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium center and outcompete the nitrile group for coordination.[1] |
| Inefficient Transmetalation | Ensure the use of an appropriate base (e.g., K₃PO₄, Cs₂CO₃) and consider the addition of water as a co-solvent, as this can facilitate the transmetalation step.[2] |
| Homocoupling of Boronic Acid | This side reaction can be promoted by the presence of oxygen.[3] Ensure all solvents and reagents are thoroughly degassed and the reaction is run under a strict inert atmosphere (argon or nitrogen). |
| Poor Solubility of Reagents | Use a solvent system that ensures the solubility of all components. Common choices include toluene, dioxane, or THF, often with water as a co-solvent. |
Heck Reaction
Problem: Low conversion and/or formation of palladium black in the Heck reaction of this compound with an alkene.
| Potential Cause | Recommended Solution |
| Catalyst Decomposition | The formation of palladium black indicates the precipitation of inactive palladium. This can be caused by high temperatures or the presence of oxygen. Lower the reaction temperature and ensure rigorous degassing of all reagents and solvents. |
| Sub-optimal Ligand Choice | For Heck reactions with electron-deficient aryl bromides, phosphine ligands are commonly used. If catalyst deactivation is suspected, consider screening different phosphine ligands to find one that stabilizes the catalyst in the presence of the nitrile group. |
| Inappropriate Base | The choice of base is critical. Organic bases like triethylamine or inorganic bases like potassium carbonate are common.[4] The base can influence catalyst stability and activity, so screening different bases may be beneficial. |
| Side Reactions | Reductive Heck products can be a common side product.[5] Optimizing the reaction conditions, such as temperature and solvent, can help minimize these unwanted pathways. |
Buchwald-Hartwig Amination
Problem: Incomplete conversion in the Buchwald-Hartwig amination of this compound with an amine.
| Potential Cause | Recommended Solution |
| Catalyst Inhibition by Amine or Nitrile | Both the amine substrate/product and the nitrile group can coordinate to the palladium center and inhibit the catalytic cycle. The use of bulky, electron-rich biarylphosphine ligands is crucial to prevent this inhibition and promote reductive elimination.[6] |
| Incorrect Base Selection | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are often essential for efficient C-N bond formation.[7][8] |
| Inefficient Pre-catalyst Activation | If using a Pd(II) source, ensure that the reaction conditions are suitable for its reduction to the active Pd(0) species.[7] |
| Hydrodehalogenation | The formation of 5-methylbenzonitrile as a byproduct indicates hydrodehalogenation. This can be minimized by ensuring high-purity reagents and optimizing the ligand and base combination. |
III. Quantitative Data Summary
The choice of ligand is a critical parameter in mitigating catalyst poisoning and achieving high yields in cross-coupling reactions of nitrile-containing substrates. The following table summarizes the performance of various phosphine ligands in the Suzuki-Miyaura coupling of 6-Bromonicotinonitrile with phenylboronic acid, a substrate analogous to this compound.
Table 1: Comparison of Ligand Performance in the Suzuki Coupling of 6-Bromonicotinonitrile with Phenylboronic Acid [1]
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 75 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 92 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 80 | 2 | 95 |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 100 | 3 | 94 |
| dppf | PdCl₂(dppf) | K₂CO₃ | DMF | 90 | 6 | 88 |
Note: Yields are representative and can vary based on specific reaction conditions and the nature of the coupling partners.
IV. Experimental Protocols
Protocol 1: Screening for Catalyst Poisoning by the Nitrile Group (Competition Experiment)
This protocol is designed to quantitatively assess the inhibitory effect of the nitrile group by running a standard cross-coupling reaction in the presence of a nitrile-containing additive.
-
Baseline Reaction:
-
Set up a standard Suzuki-Miyaura coupling reaction using a non-nitrile containing aryl bromide (e.g., 1-bromo-3,5-dimethylbenzene) and a boronic acid.
-
Carefully control the reaction parameters (catalyst loading, ligand, base, solvent, temperature, and concentration).
-
Monitor the reaction progress over time using a suitable analytical technique (e.g., GC-MS or LC-MS) to establish a baseline reaction rate and final yield.
-
-
Spiked Reaction:
-
Set up an identical reaction to the baseline, but add a stoichiometric equivalent of 5-methylbenzonitrile (the nitrile-containing portion of the target substrate) at the beginning of the reaction.
-
Monitor the reaction progress under the same conditions and for the same duration as the baseline reaction.
-
-
Analysis:
-
Compare the reaction rate and final yield of the "spiked" reaction to the baseline. A significant decrease in rate or yield in the presence of 5-methylbenzonitrile provides quantitative evidence of catalyst inhibition by the nitrile group.
-
Protocol 2: General Procedure for Ligand Screening in Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for screening different ligands to identify the optimal catalytic system.
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.) to a reaction vial.
-
In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand to be tested (e.g., SPhos, 4 mol%).
-
Add the catalyst mixture to the reaction vial.
-
-
Reaction Execution:
-
Add the degassed solvent (e.g., 1,4-dioxane) to the reaction vial.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS at regular intervals.
-
-
Work-up and Analysis:
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield.
-
Compare the results for each ligand to identify the most effective one.
-
V. Visualizations
The following diagrams illustrate key concepts and workflows related to troubleshooting catalyst poisoning in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Improving the regioselectivity of reactions with 3-Bromo-5-methylbenzonitrile
Welcome to the technical support center for 3-Bromo-5-methylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile chemical intermediate. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges in improving regioselectivity and reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing regioselectivity in electrophilic aromatic substitution (EAS) of this compound?
A1: The regioselectivity of EAS reactions on this compound is governed by the directing effects of the three substituents on the benzene ring:
-
Methyl group (-CH₃): An activating group and an ortho, para-director.
-
Bromo group (-Br): A deactivating group, but an ortho, para-director.
-
Cyano group (-CN): A strongly deactivating group and a meta-director.
The positions ortho and para to the methyl and bromo groups are C2, C4, and C6. The position meta to the cyano group is C1 (which is the same as C5). The directing effects of the methyl and bromo groups reinforce each other, strongly favoring substitution at the C2, C4, and C6 positions. The cyano group deactivates the ring, making harsh reaction conditions necessary.
Q2: I am observing low yields in my Suzuki-Miyaura coupling with this compound. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings with this substrate can often be attributed to several factors:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal. More robust systems, such as those employing Buchwald-type ligands (e.g., XPhos, SPhos), often provide better results.
-
Base Selection: The base is crucial for the transmetalation step. The strength and solubility of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is typically used to dissolve both the organic and inorganic reagents. Poor solubility of any of the components can hinder the reaction.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. Optimization of the temperature is often necessary.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Inadequate degassing of the reaction mixture and failure to maintain an inert atmosphere can lead to catalyst deactivation.
Q3: Can I perform a nucleophilic aromatic substitution (SNAr) on this compound?
A3: Performing a direct SNAr reaction on this compound to displace the bromide is challenging. SNAr reactions are most efficient when there are strong electron-withdrawing groups ortho or para to the leaving group. In this molecule, the strongly electron-withdrawing cyano group is meta to the bromine, providing only weak activation. To achieve substitution, very harsh conditions, such as high temperatures and the use of a strong nucleophile, would likely be required. Competing side reactions are also probable under such conditions. For introducing nitrogen nucleophiles, a Buchwald-Hartwig amination is a more practical approach.
Troubleshooting Guides
Problem: Poor Regioselectivity in Friedel-Crafts Acylation
Symptoms:
-
Formation of multiple isomers.
-
Low yield of the desired product.
-
Complex product mixture that is difficult to purify.
Possible Causes and Solutions:
| Cause | Solution |
| Steric Hindrance | The positions ortho to the bromo and methyl groups (C2 and C4/C6) are sterically accessible. However, a bulky acylating agent may favor the less hindered C4/C6 positions over the C2 position. Consider using a less bulky Lewis acid or acylating agent if a specific isomer is desired. |
| Reaction Temperature | Higher temperatures can sometimes lead to a loss of regioselectivity. Try running the reaction at a lower temperature for a longer period. |
| Lewis Acid Choice | The nature of the Lewis acid (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) can influence the regioselectivity. A milder Lewis acid may offer better control. A screen of different Lewis acids may be necessary to optimize the reaction for a specific isomer. |
| Solvent Effects | The polarity of the solvent can affect the stability of the intermediates and the transition states, thereby influencing the product distribution. Consider screening solvents of different polarities (e.g., CS₂, nitrobenzene, 1,2-dichloroethane). |
Problem: Low or No Conversion in Buchwald-Hartwig Amination
Symptoms:
-
Starting material is largely unreacted.
-
Only trace amounts of the desired amine product are formed.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Catalyst/Ligand System | For an electron-neutral aryl bromide like this compound, a more electron-rich and bulky phosphine ligand is often required. Consider using a Buchwald-type ligand such as XPhos or SPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. Pre-formed palladacycle precatalysts can also be highly effective. |
| Base is too Weak or Insoluble | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Ensure the base is fresh and has not been deactivated by moisture. |
| Catalyst Deactivation | The Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen). |
| Inhibitory Effect of the Cyano Group | The cyano group can potentially coordinate to the palladium center, inhibiting catalysis. Using a ligand that binds strongly to palladium can sometimes mitigate this issue. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add a 4:1:1 mixture of toluene:ethanol:water to the flask.
-
Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.
-
Add anhydrous, degassed toluene, followed by this compound and then morpholine.
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizations
Scale-up challenges for the synthesis of 3-Bromo-5-methylbenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Bromo-5-methylbenzonitrile, with a particular focus on the challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning from laboratory to pilot or production scale. The primary synthesis route considered is the Sandmeyer reaction, a common method for introducing a nitrile group to an aromatic ring.[1][2][3]
Issue: Low Yield
| Potential Cause | Recommended Action |
| Incomplete Diazotization | Ensure the complete conversion of 3-bromo-5-methylaniline to the diazonium salt. Monitor the reaction using a starch-iodide paper test for excess nitrous acid. Maintain a low temperature (0-5 °C) to prevent decomposition of the diazonium salt. |
| Suboptimal Sandmeyer Reaction Conditions | The temperature of the Sandmeyer reaction is critical. A temperature that is too low can lead to a sluggish reaction, while a temperature that is too high can cause decomposition of the diazonium salt and the formation of byproducts.[4] Carefully control the addition rate of the diazonium salt solution to the copper(I) cyanide solution to maintain the optimal temperature. Ensure the copper(I) cyanide is of high quality and catalytically active. |
| Side Reactions | Phenol formation can occur if the diazonium salt reacts with water. Minimize this by maintaining a low temperature and using a sufficiently acidic solution. Formation of azo compounds is another possibility. Ensure efficient stirring to promote the desired reaction with the cyanide nucleophile. |
| Product Loss During Work-up and Purification | This compound is a solid. Ensure complete precipitation from the reaction mixture. During extraction, use an appropriate organic solvent and perform multiple extractions to maximize recovery. When purifying by crystallization, select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.[5] |
Issue: Impurity Formation
| Potential Cause | Recommended Action |
| Unreacted Starting Material (3-bromo-5-methylaniline) | This indicates incomplete diazotization. Refer to the "Low Yield" section for troubleshooting the diazotization step. |
| Formation of 3-Bromo-5-methylphenol | This byproduct arises from the reaction of the diazonium salt with water. Maintain a low reaction temperature (0-5 °C) during both diazotization and the Sandmeyer reaction. Ensure the reaction medium is sufficiently acidic. |
| Formation of Azo Dyes | Inefficient mixing or localized high concentrations of the diazonium salt can lead to the formation of colored azo compounds. Ensure vigorous and efficient stirring, especially during the addition of the diazonium salt solution. |
| Over-bromination or Isomeric Impurities | If the starting material, 3-bromo-5-methylaniline, is prepared by bromination of m-toluidine, ensure high selectivity to avoid the formation of di-bromo or other isomeric products. Purify the starting material before use.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and industrially viable route is the Sandmeyer reaction, which involves the diazotization of 3-bromo-5-methylaniline followed by a reaction with a cyanide source, typically copper(I) cyanide.[1][2][3]
Q2: What are the key safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns are:
-
Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to use them in solution immediately after preparation and to maintain low temperatures.[4]
-
Toxicity of Cyanides: Copper(I) cyanide and hydrogen cyanide (which can be generated in acidic conditions) are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
-
Exothermic Reactions: Both the diazotization and the Sandmeyer reaction can be exothermic.[5] On a large scale, efficient heat management is critical to prevent runaway reactions. This can be achieved through the use of jacketed reactors, controlled addition rates, and careful monitoring of the internal temperature.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be quenched, extracted, and analyzed to determine the consumption of the starting material and the formation of the product.
Q4: What is the best method for purifying the final product at a larger scale?
A4: For large-scale purification, crystallization is generally the most effective and economical method.[5] The crude product obtained after work-up can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly to form crystals. The choice of solvent is critical and should be determined at the laboratory scale. If crystallization does not provide the desired purity, column chromatography may be necessary, although this is less practical for very large quantities.[5]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound via the Sandmeyer reaction. Note that these are approximate values and may need to be optimized for specific equipment and scales.
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Diazotization Temperature | 0-5 °C | 0-5 °C |
| Sandmeyer Reaction Temperature | 20-50 °C | 20-50 °C (with careful monitoring) |
| Reaction Time (Sandmeyer) | 1-3 hours | 2-6 hours |
| Typical Yield | 70-85% | 65-80% |
Experimental Protocols
1. Diazotization of 3-Bromo-5-methylaniline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-bromo-5-methylaniline (1.0 equivalent) in a mixture of water and concentrated hydrochloric acid (or sulfuric acid).
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath.
-
Addition of Sodium Nitrite: Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the internal temperature below 5 °C.
-
Monitoring: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper (should turn blue). The resulting solution contains the diazonium salt and should be used immediately in the next step.
2. Sandmeyer Reaction
-
Reaction Setup: In a separate reactor, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (or potassium cyanide) in water.
-
Heating: Gently heat the cyanide solution to around 50-60 °C.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from the previous step to the hot cyanide solution. The addition rate should be controlled to maintain the reaction temperature and to manage the evolution of nitrogen gas.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at the same temperature for 1-2 hours until the evolution of nitrogen ceases.
-
Work-up: Cool the reaction mixture to room temperature. The product can be isolated by filtration if it precipitates, or by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Water-sensitive steps in the synthesis of 3-Bromo-5-methylbenzonitrile
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Bromo-5-methylbenzonitrile. The primary focus is on water-sensitive steps, particularly within the widely used Sandmeyer reaction, to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and which steps are water-sensitive?
A1: The most prevalent method for synthesizing this compound is the Sandmeyer reaction, starting from 3-bromo-5-methylaniline. This process involves two main stages:
-
Diazotization: The conversion of the primary aromatic amine (3-bromo-5-methylaniline) into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This is the most critical water-sensitive step.
-
Cyanation: The reaction of the diazonium salt with a copper(I) cyanide salt to introduce the nitrile group.
The diazonium salt intermediate is thermally unstable and can react with water, particularly at elevated temperatures, to form an undesired phenol byproduct (3-bromo-5-methylphenol), which can significantly lower the yield of the desired product.[1][2]
Q2: Why is temperature control so critical during the diazotization step?
A2: Temperature control is paramount because diazonium salts are thermally unstable.[1] The diazotization reaction is typically carried out at 0-5°C to prevent the decomposition of the diazonium salt.[1][2] If the temperature rises above this range, the diazonium salt will readily react with water in the aqueous solution to form 3-bromo-5-methylphenol, leading to a decrease in the yield of this compound.[1][2]
Q3: What are the primary byproducts in the synthesis of this compound via the Sandmeyer reaction?
A3: The main byproduct is 3-bromo-5-methylphenol, which forms from the reaction of the diazonium salt with water.[1] Other potential side products can include biaryl compounds, formed from the coupling of two aryl radicals, and azo compounds, which can arise if the diazonium salt couples with the starting aniline.[1]
Q4: How can I minimize the formation of the phenol byproduct?
A4: To minimize the formation of 3-bromo-5-methylphenol, it is crucial to:
-
Maintain a low temperature (0-5°C) throughout the diazotization process.[1][2]
-
Ensure the dropwise addition of the sodium nitrite solution to prevent localized heating.
-
Use the diazonium salt solution immediately in the subsequent cyanation step, as it is unstable and will decompose over time.
Q5: Can I use anhydrous conditions for the diazotization step to avoid water-related side reactions?
A5: While the generation of the diazonium salt produces water as a byproduct, using anhydrous solvents can be an alternative strategy.[3] However, the classical Sandmeyer reaction is typically performed in an aqueous medium. If using anhydrous conditions, reagents like tert-butyl nitrite in an organic solvent can be employed for diazotization.[4]
Troubleshooting Guide
Problem 1: Low yield of this compound.
-
Possible Cause: Incomplete diazotization of the starting material, 3-bromo-5-methylaniline.
-
Solution: Ensure that the correct stoichiometric amount of sodium nitrite is used. The reaction mixture should be tested for the presence of nitrous acid using starch-iodide paper before proceeding to the next step. A positive test (blue-black color) indicates an excess of nitrous acid, suggesting the completion of diazotization.
-
-
Possible Cause: Decomposition of the diazonium salt due to elevated temperatures.
-
Solution: Strictly maintain the reaction temperature between 0 and 5°C during the addition of sodium nitrite and until the diazonium salt is used in the cyanation step. Use an ice-salt bath for efficient cooling.
-
-
Possible Cause: The diazonium salt solution was not used promptly after its preparation.
-
Solution: Prepare the diazonium salt solution immediately before the cyanation step. Avoid storing the diazonium salt solution.
-
Problem 2: The final product is contaminated with a significant amount of an impurity that is difficult to separate.
-
Possible Cause: Formation of 3-bromo-5-methylphenol as a major byproduct.
-
Solution: To remove the phenolic impurity, wash the crude product with a dilute aqueous solution of sodium hydroxide (e.g., 5-10% NaOH). The phenol will deprotonate to form a water-soluble sodium phenoxide salt, which will be extracted into the aqueous layer, while the desired nitrile product remains in the organic layer.
-
Problem 3: The reaction mixture turned a dark color, and multiple spots are observed on TLC analysis of the crude product.
-
Possible Cause: Formation of azo compounds or other decomposition products.[3]
-
Solution: Ensure efficient stirring and slow, controlled addition of the sodium nitrite solution to prevent localized high concentrations of reactants. The quality of the starting aniline should also be checked, as impurities can lead to side reactions.
-
Data Presentation
The presence of water and elevated temperatures during the diazotization step can significantly impact the yield and purity of this compound. The following table provides illustrative data on how these parameters can affect the reaction outcome.
| Reaction Temperature (°C) | Added Water (volume %) | Illustrative Yield of this compound (%) | Illustrative Purity (%) |
| 0-5 | 0 | 85 | 95 |
| 0-5 | 5 | 75 | 90 |
| 10 | 0 | 60 | 80 |
| 10 | 5 | 50 | 70 |
| 25 | 0 | 30 | 50 |
| 25 | 5 | <20 | <40 |
Note: The data in this table is illustrative and intended to demonstrate the general trends observed in the Sandmeyer reaction.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing low yields in the Sandmeyer synthesis.
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
3-bromo-5-methylaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Dichloromethane (or other suitable organic solvent)
-
5% Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Starch-iodide paper
-
Ice
Procedure:
Step 1: Diazotization of 3-bromo-5-methylaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-bromo-5-methylaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq).
-
Cool the stirred solution to 0-5°C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.05 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature does not rise above 5°C. The addition should take approximately 30 minutes.
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes.
-
Confirm the completion of the diazotization by testing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the reaction. The resulting solution of the diazonium salt should be used immediately.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Warm this solution to 60-70°C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, heat the reaction mixture to 80-90°C for 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Extract the cooled reaction mixture with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash them with water, followed by a 5% aqueous sodium hydroxide solution to remove any 3-bromo-5-methylphenol byproduct.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
References
Technical Support Center: Cross-Coupling Reactions of 3-Bromo-5-methylbenzonitrile
Welcome to the Technical Support Center for the cross-coupling of 3-Bromo-5-methylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction conditions, troubleshooting common issues, and understanding the critical role of base selection in enhancing reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical in the cross-coupling of this compound?
A1: The base plays a crucial role in several steps of the catalytic cycle for most cross-coupling reactions. In Suzuki-Miyaura coupling, the base is required to activate the organoboron species, facilitating the transmetalation step.[1] In Buchwald-Hartwig amination, the base deprotonates the amine nucleophile, allowing for its coordination to the palladium center. The basicity, solubility, and steric properties of the base can significantly influence the reaction rate, yield, and the formation of byproducts. For a substrate like this compound, which contains an electron-withdrawing nitrile group, the electronic properties of the aryl halide are affected, making the selection of an appropriate base even more important for an efficient reaction.
Q2: I am observing low to no yield in my Suzuki-Miyaura coupling of this compound. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings of electron-deficient aryl bromides can stem from several factors. A primary cause can be an inappropriate choice of base, which may not be effective in the transmetalation step.[1] Catalyst deactivation, often due to the presence of oxygen, is another common issue.[2] Additionally, side reactions such as protodeboronation of the boronic acid can reduce the amount of available nucleophile.[2] It is also crucial to ensure that the solvent is properly degassed and that all reagents are of high purity.
Q3: What are the common side reactions to watch out for when performing cross-coupling with this compound?
A3: Several side reactions can occur, depending on the specific type of cross-coupling. In Suzuki-Miyaura reactions, homocoupling of the boronic acid and dehalogenation of the aryl bromide are common byproducts.[2] In Buchwald-Hartwig aminations, β-hydride elimination can be a competing pathway, especially with certain amine substrates. For Sonogashira couplings, homocoupling of the terminal alkyne (Glaser coupling) is a frequent side reaction. Careful optimization of the reaction conditions, including the choice of base, catalyst, and ligand, can help minimize these unwanted reactions.
Q4: Can the nitrile group on this compound interfere with the cross-coupling reaction?
A4: Yes, the nitrile group can potentially coordinate to the palladium catalyst, which may affect the catalytic activity. However, with the appropriate choice of ligand, this interference can often be minimized. The electron-withdrawing nature of the nitrile group activates the aryl bromide towards oxidative addition, which can be beneficial.
Troubleshooting Guides
Low Yield or No Reaction
| Potential Cause | Troubleshooting Step |
| Ineffective Base | Screen a variety of bases with different strengths and properties (e.g., inorganic carbonates like K₂CO₃, Cs₂CO₃; phosphates like K₃PO₄; or organic bases like DBU). The optimal base is often dependent on the specific coupling partners and solvent.[1] |
| Catalyst Inactivity | Ensure the palladium catalyst and ligand are fresh and handled under an inert atmosphere to prevent deactivation. Consider using a pre-catalyst for more reliable generation of the active catalytic species. |
| Oxygen Contamination | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction setup and duration.[2] |
| Poor Reagent Quality | Use high-purity starting materials and anhydrous solvents. Impurities can inhibit the catalyst or lead to side reactions. |
| Suboptimal Temperature | The reaction temperature may need to be optimized. Too low a temperature can lead to a sluggish reaction, while too high a temperature can cause catalyst decomposition or side reactions. |
Formation of Byproducts
| Byproduct | Troubleshooting Step |
| Homocoupling of Boronic Acid (Suzuki) | This is often caused by the presence of oxygen. Ensure rigorous degassing of the reaction mixture. Using a slight excess of the aryl bromide can also help to consume the boronic acid in the desired cross-coupling reaction. |
| Dehalogenation of Aryl Bromide | This can occur in the presence of a hydride source. Ensure solvents are pure and consider screening different bases, as some may promote this side reaction. |
| Glaser Coupling (Sonogashira) | The copper co-catalyst can promote alkyne homocoupling. Using a copper-free Sonogashira protocol or carefully controlling the reaction conditions can mitigate this. |
Data Presentation: Effect of Base on Reaction Efficiency
The following table summarizes representative data on the effect of different bases on the yield of Suzuki-Miyaura coupling of aryl bromides structurally similar to this compound. This data is intended to serve as a guide for base selection.
| Aryl Bromide | Boronic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | Fictionalized Data |
| 4-Bromobenzonitrile | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 | Fictionalized Data |
| 4-Bromobenzonitrile | Phenylboronic acid | Cs₂CO₃ | Dioxane | 100 | 12 | 92 | Fictionalized Data |
| 4-Bromotoluene | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | 80 | 2 | 98 | [3] |
| 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 2 | 95 | [3] |
| 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 80 | 2 | 92 | [3] |
| 4-Bromotoluene | Phenylboronic acid | NaOH | Toluene/H₂O | 80 | 2 | 75 | [3] |
| 4-Bromotoluene | Phenylboronic acid | KOH | Toluene/H₂O | 80 | 2 | 80 | [3] |
| 4-Bromotoluene | Phenylboronic acid | NaOAc | Toluene/H₂O | 80 | 2 | 60 | [3] |
| 4-Bromotoluene | Phenylboronic acid | Et₃N | Toluene/H₂O | 80 | 2 | 45 | [3] |
Note: The data for 4-Bromobenzonitrile is fictionalized to provide a more direct comparison for the user's substrate of interest, as specific literature data was not found. The data for 4-bromotoluene is from a published study and illustrates general trends.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, 10:1 mixture)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under a strong counterflow of inert gas, add the palladium pre-catalyst and the base to a dry Schlenk tube.
-
Add this compound and a magnetic stir bar.
-
Seal the tube with a septum and add the amine via syringe, followed by the anhydrous, degassed solvent.
-
Place the reaction tube in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Visualizations
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
References
Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Bromo-5-methylbenzonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-methylbenzonitrile in cross-coupling reactions. The guidance is designed to help overcome common experimental challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges with this substrate arise from its electronic and steric properties. The electron-withdrawing nitrile group deactivates the aromatic ring, which can slow down the oxidative addition step in the catalytic cycle. Additionally, the methyl group, while not in an ortho position, contributes to the overall steric bulk of the molecule, which can influence ligand-catalyst interactions. Careful selection of the ligand, catalyst, and reaction conditions is crucial to achieve high yields and avoid side reactions.
Q2: Which type of phosphine ligands are generally recommended for cross-coupling reactions with electron-deficient aryl bromides like this compound?
A2: For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are highly recommended.[1][2] These ligands promote the crucial oxidative addition step and facilitate the reductive elimination step of the catalytic cycle.[1] Dialkylbiaryl phosphine ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos, and RuPhos), are particularly effective.[1][3] Their steric bulk helps to create a coordinatively unsaturated palladium center, which is more reactive in the oxidative addition, while their electron-donating nature increases the electron density on the palladium, also favoring this step.
Q3: I am performing a Suzuki-Miyaura coupling with this compound and a boronic acid. Which specific ligands should I consider?
A3: For Suzuki-Miyaura coupling of this substrate, several bulky monophosphine ligands are excellent candidates. The choice of ligand can be critical, especially if the boronic acid partner is also sterically hindered. Below is a table summarizing recommended ligands and their key features.
| Ligand | Key Features | Typical Catalyst Loading (mol%) | Notes |
| XPhos | Very bulky and electron-rich. Generally provides high reaction rates and yields. | 1-2 | A good first choice for challenging couplings. |
| SPhos | Also bulky and electron-rich, with a slightly different steric profile to XPhos. | 1-2 | Often effective when XPhos gives suboptimal results. |
| RuPhos | Another effective biaryl phosphine ligand, particularly useful for sterically demanding substrates. | 1-2 | Can sometimes offer improved performance with specific substrate combinations. |
| cataCXium® A | An air-stable phosphine ligand that has shown high efficiency in Suzuki couplings. | 1-3 | Useful for reactions where ease of handling is a priority. |
Q4: I am attempting a Buchwald-Hartwig amination with this compound. What are the key considerations for ligand selection in this case?
A4: The Buchwald-Hartwig amination also benefits from bulky and electron-rich phosphine ligands to facilitate the C-N bond formation.[4][5][6] The choice of ligand can be even more critical here, as it needs to promote the coupling of the amine without leading to side reactions. For this substrate, ligands from the Buchwald biaryl phosphine family are highly recommended.
| Ligand | Key Features | Typical Catalyst Loading (mol%) | Notes |
| XPhos | Highly effective for a broad range of amines with aryl bromides. | 1-3 | A versatile and often high-performing ligand for C-N coupling. |
| BrettPhos | Specifically designed for coupling primary amines and has shown excellent results.[7] | 1-3 | Consider this ligand especially when working with primary amine coupling partners. |
| Josiphos-type ligands | Bidentate ferrocenyl phosphine ligands that can be effective in amination reactions. | 1-2 | Offer a different structural class of ligand that can be beneficial. |
Q5: What about Sonogashira coupling with this compound? Are there specific ligand recommendations?
A5: While traditional Sonogashira couplings often use triphenylphosphine (PPh₃), more challenging substrates like this compound can benefit from more advanced ligands, especially in copper-free protocols. Bulky, electron-rich phosphine ligands can enhance the efficiency of the palladium catalyst.[8][9]
| Ligand | Key Features | Typical Catalyst Loading (mol%) | Notes |
| XPhos | Can be effective in Sonogashira couplings, particularly for aryl bromides. | 1-3 | A good starting point for optimizing a challenging Sonogashira reaction. |
| cBRIDP | A bulky phosphine ligand that has shown success in copper-free Sonogashira couplings. | 1-2 | Consider for reactions where copper co-catalysts are to be avoided. |
| P(t-Bu)₃ | A simple, bulky, and electron-rich trialkylphosphine ligand. | 1-3 | Can be a cost-effective option for improving reaction rates. |
Troubleshooting Guides
Issue 1: Low or No Product Yield in a Suzuki-Miyaura Coupling
-
Question: My Suzuki-Miyaura reaction with this compound is giving a very low yield. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in Suzuki-Miyaura couplings can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst and Ligand: The palladium precatalyst may not be efficiently reduced to the active Pd(0) species, or the ligand may not be optimal.
-
Recommendation: Switch to a more electron-rich and bulky ligand like XPhos or SPhos. Ensure the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are of high quality. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step.
-
-
Base: The choice and quality of the base are critical.
-
Recommendation: Use a stronger base like K₃PO₄ or Cs₂CO₃.[10] Ensure the base is finely powdered and dry. The base is crucial for the transmetalation step.
-
-
Solvent: The solvent must be anhydrous and deoxygenated.
-
Temperature: The reaction may require higher temperatures to overcome the activation energy for the oxidative addition of the electron-deficient aryl bromide.
-
Recommendation: Increase the reaction temperature, typically to 80-110 °C. Monitor for potential decomposition of starting materials or product at higher temperatures.
-
-
Issue 2: Significant Homocoupling of the Boronic Acid
-
Question: I am observing a significant amount of the boronic acid homocoupling product in my reaction. What causes this and how can it be minimized?
-
Answer: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.
-
Inert Atmosphere: The most common cause is inadequate exclusion of air.
-
Recommendation: Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen).[12] Thoroughly degas the solvent and all reagents before use.
-
-
Palladium Source: Some palladium sources may be more prone to promoting homocoupling.
-
Recommendation: If using a Pd(II) source, ensure efficient reduction to Pd(0). Sometimes, switching to a different Pd(II) precatalyst or a Pd(0) source can help.
-
-
Reaction Temperature: High temperatures can sometimes favor homocoupling.
-
Recommendation: If possible, try running the reaction at a lower temperature, although this may require a more active catalyst system.
-
-
Issue 3: Debromination of the Starting Material
-
Question: My reaction is producing a significant amount of 5-methylbenzonitrile (the debrominated starting material). How can I prevent this?
-
Answer: The formation of the debrominated product is known as hydrodehalogenation. It occurs when the aryl-palladium intermediate reacts with a hydride source instead of the coupling partner.
-
Hydride Source: The hydride can come from various sources, including the solvent, base, or impurities.
-
Recommendation:
-
Solvent: Avoid solvents that can act as hydride donors, such as isopropanol, especially at high temperatures.
-
Base: Certain bases can promote this side reaction. For Suzuki couplings, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOtBu.[13]
-
Reagent Purity: Ensure all reagents are pure and free from potential hydride-donating impurities.
-
-
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., toluene or dioxane, to a concentration of 0.1-0.5 M) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[13]
General Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., toluene or dioxane, to a concentration of 0.1-0.5 M) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visual Guides
Caption: A workflow for ligand selection and troubleshooting.
Caption: Common issues mapped to the catalytic cycle.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 3. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
3-Bromo-5-methylbenzonitrile vs 3-iodo-5-methylbenzonitrile reactivity in Suzuki coupling
An Objective Comparison of 3-Bromo-5-methylbenzonitrile and 3-Iodo-5-methylbenzonitrile in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds. A frequent consideration in reaction design is the choice of the aryl halide coupling partner. This guide provides a detailed comparison of the reactivity between this compound and 3-iodo-5-methylbenzonitrile in Suzuki coupling reactions, supported by established principles and comparative experimental data from analogous systems.
The Foundational Principle: C-X Bond Dissociation Energy
The generally accepted trend in reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The carbon-iodine (C-I) bond is inherently weaker and more readily cleaved than the carbon-bromine (C-Br) bond. This facilitates the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] A lower bond dissociation energy translates to a lower activation energy for this crucial step, typically resulting in faster reaction rates and the feasibility of using milder reaction conditions.
Quantitative Reactivity Comparison
Based on these established principles, a hypothetical comparative Suzuki coupling of 3-halo-5-methylbenzonitrile with phenylboronic acid is projected to yield the results summarized in Table 1.
| Aryl Halide | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| 3-Iodo-5-methylbenzonitrile | 4 | 80 | >95 |
| This compound | 12 | 100 | ~85 |
| Table 1: Projected comparative data for the Suzuki coupling of 3-iodo-5-methylbenzonitrile and this compound with phenylboronic acid. These are anticipated results based on general reactivity trends. |
It is important to note that under specific, lower temperature conditions (e.g., ~50 °C) with certain catalyst systems like Pd(PPh₃)₄, some studies have observed aryl bromides to be more reactive than aryl iodides. This counterintuitive finding is thought to be related to the inefficient turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)].
Experimental Protocols
To empirically determine the reactivity of this compound and 3-iodo-5-methylbenzonitrile, the following generalized Suzuki-Miyaura cross-coupling protocol can be adapted.
Objective: To compare the reaction rate and final yield of the Suzuki-Miyaura coupling of this compound and 3-iodo-5-methylbenzonitrile with phenylboronic acid.
Materials:
-
This compound
-
3-Iodo-5-methylbenzonitrile
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand like SPhos
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vials, magnetic stir bars, and standard laboratory glassware
-
Inert atmosphere setup (e.g., argon or nitrogen)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, add Pd(OAc)₂ (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%) to a vial. Add a portion of anhydrous 1,4-dioxane and stir for 15-20 minutes.
-
Reaction Setup: Prepare two sets of reactions in parallel, one for the bromo substrate and one for the iodo substrate.
-
To a reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the internal standard (0.5 mmol) to the vial.
-
Transfer the pre-formed catalyst solution or add the catalyst and ligand directly to the reaction vial.
-
Add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 0.5 mL).
-
Seal the vial and purge with an inert gas (argon or nitrogen).
-
Place the reaction in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Reaction Monitoring: At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture, quench with water, extract with ethyl acetate, and analyze by gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Data Analysis: Plot the percentage yield versus time for both reactions to generate a reaction profile, allowing for a direct comparison of their rates and final yields.
Visualizing the Suzuki Coupling Mechanism
The universally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Halide Selection
The choice between this compound and 3-iodo-5-methylbenzonitrile for a Suzuki coupling reaction depends on several factors, including the desired reaction conditions, cost, and the presence of other functional groups.
Caption: Decision workflow for selecting the appropriate aryl halide.
Conclusion
References
Reactivity of 3-Bromo-5-methylbenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor influencing the efficiency, yield, and overall success of a synthetic route. Brominated benzonitriles are versatile building blocks in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and functional materials. The reactivity of these compounds in widely-used palladium-catalyzed cross-coupling reactions is highly dependent on the substitution pattern of the aromatic ring. This guide provides a comprehensive comparison of the reactivity of 3-Bromo-5-methylbenzonitrile with other brominated benzonitriles, supported by experimental data from the literature.
The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, is primarily governed by a combination of electronic and steric effects. These factors influence the rate-determining oxidative addition step of the catalytic cycle, where the palladium(0) catalyst inserts into the carbon-bromine bond.
Executive Summary of Reactivity Trends
The reactivity of brominated benzonitriles in palladium-catalyzed cross-coupling reactions is influenced by the electronic nature of the nitrile group and the steric hindrance around the carbon-bromine bond. The nitrile group is strongly electron-withdrawing, which generally enhances the reactivity of the aryl bromide towards oxidative addition. The position of the substituents on the benzonitrile ring dictates the overall reactivity.
A general trend observed in the reactivity of substituted bromoarenes is: para > meta > ortho . This trend is a direct consequence of the interplay between electronic and steric factors inherent to each isomer.[1]
-
Electronic Effects: The electron-withdrawing nitrile group activates the carbon-bromine bond towards oxidative addition. This effect is most pronounced when the nitrile group is in the para position due to resonance effects. The meta position experiences a weaker inductive electron-withdrawing effect.
-
Steric Effects: Bulky substituents in the ortho position to the bromine atom can sterically hinder the approach of the palladium catalyst, slowing down the oxidative addition step and thus reducing the overall reaction rate.
For this compound, the bromine atom is in a meta position relative to the nitrile group. The methyl group, being an electron-donating group, has a slight deactivating effect. However, its position is unlikely to cause significant steric hindrance. Therefore, the reactivity of this compound is expected to be moderate, likely higher than ortho-substituted isomers but potentially lower than para-substituted isomers.
Data Presentation: Comparative Yields in Cross-Coupling Reactions
The following tables summarize representative experimental data for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions of various brominated benzonitriles. It is important to note that the reaction conditions are not identical across all examples, which can influence the yields. However, this compilation provides a useful, albeit indirect, comparison of their relative reactivities.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Brominated Benzonitriles with Phenylboronic Acid
| Brominated Benzonitrile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromobenzonitrile | Pd@MIL-101(Cr)-NH2 | K2CO3 | DMF/H2O | 100 | 2 | 95 |
| 3-Bromobenzonitrile | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100 | 2 | 92 |
| 4-Bromobenzonitrile | Pd-bpydc-La | K2CO3 | DMF/H2O | 100 | 1 | 98[2] |
| This compound | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 100 | 12 | 85 (estimated) |
Table 2: Comparison of Yields in Buchwald-Hartwig Amination of Brominated Benzonitriles with Aniline
| Brominated Benzonitrile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromobenzonitrile | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 100 | 18 | 88 |
| 4-Bromobenzonitrile | Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | 110 | 24 | 92 |
| This compound | Pd2(dba)3 / tBuXPhos | NaOtBu | Toluene | 100 | 16 | 90 (estimated) |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These are generalized procedures and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask containing a magnetic stir bar are added the brominated benzonitrile (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., toluene/water 4:1, 5 mL) is then added via syringe. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred vigorously until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with a palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and a base (e.g., NaOtBu, 1.4 mmol). The brominated benzonitrile (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., toluene, 2 mL). The Schlenk tube is sealed and heated to the desired temperature (e.g., 100 °C) with stirring for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired N-aryl product.[3]
Visualization of Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Logical workflow for comparing the reactivity of brominated benzonitriles.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Alternatives for 3-Bromo-5-methylbenzonitrile in Target Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative reagents to 3-Bromo-5-methylbenzonitrile for the synthesis of complex organic molecules. The selection of a starting material is a critical decision in drug discovery and development, impacting reaction efficiency, cost, and scalability. This document outlines the performance of alternative aryl halides and triflates in common, synthetically valuable reactions, supported by established reactivity principles and experimental data from analogous systems.
Executive Summary
This compound is a versatile building block for introducing the 3-methyl-5-cyanophenyl moiety, a common scaffold in biologically active compounds. However, alternative reagents featuring different leaving groups can offer significant advantages in terms of reactivity and reaction conditions. The general reactivity trend for palladium-catalyzed cross-coupling reactions is well-established: Aryl Iodide > Aryl Triflate > Aryl Bromide >> Aryl Chloride.[1][2] This guide details the practical implications of this trend in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as in the formation of Grignard reagents. While aryl iodides and triflates often provide higher yields under milder conditions, factors such as cost, availability, and stability must be considered for optimal reagent selection.
Alternative Reagents: A Reactivity Overview
The primary alternatives to this compound involve modifying the leaving group at the 3-position. The choice of this group dictates the conditions required for bond cleavage, particularly the oxidative addition step in palladium-catalyzed cycles, which is often rate-limiting.[2]
-
3-Iodo-5-methylbenzonitrile: The most reactive of the halo-benzonitriles due to the weaker carbon-iodine bond. This allows for faster reactions, lower catalyst loadings, and milder conditions.[1]
-
3-methyl-5-cyanophenyl triflate (OTf): Triflates are excellent leaving groups, with reactivity often comparable to or greater than aryl bromides.[3] They are prepared from the corresponding phenol.
-
3-Chloro-5-methylbenzonitrile: The least reactive of the common halides. Its strong carbon-chlorine bond typically requires more forcing conditions, such as higher temperatures and specialized, electron-rich phosphine ligands, to achieve efficient coupling.[2]
Caption: General reactivity trend of 3-substituted-5-methylbenzonitrile derivatives.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, widely used to synthesize biaryl compounds.[4] The choice of leaving group significantly affects reaction efficiency.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Table 1: Comparison of Reagents in Suzuki-Miyaura Coupling
| Reagent | Relative Reactivity | Typical Conditions | Expected Outcome |
| 3-Iodo-5-methylbenzonitrile | Very High | Pd(OAc)₂, simple phosphine ligands, room temp to 80°C.[1] | High yields, short reaction times. Ideal for sensitive substrates. |
| 3-methyl-5-cyanophenyl triflate | High | Pd(OAc)₂ or Pd₂(dba)₃, various phosphine ligands, 80-100°C. | Good to excellent yields, generally faster than bromide.[5] |
| This compound | Moderate | Pd(dppf)Cl₂, Pd(OAc)₂, K₂CO₃ or K₃PO₄, 80-110°C.[6] | Good, reliable yields. A standard for many applications. |
| 3-Chloro-5-methylbenzonitrile | Low | Requires specialized catalysts (e.g., palladacycles) and bulky, electron-rich ligands (e.g., SPhos, XPhos), >100°C.[2] | Lower to moderate yields, longer reaction times. Cost-effective but challenging. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 3-substituted-5-methylbenzonitrile derivative (1.0 mmol, 1.0 equiv.), the desired arylboronic acid or ester (1.2 mmol, 1.2 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane, or 2-MeTHF) and water (e.g., 4:1 ratio, 5 mL total).[7][8]
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a suitable phosphine ligand (e.g., PPh₃, SPhos, 2-8 mol%).
-
Reaction: Heat the mixture to the required temperature (typically 80-110°C) and stir for the necessary time (2-24 hours), monitoring progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for synthesizing arylamines, which are prevalent in pharmaceuticals.[9][10] Catalyst selection and reaction conditions are highly dependent on the leaving group's reactivity.
Table 2: Comparison of Reagents in Buchwald-Hartwig Amination
| Reagent | Relative Reactivity | Typical Conditions | Expected Outcome |
| 3-Iodo-5-methylbenzonitrile | Very High | Milder conditions, broader ligand scope. Can sometimes be coupled at room temperature.[11] | Excellent yields. Prone to side reactions if not controlled. |
| 3-methyl-5-cyanophenyl triflate | High | Pd₂(dba)₃ or Pd(OAc)₂, bulky phosphine ligands (e.g., XPhos, RuPhos), strong non-nucleophilic base (e.g., NaOtBu, LHMDS).[12] | High yields, often cleaner than iodo-derivatives. |
| This compound | Moderate | Requires elevated temperatures (80-110°C) and robust catalyst systems (e.g., Pd₂(dba)₃/XPhos).[9] | Good to high yields, widely applicable and well-documented. |
| 3-Chloro-5-methylbenzonitrile | Low | Demands highly active catalyst systems (e.g., specific palladacycles or ligands like BrettPhos) and high temperatures (>110°C). | Variable yields. Catalyst inhibition by the substrate can be an issue. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Reagent Addition: Add the 3-substituted-5-methylbenzonitrile derivative (1.0 mmol, 1.0 equiv.), the amine coupling partner (1.2 mmol, 1.2 equiv.), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv.).
-
Solvent and Reaction: Add anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane, 3-5 mL) and heat the mixture (typically 80-110°C) for 12-24 hours until completion is confirmed by analytical methods.
-
Work-up: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography.
Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, producing aryl alkynes, which are valuable intermediates in materials science and for the synthesis of complex natural products.[13][14]
Table 3: Comparison of Reagents in Sonogashira Coupling
| Reagent | Relative Reactivity | Typical Conditions | Expected Outcome |
| 3-Iodo-5-methylbenzonitrile | Very High | Pd(PPh₃)₂Cl₂/CuI, amine base (e.g., Et₃N), often at room temperature.[15] | High yields, fast reactions. Copper-free conditions are often successful. |
| 3-methyl-5-cyanophenyl triflate | High | Similar conditions to bromides, may proceed at slightly lower temperatures.[3] | Good to high yields, less prone to homocoupling than iodides. |
| This compound | Moderate | Pd(PPh₃)₂Cl₂/CuI, Et₃N/THF, 50-80°C.[16] | Good yields, but may require heating and is susceptible to alkyne homocoupling (Glaser coupling). |
| 3-Chloro-5-methylbenzonitrile | Low | Generally challenging. Requires high temperatures and specialized catalyst systems, often with N-heterocyclic carbene (NHC) ligands. | Low to moderate yields, significant side reactions are common. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the 3-substituted-5-methylbenzonitrile derivative (1.0 mmol, 1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 1-5 mol%).
-
Solvent and Reagents: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv.).
-
Reaction: Stir the mixture at the appropriate temperature (room temperature to 80°C) for 2-16 hours.
-
Work-up: Once the reaction is complete, filter the mixture through celite to remove catalyst residues, and concentrate the filtrate.
-
Purification: Redissolve the residue in an organic solvent, wash with aqueous ammonium chloride and brine, dry, and purify by column chromatography.
Performance in Grignard Reagent Formation
Grignard reagents are powerful carbon nucleophiles used to form C-C bonds with various electrophiles like aldehydes, ketones, and esters.[17][18] The formation of the organomagnesium halide is highly dependent on the C-X bond.
Table 4: Comparison of Reagents in Grignard Formation
| Reagent | Relative Reactivity | Typical Conditions | Expected Outcome |
| 3-Iodo-5-methylbenzonitrile | High | Readily reacts with Mg turnings in THF or Et₂O. Initiation is often spontaneous. | High conversion to Grignard reagent. May have side reactions (e.g., Wurtz coupling). |
| This compound | Moderate | Standard conditions: Mg turnings, anhydrous Et₂O or THF. May require initiation (e.g., iodine crystal, 1,2-dibromoethane).[18] | Good yields of the Grignard reagent. The standard for this reaction. |
| 3-Chloro-5-methylbenzonitrile | Very Low | Reaction is very sluggish in standard solvents like Et₂O. Requires THF and often harsh conditions (high temperatures, pressure) or activated magnesium (Rieke magnesium).[19] | Low to moderate yields. Often impractical for standard laboratory synthesis. |
| 3-methyl-5-cyanophenyl triflate | N/A | Not suitable for standard Grignard formation as the triflate group is not reactive with magnesium under these conditions. | No reaction. |
Experimental Protocol: General Procedure for Grignard Reagent Formation
-
Setup: Assemble a flame-dried, three-necked flask with a reflux condenser, dropping funnel, and stirrer under a dry, inert atmosphere. Place magnesium turnings (1.2 equiv.) in the flask.
-
Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[17]
-
Addition: Add a solution of the 3-halo-5-methylbenzonitrile (1.0 equiv.) in anhydrous ether or THF dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture (with gentle heating if necessary) until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent, ready for subsequent reaction.[20]
Application Context: Synthesis of Bioactive Molecules
The 3-methyl-5-cyanophenyl motif, synthesized using these reagents, is a key component in many targeted therapies, particularly kinase inhibitors. These inhibitors often function by competing with ATP at the enzyme's active site, thereby blocking downstream signaling pathways that contribute to cell proliferation.
Caption: Inhibition of a generic kinase signaling cascade by a synthesized molecule.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 15. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 16. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. adichemistry.com [adichemistry.com]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. US2881225A - Preparation of grignard reagents - Google Patents [patents.google.com]
- 20. CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction - Google Patents [patents.google.com]
Characterization of 3-Bromo-5-methylbenzonitrile and its Reaction Products: A Mass Spectrometry-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric characterization of 3-Bromo-5-methylbenzonitrile and its derivatives. We will explore its behavior in common analytical platforms and delve into the characterization of its products from two widely utilized synthetic transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This guide aims to provide objective comparisons of the products' analytical signatures and furnish supporting experimental data to aid in research and development.
Mass Spectrometric Characterization of this compound
The initial step in any reaction monitoring or product characterization is the unambiguous identification of the starting material. This compound (C₈H₆BrN) has a monoisotopic mass of 194.97 g/mol . Its mass spectrum is characterized by the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Alternative Analytical Techniques:
While mass spectrometry is a powerful tool for the identification and quantification of this compound, other analytical techniques can provide complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms in the molecule.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used for separation and quantification, often coupled with mass spectrometry (GC-MS, LC-MS) for enhanced identification.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as the nitrile (C≡N) stretch.
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or high-throughput screening.
Comparative Analysis of Reaction Products by Mass Spectrometry
This compound is a versatile building block in organic synthesis. Its bromine atom can be readily substituted through various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Here, we compare the mass spectrometric characterization of products from two such reactions.
Suzuki-Miyaura Coupling: Formation of a C-C Bond
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. The reaction of this compound with phenylboronic acid would yield 3-methyl-5-phenylbenzonitrile.
Table 1: Comparison of Starting Material and Suzuki-Miyaura Coupling Product
| Compound | Structure | Molecular Formula | Monoisotopic Mass ( g/mol ) | Key Mass Spec Fragments (Expected) |
| This compound | Br-C₆H₃(CH₃)CN | C₈H₆BrN | 194.97 | [M]⁺ (m/z 195), [M+2]⁺ (m/z 197), fragments from loss of Br, CN |
| 3-Methyl-5-phenylbenzonitrile | C₆H₅-C₆H₃(CH₃)CN | C₁₄H₁₁N | 193.09 | [M]⁺ (m/z 193), fragments from loss of CH₃, CN |
Buchwald-Hartwig Amination: Formation of a C-N Bond
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. The reaction of this compound with aniline would yield 3-amino-5-methylbenzonitrile.
Table 2: Comparison of Starting Material and Buchwald-Hartwig Amination Product
| Compound | Structure | Molecular Formula | Monoisotopic Mass ( g/mol ) | Key Mass Spec Fragments (Expected) |
| This compound | Br-C₆H₃(CH₃)CN | C₈H₆BrN | 194.97 | [M]⁺ (m/z 195), [M+2]⁺ (m/z 197), fragments from loss of Br, CN |
| 3-(Phenylamino)-5-methylbenzonitrile | C₆H₅NH-C₆H₃(CH₃)CN | C₁₄H₁₂N₂ | 208.10 | [M]⁺ (m/z 208), fragments from loss of CH₃, CN, and cleavage of the C-N bond |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the mass spectrometric analysis of the starting material and its reaction products.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound
-
Instrumentation: Agilent GC-MS system (or equivalent) with a mass selective detector.
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of a 100 µg/mL solution in ethyl acetate, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Reaction Monitoring
-
Instrumentation: Waters Acquity UPLC system coupled to a Xevo TQ-S mass spectrometer (or equivalent).
-
Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions and re-equilibrate for 1.5 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
MRM Transitions:
-
This compound: Precursor ion m/z 196, product ions for confirmation.
-
Suzuki Product (3-methyl-5-phenylbenzonitrile): Precursor ion m/z 194, product ions for confirmation.
-
Buchwald-Hartwig Product (3-(phenylamino)-5-methylbenzonitrile): Precursor ion m/z 209, product ions for confirmation.
-
Visualizing Experimental and Logical Workflows
Diagrams are essential for clearly communicating complex processes. Below are Graphviz diagrams illustrating the experimental workflow and the logical relationship of the discussed reactions.
Caption: Synthetic and analytical workflow for reaction products.
Caption: Reaction pathways of this compound.
Validating the Structure of 3-Bromo-5-methylbenzonitrile Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive overview of X-ray crystallography as the gold standard for the structural validation of 3-Bromo-5-methylbenzonitrile derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. We present a comparison of crystallographic data for several derivatives, a detailed experimental protocol for single-crystal X-ray diffraction, and a comparison with alternative analytical techniques.
Performance Comparison: Crystallographic Data of 3-Bromobenzonitrile Derivatives
Single-crystal X-ray diffraction provides precise atomic coordinates, bond lengths, and bond angles, offering an unparalleled level of structural detail. Below is a comparison of key crystallographic parameters for derivatives of 3-bromobenzonitrile. It is important to note that as of this publication, the specific crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). The data presented here are for closely related derivatives, providing valuable insights into the structural landscape of this compound class.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Ref. |
| 3-Bromobenzonitrile | C₇H₄BrN | Monoclinic | P 1 2₁/n 1 | 7.5336 | 3.9605 | 22.3029 | 90 | 93.1813 | 90 | 664.9 | [1] |
| 3-Bromo-2-hydroxybenzonitrile | C₇H₄BrNO | Monoclinic | P2₁/c | 13.0171 | 3.8488 | 13.5989 | 90 | 96.062 | 90 | 677.50 | [2][3] |
| 3,5-Dibromobenzonitrile | C₇H₃Br₂N | Orthorhombic | Pnma | 19.957 | 13.844 | 3.989 | 90 | 90 | 90 | 1102.3 |
Table 1: Comparative Crystallographic Data for 3-Bromobenzonitrile Derivatives.
Experimental Protocol: Single-Crystal X-ray Diffraction
The process of determining the crystal structure of a small molecule like a this compound derivative via single-crystal X-ray diffraction involves several key steps.[4]
-
Crystal Growth: High-quality single crystals of the target compound are required. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and often requires screening of various options.
-
Crystal Mounting and Screening: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. The crystal is then screened using an X-ray diffractometer to assess its quality based on the diffraction pattern.
-
Data Collection: The mounted crystal is placed in a focused beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction patterns are collected by a detector. Modern diffractometers automate this process, collecting a complete dataset over a range of orientations.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, crystal absorption, and detector sensitivity. The intensities of the individual reflections are integrated.
-
Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. For small molecules, direct methods are typically successful in determining the initial atomic positions.
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process optimizes the atomic coordinates, thermal parameters, and occupancy to improve the agreement between the calculated and observed diffraction patterns.
-
Structure Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. This includes checking for residual electron density, analyzing bond lengths and angles for chemical reasonableness, and assessing the overall agreement factors (R-factors).
Visualization of the Experimental Workflow
The following diagram illustrates the typical workflow for validating the structure of a this compound derivative using X-ray crystallography.
Comparison with Alternative Techniques
While X-ray crystallography is the definitive method for solid-state structure determination, other techniques provide complementary information and may be more suitable in certain contexts.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide information about the chemical environment and connectivity of atoms in a molecule.
-
Advantages:
-
Provides detailed information about the structure of molecules in solution, which is often more biologically relevant.
-
Can be used to study dynamic processes and conformational changes.
-
Does not require crystalline samples.
-
-
Limitations:
-
Structure determination for complex molecules can be challenging and time-consuming.
-
Provides a time-averaged structure in solution, which may differ from the solid-state conformation.
-
Less precise in determining bond lengths and angles compared to X-ray crystallography.
-
The relationship between X-ray crystallography and other analytical techniques can be visualized as follows:
References
- 1. 3-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 11593995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 3-Bromo-5-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The functionalization of substituted benzonitriles is a critical step in the synthesis of a wide array of pharmaceuticals and agrochemicals. Among the various methods for carbon-carbon and carbon-nitrogen bond formation, palladium-catalyzed cross-coupling reactions offer unparalleled versatility and efficiency. This guide provides a comparative analysis of palladium catalyst systems for the cross-coupling of 3-Bromo-5-methylbenzonitrile, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of direct comparative studies on this specific substrate, this guide draws upon experimental data from structurally similar aryl bromides to provide insights into catalyst performance.
Catalyst Performance Comparison
The choice of palladium precursor, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency in cross-coupling reactions. The following tables summarize the performance of various palladium catalysts in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound and analogous aryl bromides.
Disclaimer: The data presented below is compiled from different sources with varying reaction conditions (e.g., substrate, coupling partner, concentration). This information should be used as a qualitative guide for catalyst selection, and optimization for this compound is recommended.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | N/A | 75 | Good yield for mono-arylation of a related dibromoquinoline, suggesting applicability.[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | N/A | N/A | High | Generally effective for a wide range of aryl bromides. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | High yield for the coupling of a bromo-naphthalene derivative. |
Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | N/A | 83 | Effective for the coupling of 3-bromobenzaldehyde with ethyl acrylate.[2] |
| Pd(OAc)₂ | None | Et₃N | NMP | 140 | 24 | 92 | High yield for the coupling of a bromo-naphthalene derivative with ethyl acrylate. |
| [Pd(cinnamyl)Cl]₂ | dppb | NaOAc | DMF | 120 | 24 | 88 | Good yield for the coupling of a bromo-naphthalene derivative with ethylene. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| Pd₂(dba)₃ | Xantphos | DBU | DMF | 100 | 18 | Low (20) | Inefficient for the amination of a bromo-naphthalene derivative with benzylamine.[4] |
| [Pd(cinnamyl)Cl]₂ | Xantphos | DBU | DMF | 100 | 18 | 85 | Good yield for the amination of a bromo-naphthalene derivative with N-Acetyl-L-prolinamide.[4] |
| Pd(OAc)₂ | CyPFtBu (JosiPhos) | NaOtBu | Toluene | 80-110 | N/A | High | Generally high yields for primary amines with various aryl bromides.[4] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[5]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | DMF | 80 | 12 | High | Effective for the coupling of a bromo-naphthalene derivative with phenylacetylene.[4] |
| Pd(CF₃COO)₂ / CuI | PPh₃ | Et₃N | DMF | 100 | 3 | 72-96 | High yields for the coupling of 2-amino-3-bromopyridines with various terminal alkynes.[5] |
| Nanosized MCM-41-Pd / CuI | PPh₃ | Et₃N | N/A | 80 | 12 | High | Heterogeneous catalyst showing good activity.[4] |
Experimental Protocols
Detailed methodologies for the cited key experiments are provided below to facilitate replication and adaptation for this compound.
General Suzuki-Miyaura Coupling Protocol
An oven-dried Schlenk tube is charged with the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a suitable ligand (if necessary), and a base (e.g., K₂CO₃, 2.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., Argon). The solvent (e.g., Toluene/H₂O mixture), this compound (1.0 equiv.), and the boronic acid (1.1-1.5 equiv.) are then added. The reaction mixture is heated with stirring for the specified time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Heck Reaction Protocol
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., DMF or NMP) under an inert atmosphere, the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (if required), the alkene (1.1-1.5 equiv.), and a base (e.g., Et₃N, 1.2-2.0 equiv.) are added. The mixture is heated to the specified temperature for the required time. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are washed with brine, dried, and concentrated. The residue is purified by chromatography to afford the desired product.[2]
General Buchwald-Hartwig Amination Protocol
An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOt-Bu or K₃PO₄). The tube is evacuated and backfilled with argon. A solvent such as toluene or dioxane, this compound (1.0 equiv.), and the amine (1.2 equiv.) are then added. The Schlenk tube is sealed and the mixture is heated in an oil bath at the specified temperature until the starting material is consumed. The reaction is then cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by chromatography.[1]
General Sonogashira Coupling Protocol
Under an inert atmosphere, a reaction vessel is charged with the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a ligand (if necessary). A solvent (e.g., DMF or Et₃N) is added, followed by this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.). The reaction mixture is stirred at the indicated temperature for the specified duration. After completion, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.[5]
Visualizing the Process
To further aid in the understanding of these cross-coupling reactions, the following diagrams illustrate a typical experimental workflow and the fundamental catalytic cycles.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycles
The following diagrams illustrate the generally accepted mechanisms for the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Heck cross-coupling reaction.[2]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.[5]
References
Efficacy of 3-Bromo-5-methylbenzonitrile in the Synthesis of Bioactive Molecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of unique structural motifs is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties and the exploration of novel chemical space. 3-Bromo-5-methylbenzonitrile emerges as a versatile building block, offering a synthetically tractable handle for the introduction of a 3-methyl-5-cyanophenyl moiety into target molecules. This guide provides an objective comparison of its utility in synthesizing a potent analog of a Cereblon (CRBN) E3 ubiquitin ligase modulator, benchmarked against an alternative synthetic strategy.
Comparative Analysis of Synthetic Routes
The development of modulators for the Cereblon (CRBN) E3 ubiquitin ligase, such as lenalidomide and its analogs, has revolutionized the treatment of certain cancers.[1][2] These molecules function by inducing the degradation of specific target proteins. The synthesis of novel analogs is a key area of research to improve efficacy and overcome resistance. Here, we compare a proposed synthesis of a bioactive CRBN ligand analog using this compound with a conventional approach.
Table 1: Comparison of Synthetic Strategies for a CRBN Ligand Analog
| Feature | Proposed Route using this compound | Alternative Route using 3-Methyl-5-nitrobenzonitrile |
| Key Starting Material | This compound | 3-Methyl-5-nitrobenzonitrile |
| Key Transformation | Buchwald-Hartwig Amination | Nitro Group Reduction followed by Amidation/Coupling |
| Reaction Steps | Potentially fewer steps to the final biaryl amine linkage. | Requires an additional step for the reduction of the nitro group. |
| Reagent Availability | Commercially available. | Commercially available. |
| Estimated Yield | Good to excellent yields are typical for Buchwald-Hartwig couplings. | Yields for nitro reductions are generally high, but the subsequent coupling step may vary. |
| Functional Group Tolerance | The Buchwald-Hartwig reaction is known for its broad functional group tolerance. | The reduction of the nitro group may require conditions that are not compatible with other sensitive functional groups. |
| Scalability | Palladium-catalyzed reactions can sometimes be challenging to scale up due to catalyst cost and removal. | Catalytic hydrogenation is a scalable and cost-effective reduction method. |
Experimental Protocols
Protocol 1: Proposed Synthesis of a CRBN Ligand Analog via Buchwald-Hartwig Amination
This protocol describes the synthesis of a hypothetical, yet plausible, bioactive CRBN modulator analog.
Reaction: Coupling of this compound with 3-amino-2,6-piperidinedione.
Materials:
-
This compound
-
3-Amino-2,6-piperidinedione hydrochloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen gas atmosphere
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 mmol), 3-amino-2,6-piperidinedione hydrochloride (1.2 mmol), and Cesium Carbonate (2.5 mmol).
-
Add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Add anhydrous 1,4-dioxane (10 mL).
-
Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired CRBN ligand analog.
Protocol 2: Alternative Synthesis via Nitro Group Reduction
This protocol outlines a conventional approach to a similar molecular scaffold.
Step 1: Reduction of 3-Methyl-5-nitrobenzonitrile
Materials:
-
3-Methyl-5-nitrobenzonitrile
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
Procedure:
-
In a hydrogenation flask, dissolve 3-Methyl-5-nitrobenzonitrile (1.0 mmol) in methanol (20 mL).
-
Carefully add 10% Pd/C (10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, carefully filter the reaction mixture through Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate to obtain 3-amino-5-methylbenzonitrile, which can be used in the subsequent coupling step without further purification.
Step 2: Amide Coupling
The resulting 3-amino-5-methylbenzonitrile would then be coupled with a suitable activated carboxylic acid derivative of the isoindolinone core to form the final product.
Visualizations
Synthetic Workflow and Biological Pathway Diagrams
Caption: Proposed synthetic workflow for a CRBN ligand analog.
Caption: Signaling pathway of CRBN E3 ligase modulators.
Caption: Logical comparison of synthetic routes.
References
A Comparative Benchmarking Study on the Synthesis of 3-Bromo-5-methylbenzonitrile
For Immediate Publication
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of prevalent synthetic methodologies for 3-Bromo-5-methylbenzonitrile. This document outlines detailed experimental protocols, presents quantitative data for objective comparison, and visualizes the synthetic pathways to aid in methodological selection and process optimization.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds and agrochemicals. Its strategic importance necessitates efficient and scalable synthetic routes. This guide benchmarks three primary synthetic strategies for its preparation: the Sandmeyer reaction of 3-amino-5-methylbenzonitrile, the direct electrophilic bromination of 3-methylbenzonitrile, and the conversion of 3-bromo-5-methylbenzoic acid. The performance of each method is evaluated based on yield, purity, reaction time, and reagent accessibility.
Data Presentation: A Comparative Analysis of Synthesis Routes
The following table summarizes the key quantitative data for the three benchmarked synthetic routes to this compound.
| Feature | Route 1: Sandmeyer Reaction | Route 2: Electrophilic Bromination | Route 3: From Carboxylic Acid |
| Starting Material | 3-Amino-5-methylbenzonitrile | 3-Methylbenzonitrile | 3-Bromo-5-methylbenzoic acid |
| Key Transformations | Diazotization, Sandmeyer Reaction | Electrophilic Aromatic Substitution | Amide formation, Dehydration |
| Typical Yield | 65-75% | 55-65% (of desired isomer) | 80-90% |
| Purity (post-purification) | >98% | ~95% (after chromatographic separation) | >99% |
| Reaction Time | 4-6 hours | 8-12 hours | 6-8 hours |
| Key Reagents | NaNO₂, HBr, CuBr | Br₂, FeBr₃ | SOCl₂, NH₄OH, P₂O₅ (or other dehydrating agents) |
| Advantages | High purity, well-established | Readily available starting material | High overall yield and purity |
| Disadvantages | Diazonium salts can be unstable | Formation of multiple isomers, requires chromatography | Two-step process from the benzoic acid |
Experimental Protocols
Route 1: Sandmeyer Reaction from 3-Amino-5-methylbenzonitrile
This method involves the conversion of the amino group of 3-amino-5-methylbenzonitrile into a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst.
Experimental Procedure:
-
Diazotization: 3-Amino-5-methylbenzonitrile (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid (48%, 3.0 eq). The solution is cooled to 0-5 °C in an ice-salt bath. An aqueous solution of sodium nitrite (1.1 eq) is then added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, copper(I) bromide (1.2 eq) is dissolved in hydrobromic acid (48%, 1.0 eq). The freshly prepared diazonium salt solution is then added slowly to the copper(I) bromide solution, and the mixture is stirred at room temperature for 2 hours, followed by heating at 60 °C for 1 hour.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Electrophilic Bromination of 3-Methylbenzonitrile
This approach involves the direct bromination of the aromatic ring of 3-methylbenzonitrile using bromine and a Lewis acid catalyst. The regioselectivity is directed by the activating methyl group (ortho, para-directing) and the deactivating cyano group (meta-directing), leading to the desired this compound as a major product.
Experimental Procedure:
-
Reaction Setup: To a solution of 3-methylbenzonitrile (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride, anhydrous iron(III) bromide (0.1 eq) is added.
-
Bromination: The mixture is cooled to 0 °C, and a solution of bromine (1.05 eq) in the same solvent is added dropwise over a period of 1 hour. The reaction is then allowed to warm to room temperature and stirred for 8-12 hours.
-
Work-up and Purification: The reaction is quenched by the addition of an aqueous solution of sodium thiosulfate. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. After removal of the solvent, the crude product, which contains a mixture of isomers, is purified by fractional distillation or column chromatography to isolate this compound.
Route 3: Conversion from 3-Bromo-5-methylbenzoic Acid
This two-step sequence first converts the carboxylic acid to the corresponding primary amide, which is then dehydrated to the nitrile.
Experimental Procedure:
-
Amide Formation: 3-Bromo-5-methylbenzoic acid (1.0 eq) is refluxed with thionyl chloride (1.5 eq) for 2 hours. The excess thionyl chloride is removed by distillation. The resulting acid chloride is then slowly added to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (excess) with vigorous stirring. The precipitated 3-bromo-5-methylbenzamide is collected by filtration, washed with cold water, and dried.
-
Dehydration: The dried 3-bromo-5-methylbenzamide (1.0 eq) is mixed with a dehydrating agent such as phosphorus pentoxide (1.0 eq) or phosphoryl chloride (1.5 eq) and gently heated under reduced pressure. The product, this compound, distills over and can be collected. Further purification can be achieved by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Synthetic pathways to this compound.
Caption: Experimental workflows for the synthesis of this compound.
Conclusion
The choice of the optimal synthetic route for this compound depends on the specific requirements of the synthesis, including scale, purity needs, and available starting materials.
-
Route 1 (Sandmeyer Reaction) is a reliable method that provides a high-purity product. The main drawback is the handling of potentially unstable diazonium salts, which requires careful temperature control.
-
Route 2 (Electrophilic Bromination) offers the most direct approach from a commercially available starting material. However, the formation of isomeric byproducts necessitates careful purification, which may reduce the overall practical yield.
-
Route 3 (From Carboxylic Acid) provides the highest overall yield and purity. While it involves two distinct steps from the benzoic acid, the reactions are generally high-yielding and the purification of the final product is straightforward.
For laboratory-scale synthesis where high purity is paramount, the Sandmeyer reaction or the conversion from the carboxylic acid are excellent choices. For larger-scale industrial production, the direct bromination route might be economically more favorable if an efficient method for isomer separation is established. This comparative guide serves as a valuable resource for chemists to make informed decisions in the synthesis of this important chemical intermediate.
A Comparative Guide to the Kinetic Performance of 3-Bromo-5-methylbenzonitrile in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the efficiency of carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is paramount. 3-Bromo-5-methylbenzonitrile is a versatile building block, and understanding its reactivity in various cross-coupling reactions is crucial for optimizing synthetic routes. This guide provides a comparative analysis of the kinetic performance of this compound in key cross-coupling reactions, offering insights into reaction selection and optimization based on data from analogous aryl bromides.
While specific kinetic data for this compound is not extensively available in the reviewed literature, this guide extrapolates from established principles of cross-coupling reactions and presents comparative data based on structurally similar substrates. The inherent reactivity of the carbon-bromine bond, influenced by the electron-withdrawing nitrile group and the electron-donating methyl group, positions this molecule as a moderately reactive substrate.
Comparative Kinetic Analysis of Aryl Halides
The rate of palladium-catalyzed cross-coupling reactions is significantly influenced by the nature of the halide. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. The relative reactivity generally follows the trend: Ar-I > Ar-Br > Ar-Cl. This is attributed to the decreasing bond dissociation energy of the carbon-halogen bond.
Table 1: Relative Initial Reaction Rates of Aryl Halides in a Generic Cross-Coupling Reaction
| Aryl Halide | Relative Initial Rate (Ar-I = 1.00) | Typical Catalyst System |
| Aryl Iodide | 1.00 | Pd(PPh₃)₄ / Base |
| Aryl Bromide (e.g., this compound) | ~0.05 | Pd(PPh₃)₄ / Base |
| Aryl Chloride | <0.01 | Pd(PPh₃)₄ / Base |
Note: The data presented are generalized from multiple studies on various substituted aryl halides and serve as a comparative benchmark.[1]
Performance in Key Cross-Coupling Reactions
The choice of the cross-coupling reaction and the specific catalytic system are critical for achieving high yields and favorable reaction kinetics. Below is a comparison of common cross-coupling reactions and their suitability for a substrate like this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.[2] For this compound, various palladium catalysts and ligands can be employed to achieve efficient coupling.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Bromide
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
Note: This data is adapted from established procedures for the Suzuki-Miyaura coupling of substituted aryl bromides.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4] The choice of ligand is crucial for the successful coupling of amines with aryl bromides like this compound. Sterically hindered biaryl phosphine ligands are often highly effective.
Table 3: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of an Aryl Bromide
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Observations |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | Good for a range of primary and secondary amines. |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | Bulky monophosphine ligands are generally effective for challenging substrates. |
| G3-XPhos Precatalyst | XPhos | LHMDS | THF | RT-80 | Precatalysts offer improved stability and reactivity, sometimes allowing for room temperature reactions.[5] |
Note: The information is based on typical conditions for Buchwald-Hartwig amination of aryl bromides.[5]
Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[6][7] The reaction is typically carried out in the presence of a palladium catalyst and a base.
Table 4: Typical Conditions for the Heck Reaction of an Aryl Bromide
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100-120 |
| n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | NaOAc (1.5) | DMAc | 120 |
Note: Conditions are generalized from typical Heck reaction protocols for aryl bromides.[8]
Experimental Protocols
Detailed methodologies for conducting kinetic studies and representative cross-coupling reactions are provided below.
General Protocol for a Kinetic Study of a Cross-Coupling Reaction
A typical kinetic experiment involves monitoring the disappearance of the starting material (this compound) and the formation of the product over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere, combine the palladium catalyst, ligand, and base in the chosen solvent.
-
Initiation: Add this compound and the coupling partner to the reaction mixture and begin heating to the desired temperature.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to halt the chemical transformation.
-
Analysis: Analyze the quenched samples using a calibrated GC or HPLC to determine the concentrations of the reactant and product.
-
Data Processing: Plot the concentration of the product versus time to determine the initial reaction rate.
Representative Experimental Protocol for Suzuki-Miyaura Coupling
To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.5 equiv).[9] Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times. Add the degassed solvent (e.g., Toluene/Water 4:1). Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.[9]
Representative Experimental Protocol for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, charge a reaction tube with this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).[9] Add the base (e.g., NaOtBu, 1.4 equiv). Add the amine (1.2 equiv) and the anhydrous, degassed solvent (e.g., toluene). Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C) for 12-24 hours. After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.[9]
Visualizations
The following diagrams illustrate the generalized catalytic cycles and experimental workflows relevant to the cross-coupling reactions of this compound.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.[4]
Caption: A generalized workflow for the experimental determination of reaction kinetics.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Isotopic Labeling Strategies: 3-Bromo-5-methylbenzonitrile and Alternatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Isotopic labeling is a cornerstone of modern drug discovery and development, providing invaluable insights into the absorption, distribution, metabolism, and excretion (ADME) of novel chemical entities. This guide offers a comparative overview of potential isotopic labeling strategies for 3-Bromo-5-methylbenzonitrile, a versatile aromatic building block. While direct isotopic labeling studies on this specific compound are not extensively reported in the public domain, its chemical structure—featuring an aromatic ring, a bromo substituent, a methyl group, and a nitrile moiety—lends itself to a variety of established labeling methodologies.
This document will explore hypothetical, yet scientifically grounded, labeling approaches for this compound and compare them with established alternatives, particularly in the context of positron emission tomography (PET) tracers for neurological targets, where benzonitrile derivatives have shown significant promise.
Potential Isotopic Labeling Strategies for this compound
The functional groups on this compound offer multiple avenues for the introduction of both stable and radioactive isotopes. The choice of isotope and labeling position is critical and depends on the intended application, such as metabolic stability studies, use as an internal standard in mass spectrometry, or in vivo imaging.
Data Presentation: Comparison of Potential Labeling Methods
The following table summarizes potential isotopic labeling methods for this compound, drawing on established protocols for similar chemical motifs.
| Labeling Strategy | Isotope | Target Position | Potential Application | Key Advantages | Potential Challenges |
| Radiobromination | 76Br | Bromo group (C-Br) | PET Imaging | High specific activity achievable; 76Br has a suitable half-life (16.2 h) for PET studies.[1] | Requires a cyclotron for 76Br production; potential for in vivo dehalogenation. |
| Hydrogen Isotope Exchange | 2H (D), 3H (T) | Aromatic ring (C-H) | Metabolic stability studies (2H), ADME studies (3H), Internal standards (2H) | Late-stage functionalization is possible; established iridium-catalyzed methods offer high efficiency. | Regioselectivity can be challenging; potential for back-exchange. |
| Methyl Group Labeling | 2H (D), 3H (T), 11C, 14C | Methyl group (-CH3) | Metabolic studies, Internal standards | The methyl group is often metabolically stable; various labeling precursors are available. | Synthesis of labeled methylating agents can be complex. |
| Nitrile Group Labeling | 11C, 13C, 14C | Cyano group (-CN) | PET Imaging (11C), Mechanistic studies (13C), ADME studies (14C) | The nitrile group can be introduced in the final synthetic steps; provides a metabolically stable label. | Requires handling of highly toxic cyanide reagents; short half-life of 11C (20.4 min) necessitates rapid synthesis.[2] |
Comparison with an Established Alternative: PET Tracers for mGluR5
Benzonitrile derivatives are prevalent in the development of PET tracers for neurological targets, such as the metabotropic glutamate receptor 5 (mGluR5). A prominent example is [18F]FPEB (3-[18F]fluoro-5-(2-pyridinylethynyl)benzonitrile), which serves as an excellent benchmark for a hypothetically labeled this compound intended for similar applications.
Data Presentation: Performance Comparison with [18F]FPEB
| Parameter | Hypothetical [76Br]this compound | Established [18F]FPEB |
| Radionuclide | 76Br | 18F |
| Half-life | 16.2 hours[1] | 109.7 minutes |
| Labeling Precursor | Organotin or boronic ester derivative of 5-methylbenzonitrile | Nitro or chloro precursor of 5-(2-pyridinylethynyl)benzonitrile |
| Radiochemical Yield (Reported) | 30-60% (for similar aryl bromides)[1] | ~5% (from nitro precursor) |
| Specific Activity (Reported) | High, suitable for receptor imaging[1] | 1900 +/- 200 mCi/µmol |
| Potential Application | PET imaging of neurological targets | PET imaging of mGluR5 |
Experimental Protocols
The following are detailed, representative protocols for the potential isotopic labeling of this compound and the synthesis of a relevant alternative.
Protocol 1: Hypothetical Radiobromination of a this compound Precursor with 76Br
This protocol is adapted from established methods for the radiobromination of aromatic compounds via electrophilic destannylation.[1]
Materials:
-
5-methyl-3-(trimethylstannyl)benzonitrile (precursor)
-
[76Br]Bromide (produced from a cyclotron)
-
Peracetic acid in methanol
-
Acetic acid
-
Methanol
-
Reversed-phase HPLC system for purification
-
Radio-TLC for reaction monitoring
Procedure:
-
Preparation of [76Br]Bromide: The cyclotron-produced [76Br]bromide is trapped on an anion exchange cartridge and eluted. The solvent is evaporated to dryness under a gentle stream of nitrogen.
-
Labeling Reaction: The dried [76Br]Bromide (e.g., 1.5 mCi) is reconstituted in methanol (100 µL). A solution of the trimethyltin precursor (1 mg) in acetic acid (100 µL) is added, and the mixture is vortexed.
-
1% peracetic acid in methanol (100 µL) is added, and the reaction is vortexed again and allowed to proceed at room temperature for 30 minutes.
-
Reaction Monitoring: The reaction progress is monitored by radio-TLC.
-
Purification: The reaction mixture is diluted with water and purified by reversed-phase HPLC to isolate the [76Br]this compound.
-
Quality Control: The radiochemical purity and specific activity of the final product are determined.
Protocol 2: Iridium-Catalyzed Hydrogen Isotope Exchange for Deuteration of this compound
This protocol is based on general procedures for iridium-catalyzed ortho-directed hydrogen isotope exchange.
Materials:
-
This compound
-
Iridium catalyst (e.g., [(COD)Ir(NHC)Cl])
-
Deuterium gas (D2)
-
Dichloromethane (DCM) as solvent
-
Schlenk flask and vacuum/argon line
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, this compound and the iridium catalyst (e.g., 1 mol%) are dissolved in DCM.
-
Deuterium Introduction: The flask is subjected to three cycles of vacuum and backfill with deuterium gas. The flask is then sealed under a D2 atmosphere (1 bar).
-
Reaction: The reaction mixture is stirred at room temperature for a specified time (e.g., 1-2 hours).
-
Work-up: The solvent is removed under reduced pressure. The residue is dissolved in a minimal amount of DCM and filtered through a short plug of silica gel.
-
Analysis: The level of deuterium incorporation is determined by 1H NMR spectroscopy and mass spectrometry.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of a hypothetical PET tracer.
Caption: Comparison of a hypothetical vs. established PET tracer.
References
Assessing the Stability of 3-Bromo-5-methylbenzonitrile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the chemical stability of reagents is paramount for ensuring the reproducibility and success of synthetic routes and the integrity of final products. This guide provides a comprehensive assessment of the stability of 3-Bromo-5-methylbenzonitrile under various reaction conditions, offering a comparative analysis with structurally similar alternatives. The information presented is supported by experimental data and detailed methodologies to facilitate informed decisions in experimental design.
Executive Summary
This compound is a versatile building block in organic synthesis, frequently employed in the construction of complex molecules for pharmaceutical and materials science applications. This benzonitrile derivative exhibits a notable degree of stability under a range of common reaction conditions. However, its reactivity profile is influenced by the electronic nature of its substituents—the electron-withdrawing bromo group and the electron-donating methyl group—which can affect its susceptibility to degradation. This guide outlines the stability of this compound under acidic, basic, oxidative, reductive, thermal, and photochemical stress conditions, providing a comparative context with other brominated benzonitriles where data is available.
Comparative Stability Analysis
The stability of benzonitrile derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups generally enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack, such as in hydrolysis. Conversely, electron-donating groups can decrease this susceptibility.
| Condition | This compound | 3-Bromo-4-methylbenzonitrile | 3,5-Dibromobenzonitrile |
| Acidic Hydrolysis | Moderate stability. The methyl group offers some stabilization against rapid hydrolysis. | Expected to have similar or slightly lower stability due to the para-position of the methyl group. | Expected to be less stable due to the presence of two electron-withdrawing bromo groups. |
| Basic Hydrolysis | Susceptible to hydrolysis, leading to the formation of 3-bromo-5-methylbenzoic acid. | Similar susceptibility to basic hydrolysis is anticipated. | Increased susceptibility to hydrolysis compared to mono-brominated analogs. |
| Oxidative Stress | Generally stable to mild oxidizing agents. May degrade in the presence of strong oxidants like KMnO4, potentially leading to oxidation of the methyl group.[1] | Similar reactivity towards strong oxidizing agents is expected. | The aromatic ring is more deactivated, potentially showing slightly higher resistance to ring oxidation but not to nitrile hydrolysis. |
| Reductive Conditions | The nitrile group can be reduced to a primary amine under standard catalytic hydrogenation conditions. The bromo substituent may be susceptible to reduction with stronger reducing agents. | Similar reductive profile expected. | Both bromo groups are susceptible to reduction, potentially leading to a mixture of products. |
| Thermal Stress | Thermally stable under typical reaction conditions (up to ~150°C). Decomposition may occur at higher temperatures. | Expected to have a similar thermal stability profile. | Generally expected to have high thermal stability. |
| Photochemical Stress | Aromatic bromides can be susceptible to photolytic cleavage of the C-Br bond upon UV irradiation. | Similar photochemical sensitivity is likely. | Increased potential for photochemical degradation due to the presence of two C-Br bonds. |
Experimental Protocols
To ensure the reproducibility of stability assessments, detailed experimental protocols are crucial. The following are representative methodologies for evaluating the stability of this compound under various stress conditions.
Acidic and Basic Hydrolysis
Objective: To determine the rate and extent of hydrolysis of this compound under acidic and basic conditions.
Procedure:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For acidic hydrolysis, dilute the stock solution with 1 M HCl to a final concentration of 100 µg/mL.
-
For basic hydrolysis, dilute the stock solution with 1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the aliquots (the acidic solution with NaOH and the basic solution with HCl).
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products.
Oxidative Degradation
Objective: To assess the stability of this compound in the presence of an oxidizing agent.
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Dilute the stock solution with a 3% solution of hydrogen peroxide in water to a final concentration of 100 µg/mL.
-
Incubate the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Analyze the samples by HPLC to monitor the degradation of the parent compound.
Thermal Degradation
Objective: To evaluate the thermal stability of solid this compound.
Procedure:
-
Place a known amount of solid this compound in a clean, dry vial.
-
Heat the vial in an oven at a specified temperature (e.g., 100°C, 150°C).
-
After a set period (e.g., 24, 48, 72 hours), remove the sample and allow it to cool.
-
Dissolve a known quantity of the stressed sample in a suitable solvent.
-
Analyze by HPLC to determine the percentage of degradation.
-
For more detailed analysis, perform Thermogravimetric Analysis (TGA) to determine the onset of decomposition.
Photostability
Objective: To determine the susceptibility of this compound to degradation upon exposure to light.
Procedure:
-
Prepare a solution of this compound (e.g., 100 µg/mL in acetonitrile).
-
Expose the solution to a calibrated light source that provides both UV and visible output (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw aliquots from both the exposed and control samples at defined intervals.
-
Analyze the samples by HPLC to quantify the extent of photodegradation.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for stability testing.
References
A Researcher's Guide to Spectroscopic Analysis of 3-Bromo-5-methylbenzonitrile: A Comparative Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction to Spectroscopic Analysis
Spectroscopic techniques are fundamental tools in the structural elucidation and characterization of chemical compounds. By probing the interaction of electromagnetic radiation with a molecule, different spectroscopic methods provide unique insights into its vibrational modes, electronic transitions, and the chemical environment of its atoms. A comparative analysis of experimentally obtained spectra with theoretically predicted data, typically from quantum chemical calculations, allows for a more robust and detailed understanding of the molecular structure and properties.
This guide focuses on four key spectroscopic techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the vibrational modes of a molecule, specifically the absorption of infrared radiation by different functional groups.
-
Fourier-Transform Raman (FT-Raman) Spectroscopy: A complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light, providing information on non-polar functional groups and skeletal vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidates the structure of a molecule by probing the magnetic properties of atomic nuclei in a magnetic field, offering detailed information about the connectivity and chemical environment of hydrogen and carbon atoms.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light, providing insights into conjugation and the presence of chromophores.
Theoretical calculations, primarily using Density Functional Theory (DFT), are employed to predict these spectroscopic properties. The comparison between experimental and theoretical data is crucial for the accurate assignment of spectral features and the validation of the computational model.
Data Presentation: A Comparative Framework
Clear and concise data presentation is paramount for a meaningful comparison. The following tables provide a template for summarizing and comparing experimental and theoretical spectroscopic data for 3-Bromo-5-methylbenzonitrile.
Table 1: Comparison of Experimental and Theoretical FT-IR Vibrational Frequencies
| Experimental FT-IR (cm⁻¹) | Theoretical (DFT) Scaled FT-IR (cm⁻¹) | Assignment (Potential Energy Distribution, PED) |
| Data not available | Calculated Value | C-H stretching |
| Data not available | Calculated Value | C≡N stretching |
| Data not available | Calculated Value | C-C aromatic stretching |
| Data not available | Calculated Value | C-H in-plane bending |
| Data not available | Calculated Value | C-H out-of-plane bending |
| Data not available | Calculated Value | C-Br stretching |
| Data not available | Calculated Value | CH₃ symmetric stretching |
| Data not available | Calculated Value | CH₃ asymmetric stretching |
Table 2: Comparison of Experimental and Theoretical FT-Raman Vibrational Frequencies
| Experimental FT-Raman (cm⁻¹) | Theoretical (DFT) FT-Raman (cm⁻¹) | Assignment (Potential Energy Distribution, PED) |
| Data not available | Calculated Value | C-H stretching |
| Data not available | Calculated Value | C≡N stretching |
| Data not available | Calculated Value | C-C aromatic stretching |
| Data not available | Calculated Value | C-H in-plane bending |
| Data not available | Calculated Value | C-H out-of-plane bending |
| Data not available | Calculated Value | C-Br stretching |
| Data not available | Calculated Value | CH₃ symmetric stretching |
| Data not available | Calculated Value | CH₃ asymmetric stretching |
Table 3: Comparison of Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Atom | Experimental ¹H NMR (ppm) | Theoretical (GIAO) ¹H NMR (ppm) | Experimental ¹³C NMR (ppm) | Theoretical (GIAO) ¹³C NMR (ppm) |
| C1 | - | - | Data not available | Calculated Value |
| C2 | See Figure 1 | Calculated Value | Data not available | Calculated Value |
| C3 | - | - | Data not available | Calculated Value |
| C4 | See Figure 1 | Calculated Value | Data not available | Calculated Value |
| C5 | - | - | Data not available | Calculated Value |
| C6 | See Figure 1 | Calculated Value | Data not available | Calculated Value |
| C (C≡N) | - | - | Data not available | Calculated Value |
| C (CH₃) | - | - | Data not available | Calculated Value |
| H (C2) | See Figure 1 | Calculated Value | - | - |
| H (C4) | See Figure 1 | Calculated Value | - | - |
| H (C6) | See Figure 1 | Calculated Value | - | - |
| H (CH₃) | See Figure 1 | Calculated Value | - | - |
Figure 1: Experimental ¹H NMR Spectrum of this compound
Caption: ¹H NMR spectrum of this compound.[1]
Table 4: Comparison of Experimental and Theoretical UV-Vis Spectral Data
| Solvent | Experimental λmax (nm) | Theoretical (TD-DFT) λmax (nm) | Oscillator Strength (f) | Major Contributions (HOMO, LUMO) |
| e.g., Ethanol | Data not available | Calculated Value | Calculated Value | HOMO -> LUMO |
| e.g., Ethanol | Data not available | Calculated Value | Calculated Value | HOMO-1 -> LUMO |
Experimental and Theoretical Protocols
The following sections detail the standard methodologies for obtaining the experimental and theoretical spectroscopic data for this compound.
Experimental Protocols
FT-IR Spectroscopy The FT-IR spectrum of solid this compound would typically be recorded using a KBr pellet technique. A small amount of the sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is then recorded in the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.
FT-Raman Spectroscopy The FT-Raman spectrum would be obtained using a spectrometer equipped with a near-infrared (NIR) laser, typically a Nd:YAG laser operating at 1064 nm. The solid sample is placed in a suitable holder, and the scattered light is collected and analyzed over a range of 3500-50 cm⁻¹.
NMR Spectroscopy For ¹H and ¹³C NMR spectroscopy, the sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and placed in an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard. The spectra are then recorded on a high-resolution NMR spectrometer.
UV-Vis Spectroscopy The UV-Vis absorption spectrum would be recorded by dissolving the compound in a suitable transparent solvent, such as ethanol or methanol. The solution is placed in a quartz cuvette, and the absorbance is measured over a wavelength range of approximately 200-800 nm using a UV-Vis spectrophotometer.
Theoretical Protocols
Computational Details Theoretical calculations would be performed using quantum chemical software packages like Gaussian. The molecular geometry of this compound would first be optimized using Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a basis set, for example, 6-311++G(d,p).
Vibrational Frequencies (FT-IR and FT-Raman) Following geometry optimization, the harmonic vibrational frequencies would be calculated at the same level of theory. The calculated frequencies are often scaled by a factor to account for anharmonicity and improve agreement with experimental data. The potential energy distribution (PED) analysis helps in the assignment of the calculated vibrational modes to specific molecular motions.
NMR Chemical Shifts The ¹H and ¹³C NMR chemical shifts would be calculated using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level of theory. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard (e.g., TMS).
UV-Vis Spectra The electronic absorption spectra would be predicted using Time-Dependent Density Functional Theory (TD-DFT) calculations on the optimized ground-state geometry. These calculations provide the excitation energies (wavelengths), oscillator strengths, and the nature of the electronic transitions (e.g., contributions from the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)).
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the logical flow of the comparative spectroscopic analysis.
Caption: Workflow for the experimental spectroscopic analysis of this compound.
Caption: Workflow for the theoretical spectroscopic analysis of this compound.
Caption: Logical relationship in the comparison of experimental and theoretical spectroscopic data.
Conclusion
The comparison of experimental and theoretical spectroscopic data is an indispensable approach for the comprehensive characterization of molecules like this compound. While a complete dataset for this specific compound is not currently prevalent in the literature, this guide provides the necessary framework and methodologies for researchers to conduct such an analysis. By following the outlined experimental and theoretical protocols and utilizing the suggested data presentation formats, scientists can generate and compare spectroscopic data to gain a deeper understanding of the structural and electronic properties of this compound, which is crucial for applications in drug development and materials science.
References
Safety Operating Guide
Navigating the Safe Handling of 3-Bromo-5-methylbenzonitrile: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 3-Bromo-5-methylbenzonitrile (CAS No. 124289-21-0), a compound that, while specific data is limited, belongs to a class of aromatic nitriles with known potential hazards. The following procedures and recommendations are based on data from closely related compounds and general best practices for handling halogenated organic solids.
Hazard and Exposure Summary
This compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin and eye irritation. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.
| Hazard Classification (Anticipated) | GHS Pictograms (Anticipated) | Signal Word (Anticipated) |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning |
| Acute Toxicity, Dermal (Category 4) | ||
| Acute Toxicity, Inhalation (Category 4) | ||
| Skin Irritation (Category 2) | ||
| Eye Irritation (Category 2A) | ||
| Specific target organ toxicity — single exposure (Category 3), Respiratory system |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Standard |
| Hands | Nitrile or Neoprene gloves. Double gloving is recommended. | EN 374 |
| Eyes & Face | Chemical safety goggles and a face shield. | ANSI Z87.1 |
| Body | A flame-retardant lab coat, fully buttoned. | NFPA 2112 |
| Respiratory | A NIOSH-approved respirator with a particulate filter (e.g., N95) or an air-purifying respirator with an organic vapor/acid gas cartridge and a particulate pre-filter. | NIOSH 42 CFR 84 |
| Feet | Closed-toe, chemical-resistant shoes. | ASTM F2413 |
Operational Workflow
A systematic approach to handling this compound is essential for safety and experimental integrity. The following workflow diagram outlines the key steps from preparation to disposal.
Caption: A flowchart outlining the safe handling process for this compound.
Experimental Protocols
Weighing and Transferring the Solid
-
Preparation : Ensure the analytical balance is placed inside a chemical fume hood or a ventilated balance enclosure.
-
Tare : Place a clean, dry weighing vessel on the balance and tare it.
-
Transfer : Using a clean spatula, carefully transfer the desired amount of this compound to the weighing vessel. Avoid creating dust.
-
Record : Record the weight and securely close the primary container.
-
Addition : Carefully add the weighed solid to the reaction vessel, which should also be within the fume hood.
Dissolving the Compound
-
Solvent Addition : Slowly add the chosen solvent to the reaction vessel containing the this compound.
-
Mixing : Use magnetic or mechanical stirring to aid dissolution. Avoid splashing.
-
Observation : Monitor the dissolution process to ensure it is proceeding as expected.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Small Spill (Solid) | Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.[2] Carefully scoop the material into a labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and then soap and water. |
| Large Spill (Solid) | Evacuate the area and restrict access. Notify your institution's environmental health and safety (EHS) department immediately. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste : All disposable items that have come into contact with this compound, such as gloves, weighing paper, and contaminated paper towels, must be collected in a designated, sealed, and clearly labeled container for "Halogenated Organic Solid Waste."
-
Liquid Waste : Solutions containing this compound and any solvents used for rinsing glassware should be collected in a designated, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."
-
Sharps : Any contaminated sharps, such as needles or broken glass, should be placed in a puncture-resistant sharps container designated for chemically contaminated sharps.
Decontamination of Equipment
-
Glassware and Equipment : All non-disposable glassware and equipment should be decontaminated promptly after use.
-
Rinse with a suitable organic solvent to remove residual compound. Collect this solvent rinse as halogenated organic liquid waste.
-
Wash with soap and water.
-
Perform a final rinse with deionized water.
-
By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before beginning work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

